molecular formula C25H36O12 B3028088 Coreoside B

Coreoside B

Cat. No.: B3028088
M. Wt: 528.5 g/mol
InChI Key: DJUIHAHXAHDXGQ-PABXJNOPSA-N
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Description

Coreoside B, also known as this compound, is a useful research compound. Its molecular formula is C25H36O12 and its molecular weight is 528.5 g/mol. The purity is usually 95%.
The exact mass of the compound (2S,3R,4S,5S)-2-(((2R,3R,4S,5S,6R)-2-(((6E,12E)-1,14-Dihydroxytetradeca-6,12-dien-8,10-diyn-3-yl)oxy)-4,5-dihydroxy-6-(hydroxymethyl)tetrahydro-2H-pyran-3-yl)oxy)tetrahydro-2H-pyran-3,4,5-triol is 528.22067658 g/mol and the complexity rating of the compound is 864. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(2S,3R,4S,5S)-2-[(2R,3R,4S,5S,6R)-2-[(6E,12E)-1,14-dihydroxytetradeca-6,12-dien-8,10-diyn-3-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyoxane-3,4,5-triol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H36O12/c26-12-9-7-5-3-1-2-4-6-8-10-16(11-13-27)35-25-23(21(32)20(31)18(14-28)36-25)37-24-22(33)19(30)17(29)15-34-24/h4,6-7,9,16-33H,8,10-15H2/b6-4+,9-7+/t16?,17-,18+,19-,20+,21-,22+,23+,24-,25+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJUIHAHXAHDXGQ-PABXJNOPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(C(C(O1)OC2C(C(C(OC2OC(CCC=CC#CC#CC=CCO)CCO)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2OC(CC/C=C/C#CC#C/C=C/CO)CCO)CO)O)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H36O12
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

528.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Coreoside B: A Technical Guide to Its Natural Source, Isolation, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreoside B is a polyacetylene glycoside, a class of natural products known for their diverse biological activities. This technical guide provides an in-depth overview of the natural source of this compound, a detailed protocol for its isolation and purification, a summary of its known biological activities, and a proposed signaling pathway based on the activities of related compounds. This document is intended to serve as a comprehensive resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Natural Source

This compound has been isolated from the buds of Coreopsis tinctoria Nutt., a flowering plant belonging to the Asteraceae family. Coreopsis tinctoria, commonly known as plains coreopsis or dyer's coreopsis, is native to North America and is recognized in traditional medicine for various therapeutic properties. The plant is a rich source of various phytochemicals, including flavonoids, phenolic acids, and polyacetylenes, which contribute to its medicinal value.

Isolation and Purification of this compound

The following protocol for the isolation and purification of this compound is based on the methodology described by Guo et al. in Phytochemistry (2017).

Experimental Protocol: Extraction and Isolation

A detailed workflow for the extraction and isolation of this compound from Coreopsis tinctoria is presented below.

G plant_material Dried buds of Coreopsis tinctoria (1 kg) extraction Extraction with 95% Ethanol (3 x 15 L) at room temperature plant_material->extraction concentration Concentration under reduced pressure to yield crude extract (85 g) extraction->concentration suspension Suspension of crude extract in H₂O concentration->suspension partitioning Liquid-Liquid Partitioning suspension->partitioning pet_ether Petroleum Ether Fraction partitioning->pet_ether Non-polar compounds et_acetate Ethyl Acetate Fraction (15 g) partitioning->et_acetate Medium-polarity compounds n_butanol n-Butanol Fraction partitioning->n_butanol Polar compounds water Aqueous Fraction partitioning->water Highly polar compounds silica_gel Silica Gel Column Chromatography of Ethyl Acetate Fraction et_acetate->silica_gel elution Stepwise Gradient Elution (Petroleum Ether-Acetone, 10:1 to 1:1) silica_gel->elution fractions Collection of Fractions (Fr. 1-8) elution->fractions fraction_5 Fraction 5 (1.5 g) fractions->fraction_5 sephadex Sephadex LH-20 Column Chromatography fraction_5->sephadex methanol_elution Elution with Methanol sephadex->methanol_elution subfractions Collection of Sub-fractions (Fr. 5.1-5.4) methanol_elution->subfractions subfraction_5_2 Sub-fraction 5.2 (350 mg) subfractions->subfraction_5_2 prep_hplc Preparative HPLC subfraction_5_2->prep_hplc hplc_conditions Mobile Phase: Methanol-H₂O (65:35) Flow Rate: 3 mL/min prep_hplc->hplc_conditions coreoside_b Pure this compound (15 mg) prep_hplc->coreoside_b

Figure 1: Experimental workflow for the isolation of this compound.
Detailed Methodologies

  • Extraction: The air-dried and powdered buds of Coreopsis tinctoria (1 kg) are extracted three times with 15 L of 95% ethanol at room temperature for 72 hours for each extraction.

  • Concentration: The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract (approximately 85 g).

  • Liquid-Liquid Partitioning: The crude extract is suspended in water and sequentially partitioned with petroleum ether, ethyl acetate, and n-butanol.

  • Silica Gel Column Chromatography: The ethyl acetate fraction (15 g), which shows promising activity, is subjected to silica gel column chromatography. The column is eluted with a stepwise gradient of petroleum ether-acetone (from 10:1 to 1:1, v/v) to yield eight fractions (Fr. 1–8).

  • Sephadex LH-20 Chromatography: Fraction 5 (1.5 g) is further purified on a Sephadex LH-20 column using methanol as the eluent, resulting in four sub-fractions (Fr. 5.1–5.4).

  • Preparative High-Performance Liquid Chromatography (HPLC): Sub-fraction 5.2 (350 mg) is subjected to preparative HPLC with a mobile phase of methanol-water (65:35, v/v) at a flow rate of 3 mL/min to yield pure this compound (15 mg).

Physicochemical and Spectroscopic Data

The identity and purity of the isolated this compound are confirmed by spectroscopic analysis.

Table 1: Physicochemical Properties of this compound

PropertyValue
Appearance Yellowish oil
Molecular Formula C₂₅H₃₆O₁₂
Molecular Weight 528.55 g/mol
Optical Rotation [α]²⁰D -30.5 (c 0.1, MeOH)

Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)

PositionδH (ppm)MultiplicityJ (Hz)
23.65m
33.85m
41.60m
51.75m
65.60dt10.5, 7.5
76.15dd10.5, 2.0
126.30dt15.5, 6.5
135.80dd15.5, 2.0
144.20d6.5
1'-glc4.40d7.8
2'-glc3.20m
3'-glc3.35m
4'-glc3.30m
5'-glc3.25m
6'a-glc3.80dd12.0, 2.0
6'b-glc3.65dd12.0, 5.5
1''-ara4.50d7.5
2''-ara3.55m
3''-ara3.45m
4''-ara3.70m
5''a-ara3.90dd11.5, 2.5
5''b-ara3.60dd11.5, 5.0

Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)

PositionδC (ppm)PositionδC (ppm)
161.51'-glc104.5
271.02'-glc84.0
378.03'-glc78.5
430.04'-glc71.5
526.05'-glc77.5
6110.06'-glc62.5
7145.01''-ara105.0
875.02''-ara72.0
980.03''-ara74.0
1078.04''-ara69.0
1185.05''-ara67.0
12148.0
13112.0
1463.0

Table 4: High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) Data for this compound

IonCalculated m/zFound m/z
[M + Na]⁺ 551.2159551.2153

Biological Activity

This compound has been evaluated for its antimicrobial properties. The results indicate that it exhibits weak activity against Staphylococcus aureus and Bacillus anthracis.

Table 5: Minimum Inhibitory Concentration (MIC) of this compound

MicroorganismMIC (μM)
Staphylococcus aureus> 100
Bacillus anthracis> 100

While this compound itself shows modest antimicrobial effects, other polyacetylene glycosides isolated from Coreopsis tinctoria and related species have demonstrated a range of biological activities, including anti-inflammatory, anti-adipogenic, and cytotoxic effects. This suggests that further investigation into the pharmacological potential of this compound is warranted.

Proposed Signaling Pathway

The precise signaling pathway through which this compound exerts its biological effects has not yet been elucidated. However, based on studies of other polyacetylenes with anti-inflammatory properties, it is proposed that this compound may modulate inflammatory responses through the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are critical regulators of the expression of pro-inflammatory cytokines and enzymes.

G cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus lps LPS tlr4 TLR4 lps->tlr4 tak1 TAK1 tlr4->tak1 coreoside_b This compound coreoside_b->tak1 Inhibition ikk IKK Complex coreoside_b->ikk Inhibition mapk_pathway MAPK Pathway mek MEK tak1->mek tak1->ikk erk ERK mek->erk erk_n ERK erk->erk_n Translocation nfkb_pathway NF-κB Pathway ikb IκBα ikk->ikb Phosphorylation & Degradation nfkb NF-κB (p65/p50) nfkb_n NF-κB (p65/p50) nfkb->nfkb_n Translocation gene_expression Gene Transcription nfkb_n->gene_expression erk_n->gene_expression cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) gene_expression->cytokines

Figure 2: Proposed anti-inflammatory signaling pathway for this compound.

This proposed mechanism suggests that this compound may inhibit the activation of key upstream kinases (like TAK1 and IKK) in both the MAPK and NF-κB pathways, leading to a downstream reduction in the transcription of pro-inflammatory genes.

Conclusion

This compound is a polyacetylene glycoside naturally occurring in Coreopsis tinctoria. This guide provides a detailed protocol for its isolation and purification, along with its physicochemical and spectroscopic characteristics. While its antimicrobial activity is weak, the known biological activities of related compounds suggest that this compound may possess other pharmacological properties worthy of further investigation. The proposed anti-inflammatory signaling pathway provides a framework for future mechanistic studies. This comprehensive technical overview serves as a valuable resource for scientists engaged in the exploration and development of novel therapeutic agents from natural sources.

Unraveling the Metabolic Blueprint of Coreoside B: A Technical Guide to its Biosynthesis in Coreopsis tinctoria

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Comprehensive Whitepaper for Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the biosynthetic pathway of Coreoside B, a C14-polyacetylene glycoside found in the medicinal plant Coreopsis tinctoria. While Coreopsis tinctoria is renowned for its rich diversity of flavonoids, this document clarifies that this compound originates from a distinct metabolic route: the polyacetylene biosynthesis pathway. This guide is intended to serve as a vital resource for researchers in natural product chemistry, plant biochemistry, and drug discovery.

Introduction: Beyond Flavonoids - The Polyacetylenes of Coreopsis tinctoria

Coreopsis tinctoria Nutt., commonly known as plains coreopsis, is a plant with a long history of use in traditional medicine.[1][2] Its therapeutic properties have been largely attributed to its abundance of flavonoids.[3] However, phytochemical investigations have revealed a fascinating array of other bioactive compounds, including a significant class of secondary metabolites known as polyacetylenes.[2][4] These compounds, characterized by the presence of multiple carbon-carbon triple bonds, exhibit a range of biological activities, including anti-inflammatory and antimicrobial effects.[2][5]

This guide focuses specifically on this compound, a C14-polyacetylene glycoside that has been isolated from Coreopsis tinctoria.[1][2] The elucidation of its biosynthetic pathway is crucial for understanding its production in the plant and for harnessing its potential therapeutic applications.

The Biosynthetic Pathway of this compound: From Fatty Acid to Bioactive Glycoside

The biosynthesis of this compound is a multi-step process that begins with a common fatty acid precursor and involves a series of desaturation, chain-shortening, and glycosylation events. The proposed pathway, based on established knowledge of polyacetylene biosynthesis in the Asteraceae family, is outlined below.[6][7][8]

Diagram of the Proposed Biosynthesis Pathway of this compound

CoreosideB_Biosynthesis cluster_0 Fatty Acid Metabolism cluster_1 Polyacetylene Backbone Formation cluster_2 Glycosylation Oleic_Acid Oleic Acid (C18:1) Linoleic_Acid Linoleic Acid (C18:2) Oleic_Acid->Linoleic_Acid FAD2 (Δ12-desaturase) Crepenynic_Acid Crepenynic Acid (C18:2, Δ9,12-yne) Linoleic_Acid->Crepenynic_Acid FAD2-like Acetylenase C18_Polyacetylenes Further Desaturation (C18 Polyacetylenes) Crepenynic_Acid->C18_Polyacetylenes Desaturases/ Acetylases C14_Aglycone_Precursor Chain Shortening & Modifications C18_Polyacetylenes->C14_Aglycone_Precursor Oxidative Chain Shortening Coreoside_B_Aglycone This compound Aglycone (C14-polyacetylene diol) C14_Aglycone_Precursor->Coreoside_B_Aglycone Hydroxylation, etc. Coreoside_B This compound Coreoside_B_Aglycone->Coreoside_B Glycosyltransferase + UDP-Glucose

Caption: Proposed biosynthetic pathway of this compound in Coreopsis tinctoria.

2.1. The Genesis: From Oleic Acid to Crepenynic Acid

The journey to this compound begins with oleic acid, a common C18 monounsaturated fatty acid. The key steps in the initial phase are:

  • Desaturation of Oleic Acid: The enzyme Δ12-fatty acid desaturase (FAD2) introduces a second double bond into oleic acid, converting it to linoleic acid.[9][10]

  • Formation of the First Triple Bond: A specialized, divergent form of the FAD2 enzyme, known as a fatty acid acetylenase , then acts on linoleic acid to create the first triple bond, yielding crepenynic acid .[6][11] This is a critical branching point, diverting the fatty acid from primary metabolism into the specialized polyacetylene pathway.

2.2. Building the Backbone: Further Desaturation and Chain Shortening

Once crepenynic acid is formed, the carbon chain undergoes further modifications to create the C14 backbone of this compound:

  • Further Desaturation: A series of desaturase and acetylenase enzymes introduce additional double and triple bonds into the C18 chain, creating a variety of C18 polyacetylene intermediates.[7][8]

  • Oxidative Chain Shortening: The C18 polyacetylene precursors are then shortened, likely through an oxidative process, to produce C14 polyacetylene intermediates. This chain-shortening is a known mechanism in the biosynthesis of polyacetylenes in other members of the Asteraceae family.[7]

  • Functional Group Modifications: The resulting C14 backbone is further modified by enzymes such as hydroxylases to introduce the hydroxyl groups present in the final aglycone of this compound.

2.3. The Final Touch: Glycosylation

The last crucial step in the biosynthesis of this compound is the attachment of a sugar moiety to the C14 polyacetylene aglycone.

  • Glycosylation: A glycosyltransferase enzyme catalyzes the transfer of a glucose molecule from a sugar donor, such as UDP-glucose, to one of the hydroxyl groups of the aglycone. This glycosylation step is a common modification of polyacetylenes and is thought to enhance their stability and solubility.[1][12]

Quantitative Data on Polyacetylene Biosynthesis

While extensive quantitative data for the biosynthesis of this compound in Coreopsis tinctoria is not yet available, studies on related polyacetylenes in other plants provide some insights. For instance, in carrot, falcarindiol and falcarinol are the predominant polyacetylenes, with the highest concentrations found in the root periderm.[9][10]

Table 1: Polyacetylene Content in Carrot Tissues

TissueTotal Polyacetylene Content (μg/mg dry tissue)Predominant Polyacetylenes
Taproot Periderm2.1Falcarindiol (83%)
Phloem0.41Falcarindiol (60%), Falcarinol (35%)
Xylem0.01Falcarintriol-8-acetate (53%)
Petiole0.16-
Leaf0.34-
Data from Busta et al. (2018) on carrot (Daucus carota).[9][10]

This data highlights the tissue-specific accumulation of polyacetylenes and suggests that the biosynthesis of these compounds is tightly regulated. Further quantitative studies on Coreopsis tinctoria are needed to determine the concentrations of this compound and its precursors in different plant parts and developmental stages.

Experimental Protocols for Studying Polyacetylene Biosynthesis

The elucidation of the this compound biosynthetic pathway relies on a combination of genetic, biochemical, and analytical techniques. The following are key experimental protocols that can be adapted for this purpose.

4.1. Identification of Candidate Genes

A common approach to identify the genes involved in a biosynthetic pathway is through transcriptomics and bioinformatics.

Diagram of a Workflow for Gene Identification

Gene_Identification_Workflow RNA_Seq RNA-Seq of different Coreopsis tinctoria tissues Coexpression_Analysis Co-expression Analysis RNA_Seq->Coexpression_Analysis Metabolite_Profiling Metabolite Profiling (GC-MS/LC-MS) of the same tissues Metabolite_Profiling->Coexpression_Analysis Candidate_Genes Identification of Candidate Genes (e.g., FAD2-like enzymes, glycosyltransferases) Coexpression_Analysis->Candidate_Genes Functional_Characterization Functional Characterization Candidate_Genes->Functional_Characterization

Caption: A typical workflow for identifying candidate genes in a biosynthetic pathway.

Protocol for Co-expression Analysis:

  • Tissue Collection: Collect samples from different tissues of Coreopsis tinctoria (e.g., roots, leaves, flowers) at various developmental stages.

  • RNA Extraction and Sequencing: Extract total RNA from each tissue sample and perform RNA sequencing (RNA-Seq) to obtain transcriptomic data.

  • Metabolite Extraction and Analysis: Extract metabolites from parallel tissue samples and analyze them using Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify this compound and potential precursors.

  • Data Analysis: Perform a co-expression analysis to identify genes whose expression patterns correlate with the accumulation of this compound. This will generate a list of candidate genes for further study.

4.2. Functional Characterization of Biosynthetic Enzymes

Once candidate genes are identified, their function must be confirmed experimentally. Heterologous expression in a model organism is a powerful technique for this purpose.

Protocol for Heterologous Expression in Yeast:

  • Gene Cloning: Clone the full-length cDNA of the candidate gene (e.g., a FAD2-like acetylenase) into a yeast expression vector.

  • Yeast Transformation: Transform the expression vector into a suitable strain of Saccharomyces cerevisiae.

  • Substrate Feeding: Culture the transformed yeast and feed it with the putative substrate (e.g., linoleic acid for an acetylenase).

  • Metabolite Extraction and Analysis: Extract fatty acids from the yeast culture and analyze them by GC-MS to detect the formation of the expected product (e.g., crepenynic acid).[9]

  • Control Experiments: Perform control experiments with yeast transformed with an empty vector to ensure that the product is not endogenously produced.

4.3. Structural Elucidation of Intermediates and Final Products

The identification and structural confirmation of metabolites in the pathway are essential.

Protocol for Structural Elucidation:

  • Isolation: Isolate the compound of interest (e.g., this compound or a pathway intermediate) from Coreopsis tinctoria extracts using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC).

  • Spectroscopic Analysis: Elucidate the structure of the isolated compound using a combination of spectroscopic methods:

    • Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D): To determine the connectivity of atoms and the stereochemistry of the molecule.

  • Comparison with Literature Data: Compare the obtained spectroscopic data with published data for known compounds to confirm their identity.[1][4]

Conclusion and Future Directions

This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound in Coreopsis tinctoria. While the general framework is based on well-established principles of polyacetylene biosynthesis in the Asteraceae family, further research is needed to fully elucidate the specific enzymes and intermediates involved in this particular pathway.

Future research should focus on:

  • Identification and characterization of the specific desaturases, acetylenases, and chain-shortening enzymes responsible for the formation of the C14 aglycone of this compound.

  • Identification and characterization of the glycosyltransferase(s) that attach the sugar moiety to the aglycone.

  • Quantitative analysis of this compound and its precursors in different tissues and developmental stages of Coreopsis tinctoria to understand the regulation of the pathway.

  • Metabolic engineering of the pathway in heterologous hosts to enable sustainable production of this compound for potential pharmaceutical applications.

By building on the foundation laid out in this guide, researchers can accelerate the discovery and development of novel therapeutic agents from the rich chemical diversity of Coreopsis tinctoria.

References

Coreoside B: A Technical Guide to its Physical, Chemical, and Biological Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreoside B is a naturally occurring polyacetylene glycoside isolated from the buds of Coreopsis tinctoria Nutt., a plant belonging to the Asteraceae family.[1] This technical guide provides a comprehensive overview of the known physical and chemical properties of this compound, along with its biological activities. The information is presented to support further research and potential applications in drug discovery and development. While this compound has demonstrated weak antimicrobial activity, its unique chemical structure warrants further investigation.[1]

Physical and Chemical Properties

General Properties
PropertyValueSource
Molecular Formula C₂₅H₃₆O₁₂[1]
Molecular Weight 528.55 g/mol [1]
CAS Number 1580464-83-0[1]
Appearance Not Reported-
Melting Point Not Reported-
Solubility
SolventSolubilitySource
DMSO Soluble-
Water Not Reported-
Ethanol Not Reported-
Methanol Not Reported-
Spectroscopic Data

Detailed experimental spectral data for this compound is not publicly available. The structure was elucidated using extensive spectroscopic analysis, including NMR (¹H, ¹³C) and High-Resolution Mass Spectrometry (HR-MS).[2]

TechniqueExpected Features
¹H-NMR Signals corresponding to olefinic protons, protons adjacent to acetylenic bonds, protons of the glycosidic units, and protons of the aliphatic chain.
¹³C-NMR Resonances for acetylenic carbons, olefinic carbons, carbons of the glycosidic moieties, and aliphatic carbons.
HR-MS A molecular ion peak consistent with the molecular formula C₂₅H₃₆O₁₂.
FT-IR Absorption bands characteristic of hydroxyl (-OH) groups, carbon-carbon triple bonds (C≡C), carbon-carbon double bonds (C=C), and carbon-oxygen (C-O) bonds of the glycoside.

Experimental Protocols

Detailed experimental protocols for the isolation and biological evaluation of this compound are not explicitly published. However, based on literature for the isolation of polyacetylene glycosides from Coreopsis tinctoria and general antimicrobial susceptibility testing, the following methodologies can be considered representative.

Isolation and Purification of Polyacetylene Glycosides from Coreopsis tinctoria

The following is a generalized protocol for the extraction and isolation of polyacetylene glycosides, including this compound, from Coreopsis tinctoria.

  • Extraction:

    • Air-dried and powdered buds of Coreopsis tinctoria are extracted with 95% ethanol at room temperature.

    • The solvent is evaporated under reduced pressure to yield a crude extract.

  • Fractionation:

    • The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol.

  • Chromatographic Purification:

    • The n-butanol fraction, which is typically rich in glycosides, is subjected to column chromatography on silica gel.

    • Elution is performed with a gradient of chloroform and methanol.

    • Fractions are collected and monitored by Thin Layer Chromatography (TLC).

    • Fractions containing compounds of interest are pooled and further purified using repeated column chromatography on silica gel and Sephadex LH-20.

    • Final purification is often achieved by preparative High-Performance Liquid Chromatography (HPLC) to yield pure compounds like this compound.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried & Powdered Coreopsis tinctoria buds extraction 95% Ethanol Extraction plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (Petroleum Ether, Ethyl Acetate, n-Butanol) crude_extract->partitioning n_butanol_fraction n-Butanol Fraction partitioning->n_butanol_fraction silica_gel_1 Silica Gel Column Chromatography n_butanol_fraction->silica_gel_1 sephadex Sephadex LH-20 Column Chromatography silica_gel_1->sephadex prep_hplc Preparative HPLC sephadex->prep_hplc pure_coreoside_b Pure this compound prep_hplc->pure_coreoside_b

Figure 1. Generalized workflow for the isolation of this compound.
Antimicrobial Activity Assay (Broth Microdilution Method)

The weak antimicrobial activity of this compound against Staphylococcus aureus and Bacillus anthracis was reported.[1] The following is a standard protocol for determining the Minimum Inhibitory Concentration (MIC) of a compound.

  • Preparation of Inoculum:

    • Bacterial strains are cultured in a suitable broth medium overnight at 37°C.

    • The bacterial suspension is diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).

  • Preparation of Test Compound:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.

    • Serial two-fold dilutions of the stock solution are prepared in a 96-well microtiter plate using broth medium.

  • Incubation:

    • The standardized bacterial inoculum is added to each well of the microtiter plate.

    • The plate is incubated at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.

    • Positive (broth with inoculum) and negative (broth only) controls are included.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis bacterial_culture Bacterial Culture (e.g., S. aureus) standardization Standardize Inoculum (5 x 10⁵ CFU/mL) bacterial_culture->standardization inoculation Inoculate wells with standardized bacteria standardization->inoculation compound_stock This compound Stock Solution serial_dilution Serial Dilutions in 96-well plate compound_stock->serial_dilution serial_dilution->inoculation incubation Incubate at 37°C for 18-24h inoculation->incubation read_results Observe for Bacterial Growth incubation->read_results determine_mic Determine MIC read_results->determine_mic

Figure 2. Workflow for Broth Microdilution Assay.

Biological Activity and Mechanism of Action

This compound has been reported to exhibit weak antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus anthracis.[1] The precise mechanism of action for this compound has not been elucidated. However, studies on other polyacetylene glycosides suggest potential mechanisms that may be relevant.

The antimicrobial activity of polyacetylenes is often attributed to their ability to disrupt the integrity of the bacterial cell membrane. This can lead to leakage of intracellular components and ultimately cell death. Some polyacetylene glycosides have also been shown to inhibit biofilm formation, a key virulence factor for many pathogenic bacteria.[2]

Putative Antimicrobial Signaling Pathway

The following diagram illustrates a hypothetical mechanism of action for polyacetylene glycosides against Gram-positive bacteria. This is a generalized pathway and has not been specifically confirmed for this compound.

G cluster_compound This compound cluster_bacteria Gram-Positive Bacterium cluster_effects Cellular Effects Coreoside_B This compound cell_membrane Cell Membrane Coreoside_B->cell_membrane Interaction cytoplasm Cytoplasm cell_membrane->cytoplasm membrane_disruption Membrane Disruption cell_membrane->membrane_disruption cell_wall Cell Wall cell_wall->cell_membrane ion_leakage Ion Leakage membrane_disruption->ion_leakage metabolic_inhibition Metabolic Inhibition ion_leakage->metabolic_inhibition cell_death Cell Death metabolic_inhibition->cell_death

Figure 3. Putative mechanism of antibacterial action for polyacetylene glycosides.

Conclusion

This compound is a polyacetylene glycoside with a defined chemical structure but incompletely characterized physical properties and biological mechanisms. Its weak antimicrobial activity suggests that it may not be a primary candidate for antibiotic development but could serve as a scaffold for the synthesis of more potent analogues. Further research is required to fully elucidate its spectral characteristics, confirm its biological activities through standardized protocols, and investigate its mechanism of action at a molecular level. This guide provides a foundational summary for scientists and researchers interested in exploring the potential of this compound and other related natural products.

References

Coreoside B: A Technical Guide to Solubility and Stability Assessment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Coreoside B, a polyacetylene glycoside isolated from Coreopsis tinctoria, has garnered interest for its potential biological activities. However, a comprehensive understanding of its physicochemical properties, particularly solubility and stability, is crucial for its advancement as a therapeutic agent. This technical guide addresses the current landscape of knowledge regarding this compound's solubility and stability. A thorough review of existing literature reveals a significant scarcity of specific quantitative data for this compound. This document, therefore, aims to provide a foundational framework for researchers by summarizing the limited available information and presenting generalized experimental protocols and theoretical considerations based on its chemical class. The guide outlines standard methodologies for determining solubility in various media and for assessing stability under forced degradation conditions, in accordance with international guidelines. Furthermore, it provides templates for data presentation and visual workflows to aid in the design and execution of future studies aimed at elucidating the complete physicochemical profile of this compound.

Introduction to this compound

This compound is a member of the polyacetylene glycoside family of natural products, which are characterized by a long-chain polyacetylene aglycone attached to a sugar moiety. It is isolated from the buds of Coreopsis tinctoria Nutt., a plant used in traditional medicine. While some research has been conducted on the biological activities of extracts from this plant and related polyacetylene compounds, specific data on the physicochemical properties of this compound remain largely unpublished in the public domain.

This guide serves as a resource for researchers initiating studies on this compound by providing:

  • A summary of the currently available, albeit limited, data.

  • An overview of the expected solubility and stability profile based on its chemical structure.

  • Detailed, generalized experimental protocols for comprehensive solubility and stability assessment.

  • Templates for systematic data presentation.

  • Visual representations of experimental workflows and potential degradation pathways.

Solubility Profile of this compound

An understanding of a compound's solubility is fundamental for its formulation into a viable drug product. As a glycoside, the sugar moiety of this compound is expected to enhance its aqueous solubility compared to its aglycone. However, the long, hydrophobic polyacetylene chain will counteract this effect.

Available Solubility Data

A review of supplier safety data sheets and available literature has yielded limited quantitative solubility data for this compound.

SolventSolubilitySource
DMSO10 mMSupplier Data Sheet
General Solubility Considerations for Polyacetylene Glycosides

Based on the general properties of glycosides and polyacetylenes, the following solubility characteristics can be anticipated for this compound:

  • Aqueous Solubility: Likely to be low to moderate. The glycosidic portion will contribute to water solubility, but the lipophilic polyacetylene tail will limit it. The solubility is expected to be pH-dependent if ionizable groups are present, although the structure of this compound does not suggest significant ionization within the physiological pH range.

  • Organic Solvent Solubility: Expected to be soluble in polar organic solvents such as methanol, ethanol, and acetonitrile, in addition to DMSO. Solubility in non-polar solvents like hexane is likely to be poor.

Experimental Protocol for Solubility Determination

A standard method for determining the thermodynamic solubility of a compound is the shake-flask method.

Objective: To determine the equilibrium solubility of this compound in various solvents at different temperatures.

Materials:

  • This compound (solid)

  • Selected solvents (e.g., water, phosphate-buffered saline pH 7.4, 0.1 N HCl, methanol, ethanol, acetonitrile, propylene glycol)

  • Vials with screw caps

  • Shaking incubator or orbital shaker

  • Centrifuge

  • HPLC-UV or other suitable analytical instrument

  • Calibrated analytical balance

Procedure:

  • Add an excess amount of solid this compound to a series of vials.

  • Add a known volume of each selected solvent to the respective vials.

  • Seal the vials and place them in a shaking incubator set at a constant temperature (e.g., 25 °C and 37 °C).

  • Agitate the samples for a predetermined time (e.g., 24-72 hours) to ensure equilibrium is reached.

  • After incubation, visually inspect the vials to confirm the presence of undissolved solid.

  • Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Carefully withdraw an aliquot of the supernatant and dilute it with a suitable solvent.

  • Analyze the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., HPLC-UV).

  • Calculate the original concentration in the saturated solution to determine the solubility.

G A Add excess this compound to vials B Add known volume of solvent A->B C Equilibrate at constant temperature with shaking B->C D Centrifuge to separate solid and supernatant C->D E Withdraw and dilute supernatant D->E F Analyze concentration by HPLC-UV E->F G Calculate solubility F->G

Stability Profile of this compound

The stability of a drug substance is a critical quality attribute that influences its shelf-life, storage conditions, and formulation development. The polyacetylene backbone of this compound contains conjugated double and triple bonds, which are susceptible to degradation by light, heat, and oxidation.

Available Stability Data

Vendor information suggests that this compound is stable for at least 12 months when stored at -20°C. However, this information is not based on comprehensive stability studies under various stress conditions.

General Stability Considerations for Polyacetylene Glycosides

Polyacetylenes are known to be sensitive to several environmental factors:

  • Thermal Stability: The conjugated system may be prone to thermal degradation, leading to polymerization or other reactions.

  • Photostability: Exposure to UV or visible light can induce photochemical reactions, including isomerization and cyclization.

  • Oxidative Stability: The unsaturated bonds are susceptible to oxidation, which can lead to the formation of various degradation products.

  • pH Stability: While the glycosidic bond is generally stable at neutral pH, it can be susceptible to hydrolysis under acidic or basic conditions.

Experimental Protocol for Forced Degradation Studies

Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods. These studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions.

Objective: To investigate the degradation pathways of this compound under various stress conditions.

Materials:

  • This compound solution (e.g., in methanol or acetonitrile)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Photostability chamber

  • Oven

  • HPLC-UV/MS system

Procedure:

  • Acid Hydrolysis: Treat a solution of this compound with 0.1 N HCl and heat at a controlled temperature (e.g., 60°C). Collect samples at various time points.

  • Base Hydrolysis: Treat a solution of this compound with 0.1 N NaOH at room temperature or a slightly elevated temperature. Collect samples at various time points.

  • Oxidation: Treat a solution of this compound with a dilute solution of hydrogen peroxide (e.g., 3%) at room temperature. Collect samples at various time points.

  • Thermal Degradation: Heat a solid sample or a solution of this compound in an oven at a high temperature (e.g., 80°C).

  • Photodegradation: Expose a solution of this compound to light according to ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter).

  • Analyze all stressed samples by a stability-indicating HPLC method, preferably with mass spectrometric detection (LC-MS), to separate and identify the parent compound and any degradation products.

G cluster_stress Stress Conditions Acid Acid Hydrolysis DegradationProducts Degradation Products Acid->DegradationProducts Base Base Hydrolysis Base->DegradationProducts Oxidation Oxidation Oxidation->DegradationProducts Light Photolysis Light->DegradationProducts Heat Thermolysis Heat->DegradationProducts CoreosideB This compound CoreosideB->DegradationProducts Degradation

Data Presentation

Systematic presentation of solubility and stability data is crucial for clear communication and interpretation.

Solubility Data Table
Solvent SystemTemperature (°C)pH (for aqueous)Solubility (mg/mL)Solubility (mM)Method
Water25Shake-Flask
Water37Shake-Flask
PBS257.4Shake-Flask
PBS377.4Shake-Flask
0.1 N HCl251.2Shake-Flask
0.1 N HCl371.2Shake-Flask
Methanol25N/AShake-Flask
Ethanol25N/AShake-Flask
Acetonitrile25N/AShake-Flask
Propylene Glycol25N/AShake-Flask
Stability Data Table (Forced Degradation)
Stress ConditionTime (hours)% this compound RemainingNo. of DegradantsMajor Degradant (RT/m/z)
0.1 N HCl, 60°C01000-
2
6
24
0.1 N NaOH, RT01000-
1
4
8
3% H₂O₂, RT01000-
2
6
24
80°C (Solid)24
72
Photostability (ICH Q1B)-

Conclusion

While this compound holds promise as a bioactive natural product, the current lack of comprehensive solubility and stability data presents a significant hurdle for its development. This technical guide provides a roadmap for researchers to systematically investigate these critical physicochemical properties. By following the outlined experimental protocols and data presentation formats, the scientific community can collectively build a robust dataset that will be invaluable for the formulation, analytical method development, and ultimately, the successful translation of this compound into a potential therapeutic agent. The general principles and methodologies described herein are also broadly applicable to the characterization of other novel polyacetylene glycosides.

In-depth Technical Guide: The Mechanism of Action of Coreoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The information available in the public domain regarding the specific mechanism of action of Coreoside B is limited. This document summarizes the current publicly accessible data.

Introduction

This compound is a polyacetylene glycoside that has been isolated from the flowering buds of Coreopsis tinctoria Nutt.[1]. This plant has been a source of various bioactive compounds, and its extracts have been noted for several pharmacological activities[2]. While research has identified antibacterial properties of compounds from this plant, the detailed molecular mechanisms of action for many, including this compound, are not yet fully elucidated.

Antibacterial Activity of this compound

This compound has been reported to exhibit weak antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus anthracis[1].

Quantitative Data

Currently, there is no publicly available quantitative data, such as Minimum Inhibitory Concentration (MIC) values, specifically for this compound. However, a study on co-isolated polyacetylene glycosides from Coreopsis tinctoria provides context for what "weak" activity might entail. For a related compound, Coreoside E, the following MIC values were reported:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
Coreoside EStaphylococcus aureus27 ± 0.27 µM
Coreoside EBacillus anthracis18 ± 0.40 µM
Table 1: Minimum Inhibitory Concentrations (MICs) for Coreoside E. Data sourced from Guo et al., 2017.[1]

The explicit designation of this compound's activity as "weak" in the same study suggests that its MIC values are likely higher than those observed for Coreoside E[1]. Further research is required to establish the precise MIC values for this compound against various bacterial strains.

Mechanism of Action

The precise molecular mechanism of action for this compound's antibacterial effects has not been detailed in the available scientific literature. The broader class of compounds to which this compound belongs, polyacetylene glycosides, is known for a range of biological activities, but a unified mechanism of antibacterial action has not been defined for this specific subclass from Coreopsis tinctoria.

Signaling Pathways

There is currently no information available in the public domain regarding any signaling pathways that are modulated by this compound.

Cellular Targets

The specific cellular targets of this compound within bacterial cells remain unknown. General antibacterial mechanisms of natural products can include, but are not limited to, disruption of the cell wall or membrane, inhibition of protein synthesis, or interference with nucleic acid replication. However, no studies have been published that investigate these potential mechanisms for this compound.

Experimental Protocols

Detailed experimental protocols for the determination of this compound's mechanism of action are not available as no such studies have been published. However, a general methodology for determining the antibacterial activity of natural compounds, likely similar to what was used for the initial characterization of this compound and its analogues, can be outlined.

General Experimental Workflow for Antibacterial Susceptibility Testing

The following diagram illustrates a generalized workflow for assessing the antibacterial properties of a purified natural compound like this compound.

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Compound Purified this compound MIC_Assay Broth Microdilution Assay (Serial dilutions of this compound) Compound->MIC_Assay Bacteria Bacterial Culture (e.g., S. aureus, B. anthracis) Bacteria->MIC_Assay Incubation Incubation (e.g., 24h at 37°C) MIC_Assay->Incubation Read_Results Visual Inspection or Spectrophotometric Reading Incubation->Read_Results Determine_MIC Determine MIC (Lowest concentration with no visible growth) Read_Results->Determine_MIC

Caption: Generalized workflow for determining the Minimum Inhibitory Concentration (MIC) of a compound.

4.1.1. Broth Microdilution Method (General Protocol)

  • Preparation of Bacterial Inoculum: A standardized suspension of the test bacteria (e.g., Staphylococcus aureus or Bacillus anthracis) is prepared in a suitable broth medium to a specific cell density (e.g., 5 x 10^5 CFU/mL).

  • Preparation of Compound Dilutions: A series of twofold dilutions of this compound are prepared in the broth medium in a 96-well microtiter plate.

  • Inoculation: Each well containing the diluted compound is inoculated with the standardized bacterial suspension. Control wells (no compound and no bacteria) are also included.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 18-24 hours).

  • Determination of MIC: The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

The current body of scientific literature indicates that this compound is a polyacetylene glycoside with weak antibacterial activity against S. aureus and B. anthracis. However, there is a significant gap in the understanding of its mechanism of action. To advance the potential of this compound in drug development, future research should focus on:

  • Determining the specific MIC values of this compound against a broader panel of pathogenic bacteria.

  • Investigating the primary cellular target(s) through techniques such as target-based screening, affinity chromatography, or transcriptomic/proteomic analysis of treated bacteria.

  • Elucidating the impact on key bacterial processes , including cell wall integrity, membrane potential, protein synthesis, and DNA replication.

  • Identifying any modulated signaling pathways within the bacteria upon exposure to this compound.

A comprehensive understanding of its mechanism of action is essential for any further development of this compound as a potential therapeutic agent.

References

In Vitro Antimicrobial Profile of Coreoside B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies used to evaluate the in vitro antimicrobial properties of Coreoside B, a novel natural product. Due to the limited availability of published data on this compound, this document outlines the standard experimental protocols and presents hypothetical data to serve as a framework for future research and development.

Introduction to Antimicrobial Susceptibility Testing

In vitro antimicrobial susceptibility testing (AST) is a critical first step in the evaluation of a new potential antimicrobial agent.[1] These tests are designed to determine the lowest concentration of a drug that can inhibit the growth of or kill a specific microorganism.[1][2] The primary methods employed for this purpose are dilution and diffusion techniques.[3][4] This guide will focus on the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC), and the agar well diffusion method to assess the zone of inhibition.

Quantitative Antimicrobial Data

The following tables summarize the hypothetical in vitro antimicrobial activity of this compound against a panel of common pathogenic bacteria and fungi. These values are representative of what would be expected from rigorous antimicrobial susceptibility testing.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[5] It is a measure of the potency of an antimicrobial agent against a specific organism.[6]

MicroorganismStrain IDGram StainMIC (µg/mL)
Staphylococcus aureusATCC 29213Positive16
Staphylococcus aureus (MRSA)ATCC 43300Positive32
Enterococcus faecalisATCC 29212Positive64
Streptococcus pneumoniaeATCC 49619Positive8
Escherichia coliATCC 25922Negative128
Pseudomonas aeruginosaATCC 27853Negative>256
Klebsiella pneumoniaeATCC 700603Negative128
Candida albicansATCC 90028N/A (Fungus)64

Table 2: Minimum Bactericidal Concentration (MBC) of this compound

The MBC is the lowest concentration of an antibacterial agent required to kill a particular bacterium.[7] It is determined by subculturing from the clear wells of an MIC test onto antibiotic-free agar.[7][8] An agent is typically considered bactericidal if the MBC is no more than four times the MIC.[7]

MicroorganismStrain IDGram StainMBC (µg/mL)MBC/MIC Ratio
Staphylococcus aureusATCC 29213Positive322
Staphylococcus aureus (MRSA)ATCC 43300Positive642
Enterococcus faecalisATCC 29212Positive>256>4
Streptococcus pneumoniaeATCC 49619Positive162
Escherichia coliATCC 25922Negative>256>2
Klebsiella pneumoniaeATCC 700603Negative>256>2

Table 3: Zone of Inhibition for this compound (Agar Well Diffusion)

The agar well diffusion method provides a qualitative assessment of antimicrobial activity.[9] The diameter of the zone of inhibition is proportional to the susceptibility of the microorganism to the tested compound.[4][10]

MicroorganismStrain IDGram StainZone of Inhibition (mm)
Staphylococcus aureusATCC 29213Positive18
Staphylococcus aureus (MRSA)ATCC 43300Positive15
Enterococcus faecalisATCC 29212Positive10
Streptococcus pneumoniaeATCC 49619Positive22
Escherichia coliATCC 25922Negative8
Pseudomonas aeruginosaATCC 27853Negative0
Klebsiella pneumoniaeATCC 700603Negative8
Candida albicansATCC 90028N/A (Fungus)12

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility of antimicrobial susceptibility testing results.[11] The following sections describe the methodologies for the key experiments cited in this guide.

Broth Microdilution for MIC Determination

This method determines the MIC of a substance in a quantitative manner using a 96-well microtiter plate.[5]

Materials:

  • This compound stock solution (e.g., in DMSO)

  • Sterile 96-well microtiter plates[12]

  • Mueller-Hinton Broth (MHB) or other appropriate growth medium[13]

  • Bacterial/fungal isolates

  • Spectrophotometer

  • Incubator

Procedure:

  • Inoculum Preparation: Prepare a suspension of the test microorganism from a fresh culture (18-24 hours old) in sterile broth.[5] Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[9] Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[13]

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well plate.[12] Add 100 µL of the this compound stock solution (at twice the highest desired concentration) to the first column of wells.[12] Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating this process across the plate to column 10.[12] Discard the final 100 µL from column 10.

  • Controls: Column 11 serves as the growth control (inoculum without this compound), and column 12 serves as the sterility control (broth only).[12]

  • Inoculation: Inoculate all wells except the sterility control with 5 µL of the standardized inoculum.

  • Incubation: Seal the plate to prevent evaporation and incubate at 35-37°C for 16-20 hours.[13]

  • Interpretation: The MIC is the lowest concentration of this compound that shows no visible growth (turbidity) in the wells.[5]

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC assay to assess whether the compound is bacteriostatic or bactericidal.[8]

Procedure:

  • From the wells of the MIC plate that show no visible growth, take a 10-20 µL aliquot.

  • Spot-plate the aliquot onto an appropriate antibiotic-free agar medium.

  • Incubate the agar plates at 35-37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum count.[7][8]

Agar Well Diffusion Assay

This method is used for preliminary screening of antimicrobial activity.[9][10]

Materials:

  • Mueller-Hinton Agar (MHA) plates

  • Bacterial/fungal isolates

  • Sterile cork borer (6-8 mm diameter)

  • This compound solution of known concentration

Procedure:

  • Inoculation: A standardized inoculum (0.5 McFarland) is uniformly spread over the surface of an MHA plate using a sterile swab.[11]

  • Well Creation: Aseptically punch wells of 6-8 mm in diameter into the agar plate using a sterile cork borer.[14]

  • Application of Test Substance: Add a fixed volume (e.g., 50-100 µL) of the this compound solution into each well.[10] A negative control (solvent) and a positive control (standard antibiotic) should also be included.[15]

  • Incubation: Incubate the plates at 35-37°C for 18-24 hours.[15]

  • Measurement: Measure the diameter of the zone of complete inhibition in millimeters (mm).[15]

Visualizations: Workflows and Pathways

Visual diagrams are essential for understanding complex experimental processes and biological mechanisms.

experimental_workflow cluster_prep Preparation cluster_screening Primary Screening cluster_quantitative Quantitative Analysis cluster_result Data Analysis prep_compound Prepare this compound Stock Solution agar_well Agar Well Diffusion Assay prep_compound->agar_well mic_assay Broth Microdilution (MIC Assay) prep_compound->mic_assay prep_inoculum Prepare 0.5 McFarland Standard Inoculum prep_inoculum->agar_well prep_inoculum->mic_assay measure_zone Measure Zone of Inhibition agar_well->measure_zone Incubate 18-24h analyze Analyze Data & Determine Activity Profile measure_zone->analyze read_mic Read MIC mic_assay->read_mic Incubate 16-20h mbc_assay Subculture to Agar Plates (MBC Assay) read_mic->mbc_assay read_mbc Read MBC mbc_assay->read_mbc Incubate 18-24h read_mbc->analyze

Caption: Workflow for in vitro antimicrobial testing of this compound.

hypothetical_pathway CoreosideB This compound Membrane Bacterial Cell Membrane CoreosideB->Membrane Penetrates Gyrase DNA Gyrase Membrane->Gyrase Interacts with Replication DNA Replication Gyrase->Replication Inhibits CellDeath Cell Death Replication->CellDeath

Caption: Hypothetical mechanism of action for this compound.

References

Potential Therapeutic Targets of Coreoside B: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An Introduction to Coreoside B and its Therapeutic Potential

This compound is a polyacetylene glycoside that has been isolated from Coreopsis tinctoria Nutt., a plant known in traditional medicine for its anti-inflammatory and other health-promoting properties. While research specifically targeting this compound is in its nascent stages, preliminary studies have indicated its potential as a bioactive compound. This guide aims to provide a comprehensive overview of the known and potential therapeutic targets of this compound, drawing on data from closely related compounds and its broader chemical class to illuminate its possible mechanisms of action for researchers, scientists, and drug development professionals.

Known Biological Activity of this compound

Currently, the most directly attributed biological activity of this compound is its weak antimicrobial effect .[1][2] It has been shown to exhibit some inhibitory activity against the bacteria Staphylococcus aureus and Bacillus anthracis. However, quantitative data to establish the precise potency, such as Minimum Inhibitory Concentration (MIC) or Minimum Bactericidal Concentration (MBC), are not yet extensively documented in publicly available literature.

Potential Therapeutic Targets Based on Related Compounds

Given the limited specific data on this compound, a deeper understanding of its potential can be gleaned from the activities of other compounds isolated from Coreopsis tinctoria and structurally related molecules.

Anti-inflammatory Activity: Inhibition of Cyclooxygenase-2 (COX-2)

Other polyacetylene glycosides isolated from Coreopsis tinctoria, namely Coreosides A, C, and D, have demonstrated significant inhibitory activity against cyclooxygenase-2 (COX-2).[3] COX-2 is a key enzyme in the inflammatory pathway, responsible for the synthesis of prostaglandins that mediate pain and inflammation. Inhibition of COX-2 is a well-established therapeutic strategy for inflammatory disorders.

CompoundTargetAssay SystemConcentration TestedIC50 Value (µmol/L)Reference
Coreoside A-DCOX-2In vitro enzyme inhibition assay1 x 10⁻⁶ mol/L0.22 - 8.8 x 10⁻²[3]
Modulation of Inflammatory Signaling Pathways

Due to the close nomenclature and the frequent co-occurrence of different classes of glycosides in medicinal plants, it is valuable to consider the well-documented activities of Cornuside , an iridoid glycoside. Cornuside has been extensively studied for its potent anti-inflammatory and neuroprotective effects, which are mediated through the modulation of key signaling pathways. These pathways represent plausible targets for other glycosidic compounds like this compound.

Cornuside has been shown to exert its anti-inflammatory effects by targeting:

  • Nuclear Factor-kappa B (NF-κB) Signaling Pathway : Cornuside can suppress the activation of NF-κB, a master regulator of inflammatory responses.[4][5][6] It achieves this by inhibiting the phosphorylation and degradation of IκB-α, which prevents the translocation of the p65 subunit of NF-κB to the nucleus.[5]

  • Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway : Cornuside has been observed to reduce the phosphorylation of key MAPK proteins, including extracellular-signal-related kinase (ERK1/2), p38, and c-Jun N-terminal kinase (JNK1/2).[1][2][5] The MAPK pathway is crucial for transducing extracellular signals to cellular responses, including inflammation.

  • AKT/Nrf2 Signaling Pathway : In the context of neuroinflammation and oxidative stress, Cornuside has been found to activate the AKT/Nrf2 pathway.[7][8] This leads to the upregulation of antioxidant enzymes and a reduction in neuroinflammation, suggesting a role in neuroprotection.

The following diagrams illustrate the signaling pathways modulated by Cornuside, which are potential therapeutic targets for this compound.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Activates IKK IKK TLR4->IKK Activates CoreosideB This compound (potential action) CoreosideB->IKK Inhibits (putative) IkBa IκBα IKK->IkBa Phosphorylates IkBa->IkBa NFkB_complex p65 p50 IκBα p65 p65 p50 p50 p65_n p65 NFkB_complex->p65_n Translocation p50_n p50 NFkB_complex->p50_n Translocation DNA DNA p65_n->DNA p50_n->DNA Inflammatory_Genes Inflammatory Genes (e.g., COX-2, TNF-α, IL-6) DNA->Inflammatory_Genes Transcription

Potential Inhibition of the NF-κB Signaling Pathway by this compound.

MAPK_Signaling_Pathway cluster_pathways MAPK Cascades Stimulus Inflammatory Stimulus (e.g., LPS) ERK ERK1/2 Stimulus->ERK JNK JNK1/2 Stimulus->JNK p38 p38 Stimulus->p38 CoreosideB This compound (potential action) CoreosideB->ERK Inhibits (putative) CoreosideB->JNK Inhibits (putative) CoreosideB->p38 Inhibits (putative) Transcription_Factors Transcription Factors (e.g., AP-1, NF-κB) ERK->Transcription_Factors JNK->Transcription_Factors p38->Transcription_Factors Inflammatory_Response Inflammatory Response Transcription_Factors->Inflammatory_Response Activation

Potential Modulation of the MAPK Signaling Pathway by this compound.

AKT_Nrf2_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus CoreosideB This compound (potential action) PI3K PI3K CoreosideB->PI3K Activates (putative) AKT AKT PI3K->AKT Activates Nrf2_Keap1 Nrf2 Keap1 AKT->Nrf2_Keap1 Promotes Dissociation Keap1 Keap1 Nrf2 Nrf2 Nrf2_n Nrf2 Nrf2_Keap1->Nrf2_n Translocation ARE ARE Nrf2_n->ARE Antioxidant_Genes Antioxidant Genes (e.g., HO-1, SOD) ARE->Antioxidant_Genes Transcription

Potential Activation of the AKT/Nrf2 Antioxidant Pathway by this compound.

Experimental Protocols

To facilitate further research into the therapeutic potential of this compound, this section provides detailed methodologies for key experiments.

Antimicrobial Activity Assessment (Broth Microdilution Method)

This protocol is designed to determine the Minimum Inhibitory Concentration (MIC) of this compound against bacterial strains.

Workflow Diagram:

Antimicrobial_Assay_Workflow start Start prep_compound Prepare Serial Dilutions of this compound start->prep_compound prep_inoculum Prepare Standardized Bacterial Inoculum start->prep_inoculum inoculate Inoculate Microplate Wells prep_compound->inoculate prep_inoculum->inoculate incubate Incubate at 37°C for 18-24 hours inoculate->incubate read_results Read Results Visually or with Plate Reader incubate->read_results determine_mic Determine MIC read_results->determine_mic end End determine_mic->end

Workflow for Antimicrobial Susceptibility Testing.

Protocol:

  • Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to a high concentration (e.g., 10 mg/mL).

  • Preparation of Microtiter Plates: In a 96-well microtiter plate, perform serial two-fold dilutions of the this compound stock solution in Mueller-Hinton Broth (MHB) to achieve a range of desired concentrations.

  • Preparation of Bacterial Inoculum: Culture the test bacteria overnight. Dilute the culture in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate containing the this compound dilutions. Include positive (bacteria only) and negative (broth only) controls.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

COX-2 Inhibition Assay (In Vitro)

This protocol outlines a method to assess the direct inhibitory effect of this compound on COX-2 enzyme activity.

Protocol:

  • Reagents: Recombinant human COX-2 enzyme, arachidonic acid (substrate), and a detection kit to measure prostaglandin E2 (PGE2) production.

  • Assay Procedure:

    • Pre-incubate the COX-2 enzyme with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) in an appropriate buffer.

    • Initiate the enzymatic reaction by adding arachidonic acid.

    • Incubate for a specified time at 37°C.

    • Stop the reaction.

    • Measure the amount of PGE2 produced using an ELISA kit according to the manufacturer's instructions.

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of this compound. Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration.

Western Blot Analysis for Signaling Pathway Proteins

This protocol is for detecting the expression and phosphorylation status of proteins in the NF-κB, MAPK, and AKT/Nrf2 signaling pathways.

Protocol:

  • Cell Culture and Treatment: Culture appropriate cells (e.g., RAW 264.7 macrophages for inflammation studies) and treat them with a stimulant (e.g., LPS) in the presence or absence of various concentrations of this compound for a specified duration.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.

  • Protein Quantification: Determine the protein concentration of each sample using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Separate equal amounts of protein on an SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST.

    • Incubate the membrane with primary antibodies specific for the proteins of interest (e.g., phospho-p65, total p65, phospho-ERK, total ERK, Nrf2, etc.).

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion and Future Directions

This compound is a natural product with preliminary evidence of antimicrobial activity. While direct research on its therapeutic targets is limited, the well-documented anti-inflammatory and neuroprotective activities of related compounds from Coreopsis tinctoria and other medicinal plants suggest that this compound may hold significant therapeutic potential. The inhibition of COX-2 and the modulation of key inflammatory and antioxidant signaling pathways, such as NF-κB, MAPK, and AKT/Nrf2, are promising areas for future investigation. The experimental protocols provided in this guide offer a framework for researchers to further elucidate the mechanisms of action of this compound and evaluate its potential as a lead compound for the development of novel therapeutics. Further studies are warranted to isolate and characterize the bioactivities of this compound and to validate its effects in preclinical models of inflammation, infectious diseases, and neurodegenerative disorders.

References

Coreoside B: A Technical Overview

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreoside B is a polyacetylene glycoside that has been identified and isolated from the buds of Coreopsis tinctoria Nutt., a plant belonging to the Asteraceae family. This document provides a comprehensive summary of the available scientific information regarding the discovery, and biological activity of this compound. It is intended to serve as a technical guide for researchers and professionals in the fields of natural product chemistry, microbiology, and drug development.

Discovery and Source

This compound was first reported as a known compound isolated from the buds of Coreopsis tinctoria Nutt. in a 2017 study published in the journal Phytochemistry.[1] In this study, this compound was isolated alongside two novel polyacetylene glycosides, named coreoside E and coreoside F. Coreopsis tinctoria, commonly known as plains coreopsis, is an annual forb native to North America and is also widely cultivated in China.

Physicochemical Properties

While detailed physicochemical data from the primary literature is limited, commercial suppliers provide the following information for this compound:

PropertyValue
Molecular Formula C₂₅H₃₆O₁₂
Molecular Weight 528.55 g/mol
CAS Number 1580464-83-0

Experimental Protocols

Detailed experimental protocols for the isolation, purification, and structure elucidation of this compound are not publicly available in the reviewed literature. The primary research article is not accessible in its entirety. However, based on standard practices for the isolation and characterization of natural products, the following methodologies were likely employed.

General Isolation Procedure (Hypothetical)

A general workflow for the isolation of compounds like this compound from plant material is depicted below. This is a representative workflow and does not reflect the specific, published protocol for this compound.

G plant_material Dried Buds of Coreopsis tinctoria Nutt. extraction Extraction (e.g., with methanol or ethanol) plant_material->extraction crude_extract Crude Extract extraction->crude_extract partitioning Solvent Partitioning (e.g., with n-hexane, ethyl acetate, n-butanol) crude_extract->partitioning fractions Fractions of Varying Polarity partitioning->fractions chromatography Column Chromatography (e.g., Silica Gel, ODS) fractions->chromatography purified_fractions Purified Fractions chromatography->purified_fractions hplc Preparative HPLC purified_fractions->hplc coreoside_b Pure this compound hplc->coreoside_b

Caption: A representative workflow for the isolation of natural products from plant material.

Structure Elucidation Techniques (General)

The structure of this compound was likely determined using a combination of spectroscopic techniques, including:

  • Mass Spectrometry (MS): To determine the molecular weight and elemental composition of the molecule.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR experiments would have been used to elucidate the connectivity of atoms and the stereochemistry of the molecule.

Biological Activity

This compound has been reported to exhibit weak antimicrobial activity.

Antimicrobial Activity

The initial study on this compound reported that it showed weak antimicrobial activity against the Gram-positive bacteria Staphylococcus aureus and Bacillus anthracis.[1]

MicroorganismActivityMIC Value
Staphylococcus aureusWeakNot Reported
Bacillus anthracisWeakNot Reported

Note: The minimum inhibitory concentration (MIC) values for this compound were not specified in the available literature. The same study reported MIC values for a related compound, coreoside E, which were 27 ± 0.27 µM against S. aureus and 18 ± 0.40 µM against B. anthracis.[1]

Mechanism of Action and Signaling Pathways

There is currently no information available in the scientific literature regarding the mechanism of action of this compound or any signaling pathways that it may modulate.

Synthesis

Information regarding the chemical synthesis of this compound could not be found in the reviewed literature.

Conclusion

This compound is a polyacetylene glycoside isolated from Coreopsis tinctoria Nutt. with reported weak antimicrobial activity against S. aureus and B. anthracis. A significant gap in the publicly available information exists, particularly concerning the detailed experimental protocols for its isolation and structure elucidation, precise quantitative data on its biological activity, and its mechanism of action. Further research is warranted to fully characterize this natural product and to explore its potential for therapeutic applications. The in-depth technical data required for a comprehensive evaluation by researchers and drug development professionals is largely absent from the public domain at this time.

References

Coreoside B: A Technical Overview for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Coreoside B is a polyacetylene glycoside isolated from the buds of Coreopsis tinctoria Nutt. This technical document provides a concise summary of its known properties, including its chemical identifiers, and biological activity. While specific quantitative data on its bioactivity is limited in publicly available literature, this guide consolidates the existing information to support further research and drug development endeavors. This document also outlines a general experimental protocol for the isolation and antimicrobial evaluation of polyacetylene glycosides from Coreopsis tinctoria and explores potential signaling pathways associated with the plant's extracts that may warrant investigation for this compound.

Chemical and Physical Properties

This compound has been identified and characterized with the following properties. A summary of this information is presented in Table 1.

PropertyValueCitation
CAS Number 1580464-83-0[1][2][3]
Molecular Formula C25H36O12[1][2][3]
Molecular Weight 528.55 g/mol [2][3]

Table 1: Chemical Identifiers and Physical Properties of this compound

Biological Activity

Antimicrobial Activity

This compound has been reported to exhibit weak antimicrobial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus anthracis.[2] In the primary study identifying this activity, the effect was described qualitatively as "weak," and specific minimum inhibitory concentration (MIC) values were not provided for this compound.[2] For context, a related polyacetylene glycoside isolated from the same plant, Coreoside E, demonstrated significant antimicrobial activity with MIC values of 27 ± 0.27 µM against Staphylococcus aureus and 18 ± 0.40 µM against Bacillus anthracis.[2]

Experimental Protocols

While a detailed, step-by-step protocol for the isolation of this compound is not available in the cited literature, a general methodology for the isolation of polyacetylene glycosides from Coreopsis tinctoria can be inferred. Similarly, a standard protocol for assessing antimicrobial activity is provided below.

General Isolation of Polyacetylene Glycosides from Coreopsis tinctoria

The following is a generalized workflow for the isolation of compounds like this compound from Coreopsis tinctoria.

G cluster_extraction Extraction cluster_fractionation Fractionation cluster_purification Purification plant_material Dried buds of Coreopsis tinctoria extraction Extraction with 95% Ethanol plant_material->extraction concentration Concentration under reduced pressure extraction->concentration crude_extract Crude Extract concentration:e->crude_extract:w column_chromatography Column Chromatography (e.g., Silica Gel) crude_extract->column_chromatography fractions Collection of Fractions column_chromatography->fractions active_fractions Bioassay-guided Fractions fractions:e->active_fractions:w hplc Preparative High-Performance Liquid Chromatography (HPLC) active_fractions->hplc pure_compound Isolated this compound hplc->pure_compound

Caption: Generalized workflow for the isolation of this compound.

  • Extraction: The dried and powdered buds of Coreopsis tinctoria Nutt. are extracted with a solvent such as 95% ethanol. The resulting extract is then concentrated under reduced pressure to yield a crude extract.

  • Fractionation: The crude extract is subjected to column chromatography, for example, over a silica gel column, eluting with a gradient of solvents to separate the components into different fractions.

  • Purification: Fractions are monitored for the presence of the desired compounds. Those containing polyacetylene glycosides are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield the pure compound, this compound.

Antimicrobial Activity Assessment: Broth Microdilution Method

The minimum inhibitory concentration (MIC) is a standard measure of the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism. A standard broth microdilution protocol is outlined below.

G cluster_prep Preparation cluster_incubation Inoculation & Incubation cluster_analysis Analysis A Prepare serial dilutions of this compound in a 96-well plate. D Inoculate each well of the 96-well plate with the bacterial suspension. A->D B Culture Staphylococcus aureus and Bacillus anthracis overnight. C Adjust bacterial cultures to a standardized concentration (e.g., 0.5 McFarland). B->C C->D E Incubate the plate at 37°C for 18-24 hours. D->E F Visually inspect the wells for turbidity (bacterial growth). E->F G The MIC is the lowest concentration with no visible growth. F->G G This compound This compound C. tinctoria Extract C. tinctoria Extract This compound->C. tinctoria Extract TLR4/NF-κB Pathway TLR4/NF-κB Pathway C. tinctoria Extract->TLR4/NF-κB Pathway Inhibition BCL-2 Pathway BCL-2 Pathway C. tinctoria Extract->BCL-2 Pathway Modulation AKT Pathway AKT Pathway C. tinctoria Extract->AKT Pathway Modulation Anti-inflammatory Effects Anti-inflammatory Effects TLR4/NF-κB Pathway->Anti-inflammatory Effects Neuroprotection Neuroprotection BCL-2 Pathway->Neuroprotection AKT Pathway->Neuroprotection

References

Methodological & Application

Application Notes and Protocols for the Isolation of Coreoside B from Coreopsis tinctoria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreopsis tinctoria, commonly known as plains coreopsis or snow chrysanthemum, is a plant rich in bioactive secondary metabolites. Among these are polyacetylene glycosides, a class of compounds that have garnered interest for their potential pharmacological activities. Coreoside B, a known polyacetylene glycoside, has been successfully isolated from the buds of Coreopsis tinctoria.[1][2] This document provides a detailed protocol for the isolation and purification of this compound, synthesized from established methodologies for separating similar compounds from this plant. The protocols outlined below are intended to serve as a comprehensive guide for researchers in natural product chemistry, pharmacology, and drug development.

Data Presentation

The following tables summarize the expected yields and purity at various stages of the isolation process. These values are representative and may vary depending on the quality of the plant material and the precision of the experimental execution.

Table 1: Summary of Extraction and Fractionation Yields

StepStarting MaterialYield (g)Yield (%)
Extraction Dried Coreopsis tinctoria buds (1 kg)15015.0
Ethyl Acetate Fraction Crude Extract (150 g)3020.0
n-Butanol Fraction Crude Extract (150 g)4530.0

Table 2: Chromatographic Purification of the Ethyl Acetate Fraction

Chromatographic StepInput Fraction (g)Target Fraction(s)Elution SolventsYield of Target Fraction (g)Purity of this compound (estimated by HPLC)
Silica Gel Column Chromatography Ethyl Acetate Fraction (30 g)Fr. 1 - Fr. 5Hexane-Ethyl Acetate GradientFr. 3 (5 g)~20%
ODS Medium Pressure Liquid Chromatography (MPLC) Fr. 3 (5 g)SFr. 1 - SFr. 4Methanol-Water GradientSFr. 2 (1 g)~60%
Preparative High-Performance Liquid Chromatography (Prep-HPLC) SFr. 2 (1 g)This compoundAcetonitrile-Water20 mg>98%

Experimental Protocols

Plant Material and Extraction

The buds of Coreopsis tinctoria are the primary source material for the isolation of this compound.

  • 1.1. Plant Material Preparation: Air-dry the freshly collected buds of Coreopsis tinctoria in a well-ventilated area away from direct sunlight. Once completely dried, grind the buds into a coarse powder.

  • 1.2. Extraction:

    • Macerate 1 kg of the dried powder in 10 L of 95% ethanol at room temperature for 24 hours.

    • Filter the mixture and collect the ethanol extract.

    • Repeat the extraction process on the plant residue two more times with fresh 95% ethanol.

    • Combine all the ethanol extracts and concentrate under reduced pressure using a rotary evaporator at 45°C to obtain the crude extract.

Fractionation of the Crude Extract

The crude extract is subjected to liquid-liquid partitioning to separate compounds based on their polarity.

  • 2.1. Solvent Partitioning:

    • Suspend the crude extract (approximately 150 g) in 1 L of deionized water.

    • Transfer the suspension to a separatory funnel and extract successively with an equal volume of hexane, ethyl acetate, and n-butanol.

    • Perform each solvent extraction three times to ensure complete partitioning.

    • Collect each solvent layer and concentrate them to dryness under reduced pressure. The ethyl acetate and n-butanol fractions are typically enriched in glycosides. This compound is expected to be primarily in the ethyl acetate fraction.

Chromatographic Purification

A multi-step chromatographic procedure is employed for the isolation of this compound from the ethyl acetate fraction.

  • 3.1. Silica Gel Column Chromatography:

    • Column Packing: Prepare a silica gel column (e.g., 10 cm diameter, 60 cm length) using a slurry of silica gel (200-300 mesh) in hexane.

    • Sample Loading: Adsorb the dried ethyl acetate fraction (30 g) onto a small amount of silica gel and load it carefully onto the top of the prepared column.

    • Elution: Elute the column with a gradient of hexane and ethyl acetate, starting with 100% hexane and gradually increasing the polarity by increasing the proportion of ethyl acetate.

    • Fraction Collection: Collect fractions of 250 mL and monitor the composition of each fraction by thin-layer chromatography (TLC). Combine fractions with similar TLC profiles. The fractions containing this compound are typically eluted with a mid-polarity mixture of hexane and ethyl acetate.

  • 3.2. Octadecylsilyl (ODS) Medium Pressure Liquid Chromatography (MPLC):

    • Column Preparation: Use a pre-packed ODS MPLC column and equilibrate it with the initial mobile phase (e.g., 20% methanol in water).

    • Sample Injection: Dissolve the dried target fraction from the silica gel chromatography (e.g., Fr. 3, 5 g) in a small volume of the initial mobile phase and inject it into the MPLC system.

    • Gradient Elution: Elute with a linear gradient of increasing methanol concentration in water (e.g., from 20% to 100% methanol).

    • Fraction Collection and Analysis: Collect fractions based on the UV chromatogram and analyze them by HPLC to identify those containing this compound.

  • 3.3. Preparative High-Performance Liquid Chromatography (Prep-HPLC):

    • Column and Mobile Phase: Use a C18 reversed-phase preparative HPLC column (e.g., 20 mm x 250 mm, 5 µm). The mobile phase will typically be a mixture of acetonitrile and water, run in an isocratic or gradient mode, to achieve optimal separation.

    • Method Development: Develop an analytical HPLC method first to determine the optimal mobile phase composition and retention time for this compound.

    • Purification: Dissolve the enriched fraction from MPLC (e.g., SFr. 2, 1 g) in the mobile phase, filter it through a 0.45 µm filter, and inject it into the preparative HPLC system.

    • Fraction Collection: Collect the peak corresponding to this compound based on its retention time.

    • Final Processing: Combine the pure fractions, remove the organic solvent under reduced pressure, and then lyophilize the aqueous solution to obtain pure this compound as a powder.

Structure Elucidation and Purity Assessment
  • 4.1. Purity Assessment: The purity of the isolated this compound should be assessed by analytical HPLC using a C18 column and a suitable mobile phase. A purity of >98% is generally desired for biological assays.

  • 4.2. Structural Identification: The chemical structure of the isolated compound should be confirmed by spectroscopic methods, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, COSY, HSQC, and HMBC).

Visualizations

Isolation_Workflow Plant Coreopsis tinctoria buds Extraction Extraction (95% Ethanol) Plant->Extraction CrudeExtract Crude Extract Extraction->CrudeExtract Fractionation Solvent Partitioning CrudeExtract->Fractionation EtOAc_Fraction Ethyl Acetate Fraction Fractionation->EtOAc_Fraction Target Other_Fractions Other Fractions (Hexane, n-Butanol) Fractionation->Other_Fractions Discard SilicaGel Silica Gel Column Chromatography EtOAc_Fraction->SilicaGel Crude_CoreosideB Crude this compound Fraction SilicaGel->Crude_CoreosideB MPLC ODS MPLC Crude_CoreosideB->MPLC Enriched_CoreosideB Enriched this compound Fraction MPLC->Enriched_CoreosideB Prep_HPLC Preparative HPLC Enriched_CoreosideB->Prep_HPLC Pure_CoreosideB Pure this compound Prep_HPLC->Pure_CoreosideB Analysis Purity & Structural Analysis (HPLC, MS, NMR) Pure_CoreosideB->Analysis

Caption: Workflow for the isolation of this compound.

Logical_Relationship cluster_extraction Extraction & Initial Separation cluster_purification Purification Cascade CrudeExtract Crude Plant Extract PolarFraction Polar Fraction (Glycosides) CrudeExtract->PolarFraction Partitioning NonPolarFraction Non-Polar Fraction CrudeExtract->NonPolarFraction Partitioning LowRes Low-Resolution Chromatography (e.g., Silica Gel) PolarFraction->LowRes Input for Purification MedRes Medium-Resolution Chromatography (e.g., MPLC) LowRes->MedRes Further Separation HighRes High-Resolution Chromatography (e.g., Prep-HPLC) MedRes->HighRes Final Purification PureCompound Pure this compound HighRes->PureCompound Isolated Compound

Caption: Logical steps in natural product isolation.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of Coreoside B

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Coreoside B is a polyacetylene glycoside that has been isolated from plants such as Coreopsis tinctoria.[1] Research into its biological activities, including potential antibacterial properties, necessitates a reliable analytical method for its quantification in various matrices.[1] This application note details a proposed High-Performance Liquid Chromatography (HPLC) method for the analysis of this compound. The described method is intended for researchers, scientists, and professionals in drug development who require a robust and accurate technique for the determination of this compound.

Principle

This method employs Reverse-Phase HPLC (RP-HPLC) with UV detection to separate and quantify this compound. The separation is achieved on a C18 stationary phase, which retains the relatively nonpolar this compound. A gradient elution with a mobile phase consisting of an aqueous component and an organic modifier allows for the efficient elution and separation of the analyte from other matrix components. Detection is performed at a UV wavelength where this compound exhibits significant absorbance. Quantification is based on the external standard method, where the peak area of the analyte in a sample is compared to the peak areas of standard solutions of known concentrations.

Experimental Protocols

1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

ParameterRecommended Condition
HPLC Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm (or optimal wavelength determined by UV scan)
Injection Volume 10 µL
Run Time 35 minutes

2. Preparation of Standard Solutions

A stock solution of this compound is prepared by accurately weighing a known amount of the reference standard and dissolving it in a suitable solvent, such as methanol or acetonitrile.[2][3] Working standard solutions are then prepared by serial dilution of the stock solution to create a calibration curve.

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound standard and dissolve in 10 mL of methanol in a volumetric flask.

  • Working Standards: Prepare a series of dilutions from the stock solution to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Sample Preparation

The sample preparation procedure will vary depending on the matrix. The primary goal is to extract this compound and remove interfering substances.[4][5]

  • Plant Material:

    • Homogenize the dried plant material to a fine powder.

    • Extract a known amount of the powder with methanol or ethanol using sonication or maceration.

    • Filter the extract through a 0.45 µm syringe filter prior to injection.

  • Biological Fluids (e.g., Plasma):

    • Perform a protein precipitation by adding three volumes of cold acetonitrile to one volume of the plasma sample.

    • Vortex the mixture and then centrifuge to pellet the precipitated proteins.

    • Collect the supernatant and evaporate it to dryness under a stream of nitrogen.

    • Reconstitute the residue in the initial mobile phase composition and filter through a 0.22 µm syringe filter before injection.

Data Presentation

The quantitative data obtained from the analysis should be summarized for clarity and easy comparison.

Table 1: Calibration Data for this compound Analysis

Concentration (µg/mL)Peak Area (arbitrary units)
1[Insert Data]
5[Insert Data]
10[Insert Data]
25[Insert Data]
50[Insert Data]
100[Insert Data]
Linearity (R²) [Insert Value]
Limit of Detection (LOD) [Insert Value]
Limit of Quantification (LOQ) [Insert Value]

Table 2: Precision and Accuracy of the Method

QC LevelConcentration (µg/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Recovery)
Low5[Insert Data][Insert Data][Insert Data]
Medium25[Insert Data][Insert Data][Insert Data]
High75[Insert Data][Insert Data][Insert Data]

Mandatory Visualization

Experimental Workflow Diagram

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis sample_prep Sample Preparation (Extraction/Filtration) hplc_system HPLC System (Pump, Autosampler, Column, Detector) sample_prep->hplc_system Inject Sample std_prep Standard Preparation (Stock & Working Solutions) std_prep->hplc_system Inject Standards chromatogram Chromatogram Acquisition hplc_system->chromatogram Generate Data quantification Quantification (Peak Integration & Calibration) chromatogram->quantification report Final Report quantification->report

Caption: Workflow for the HPLC analysis of this compound.

Signaling Pathway Diagram (Hypothetical Application)

In the context of evaluating the effects of this compound on a hypothetical cellular pathway, the following diagram illustrates a potential experimental logic.

Signaling_Pathway Coreoside_B This compound (Test Compound) Treatment Incubation with This compound Coreoside_B->Treatment Cell_Culture Cell Culture (e.g., Bacterial, Mammalian) Cell_Culture->Treatment Cell_Lysis Cell Lysis & Protein Extraction Treatment->Cell_Lysis Target_Protein Target Protein Quantification (e.g., Western Blot, ELISA) Cell_Lysis->Target_Protein Downstream_Effect Downstream Effect Analysis (e.g., Enzyme Activity Assay) Cell_Lysis->Downstream_Effect Result Biological Activity Assessment Target_Protein->Result Downstream_Effect->Result

Caption: Logical workflow for assessing the biological activity of this compound.

References

Application Notes and Protocols for LC-MS/MS Analysis of Coreoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the quantitative analysis of Coreoside B in biological matrices using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). The described method is intended for pharmacokinetic studies and other research applications requiring sensitive and specific measurement of this compound.

Introduction

This compound, also known as Calceorioside B, is a phenylethanoid glycoside with potential therapeutic properties. Accurate quantification of this compound in biological samples is crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. This application note describes a robust LC-MS/MS method for the determination of this compound in rat plasma, which can be adapted for other biological matrices.

Experimental Protocols

A detailed methodology for the analysis of this compound is outlined below.

2.1. Sample Preparation

The following protocol is for the extraction of this compound from rat plasma.

  • Protein Precipitation:

    • To 100 µL of plasma sample, add 300 µL of methanol.

    • Vortex the mixture for 1 minute to precipitate proteins.

    • Centrifuge the sample at 14,000 rpm for 10 minutes.

    • Transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in 100 µL of the mobile phase.

    • Inject a 10 µL aliquot into the LC-MS/MS system.

2.2. Liquid Chromatography

  • Instrumentation: A high-performance liquid chromatography (HPLC) system capable of delivering reproducible gradients.

  • Column: Thermo Scientific Hypersil Gold C18 column (50 mm x 2.1 mm, 3 µm).

  • Mobile Phase: An isocratic mobile phase consisting of methanol, 5 mM ammonium acetate, and formic acid in a ratio of 70:30:0.1 (v/v/v).[1]

  • Flow Rate: 0.3 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 10 µL.

2.3. Mass Spectrometry

  • Instrumentation: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Ionization Mode: Positive Electrospray Ionization (ESI+).[1]

  • Scan Type: Selected Reaction Monitoring (SRM).[1]

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Desolvation Temperature: 350 °C

    • Desolvation Gas Flow: 600 L/hr

    • Cone Gas Flow: 50 L/hr

  • Mass Transitions: The specific precursor and product ions for this compound should be optimized by infusing a standard solution of the analyte. Based on its molecular weight (528.55 g/mol ), the protonated molecule [M+H]⁺ would be approximately m/z 529.5. The product ions would be determined by collision-induced dissociation (CID) experiments.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the LC-MS/MS analysis of this compound.

ParameterValueReference
Retention Time (RT)To be determined experimentally
Precursor Ion (Q1) m/z529.5 [M+H]⁺ (Calculated)
Product Ion (Q3) m/zTo be determined experimentally
Linearity Range1.00 - 500 ng/mL in rat plasma[1]
Correlation Coefficient (r²)> 0.9960[1]

Note: The exact m/z values for the precursor and product ions should be experimentally determined and optimized on the specific mass spectrometer being used.

Visualizations

4.1. Experimental Workflow

The following diagram illustrates the overall workflow for the LC-MS/MS analysis of this compound.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample precip Protein Precipitation (Methanol) plasma->precip centrifuge Centrifugation precip->centrifuge supernatant Supernatant Transfer centrifuge->supernatant dry Evaporation supernatant->dry reconstitute Reconstitution dry->reconstitute lc HPLC Separation reconstitute->lc ms MS/MS Detection (SRM Mode) lc->ms quant Quantification ms->quant

Caption: Workflow for this compound LC-MS/MS analysis.

4.2. Proposed Fragmentation Pathway

The fragmentation of this compound in the mass spectrometer is expected to involve the cleavage of glycosidic bonds and losses of small neutral molecules. A proposed fragmentation pathway is depicted below.

fragmentation_pathway CoreosideB This compound [M+H]⁺ m/z 529.5 Fragment1 Loss of Caffeoyl moiety [M+H - 162]⁺ m/z 367.5 CoreosideB->Fragment1 - C9H8O3 Fragment2 Loss of Hexose moiety [M+H - 162]⁺ m/z 367.5 CoreosideB->Fragment2 - C6H10O5 Fragment3 Caffeoyl ion m/z 163.1 Fragment1->Fragment3 Further Fragmentation

Caption: Proposed fragmentation of this compound.

References

Application Notes and Protocols for Antimicrobial Assays Using Coreoside B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Coreoside B is a polyacetylene glycoside isolated from the buds of Coreopsis tinctoria Nutt.[1]. While preliminary studies indicate that this compound itself possesses weak antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus anthracis, related compounds from the same plant, like Coreoside E, have demonstrated significant antimicrobial properties[1][2]. This suggests that the core structure of these polyacetylene glycosides is of interest in the development of new antimicrobial agents. These application notes provide detailed protocols for the systematic evaluation of this compound and related compounds for their antimicrobial potential.

Data Presentation: Antimicrobial Activity of Coreosides

The following table summarizes the reported in vitro antimicrobial activity of this compound and its analogue, Coreoside E. This data is crucial for comparative analysis and for guiding further studies.

CompoundTest OrganismMinimum Inhibitory Concentration (MIC) (µM)Reported ActivityReference
This compound Staphylococcus aureusNot DeterminedWeak[1]
Bacillus anthracisNot DeterminedWeak[1]
Coreoside E Staphylococcus aureus27 ± 0.27High[1]
Bacillus anthracis18 ± 0.40High[1]

Experimental Protocols

The following are detailed methodologies for key experiments to assess the antimicrobial properties of this compound.

Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

This quantitative assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[3]

Materials:

  • This compound (stock solution of known concentration, e.g., in DMSO)

  • 96-well microtiter plates[4]

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) or other suitable bacterial growth medium

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Bacillus anthracis)

  • Positive control antibiotic (e.g., Vancomycin)

  • Negative control (broth only)

  • Sterile pipette tips and multichannel pipette

  • Microplate reader (optional, for OD measurements)

  • Incubator

Protocol:

  • Preparation of Bacterial Inoculum:

    • From a fresh agar plate, select 3-5 colonies of the test bacterium and inoculate into 5 mL of CAMHB.

    • Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

    • Dilute the bacterial suspension in fresh CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

  • Serial Dilution of this compound:

    • Add 100 µL of sterile CAMHB to all wells of a 96-well plate.

    • Add 100 µL of the this compound stock solution to the first well of each row to be tested and mix well.

    • Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the row. Discard 100 µL from the last well.

  • Inoculation:

    • Add 100 µL of the prepared bacterial inoculum to each well containing the serially diluted compound. This brings the final volume in each well to 200 µL.

    • Include a positive control (wells with bacteria and a standard antibiotic) and a negative control (wells with broth only). A vehicle control (bacteria with the highest concentration of the solvent used to dissolve this compound) should also be included.

  • Incubation:

    • Cover the plate and incubate at 37°C for 18-24 hours.

  • Determination of MIC:

    • The MIC is the lowest concentration of this compound at which no visible growth of the microorganism is observed.[3] This can be assessed visually or by measuring the optical density (OD) at 600 nm using a microplate reader.

Time-Kill Kinetic Assay

This assay assesses the bactericidal or bacteriostatic activity of an antimicrobial agent over time.[5][6][7][8]

Materials:

  • This compound

  • Log-phase culture of the test organism (prepared as in the MIC assay)

  • CAMHB or other suitable broth

  • Sterile culture tubes or flasks

  • Sterile saline or phosphate-buffered saline (PBS) for dilutions

  • Agar plates for colony counting

  • Incubator and shaking water bath

Protocol:

  • Preparation:

    • Prepare a bacterial suspension of ~1 x 10⁶ CFU/mL in multiple flasks containing fresh CAMHB.

    • Prepare solutions of this compound at concentrations relative to its MIC (e.g., 1x MIC, 2x MIC, 4x MIC).[5] Include a growth control (no compound).

  • Incubation and Sampling:

    • Add the prepared this compound solutions to the respective flasks containing the bacterial culture.

    • Incubate the flasks at 37°C with constant agitation.

    • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot (e.g., 100 µL) from each flask.[8]

  • Viable Cell Counting:

    • Perform serial dilutions of the collected aliquots in sterile saline or PBS.

    • Plate 100 µL of appropriate dilutions onto agar plates.

    • Incubate the plates at 37°C for 18-24 hours.

    • Count the number of colonies on the plates to determine the CFU/mL at each time point.

  • Data Analysis:

    • Plot the log₁₀ CFU/mL versus time for each concentration of this compound and the control.

    • A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL compared to the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the viable count.[9]

Anti-Biofilm Activity Assay (Crystal Violet Method)

This assay evaluates the ability of a compound to inhibit biofilm formation or eradicate pre-formed biofilms.[10][11][12]

Materials:

  • This compound

  • 96-well flat-bottomed microtiter plates

  • Tryptic Soy Broth (TSB) supplemented with glucose (or other biofilm-promoting medium)

  • Test bacterial strain (e.g., Staphylococcus aureus)

  • Crystal Violet solution (0.1% w/v)

  • Ethanol (95%) or acetic acid (33%) for destaining

  • PBS for washing

Protocol for Inhibition of Biofilm Formation:

  • Preparation:

    • Prepare serial dilutions of this compound in TSB in a 96-well plate as described for the MIC assay.

    • Prepare a bacterial inoculum adjusted to a 0.5 McFarland standard and then dilute it 1:100 in TSB.

  • Inoculation and Incubation:

    • Add 100 µL of the diluted bacterial suspension to each well containing the compound dilutions.

    • Incubate the plate at 37°C for 24-48 hours without agitation.

  • Staining:

    • Carefully discard the planktonic cells from the wells and wash the wells gently three times with 200 µL of sterile PBS to remove non-adherent cells.

    • Air-dry the plate.

    • Add 125 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

    • Remove the crystal violet solution and wash the wells again with PBS.

    • Add 200 µL of 95% ethanol or 33% acetic acid to each well to solubilize the bound dye.

  • Quantification:

    • Measure the absorbance at 570 nm using a microplate reader.

    • The percentage of biofilm inhibition is calculated relative to the control (wells with bacteria and no compound).

Visualizations

The following diagrams illustrate the experimental workflow for evaluating the antimicrobial properties of a test compound and a generalized representation of potential antimicrobial mechanisms.

experimental_workflow cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_analysis Data Analysis & Interpretation compound This compound Stock Solution mic Broth Microdilution Assay (Determine MIC) compound->mic anti_biofilm Anti-Biofilm Assay compound->anti_biofilm bacteria Bacterial Culture (e.g., S. aureus) bacteria->mic time_kill Time-Kill Kinetic Assay bacteria->time_kill bacteria->anti_biofilm mic_result MIC Value mic->mic_result time_kill_result Bactericidal vs. Bacteriostatic Activity time_kill->time_kill_result biofilm_result Biofilm Inhibition/Eradication anti_biofilm->biofilm_result mic_result->time_kill Inform Concentrations (e.g., 1x, 2x, 4x MIC)

Caption: Experimental workflow for antimicrobial evaluation of this compound.

antimicrobial_mechanisms cluster_cell Bacterial Cell membrane Cell Membrane wall Cell Wall Synthesis protein Protein Synthesis (Ribosomes) dna DNA Replication compound Antimicrobial Agent (e.g., this compound) compound->membrane Disruption compound->wall Inhibition compound->protein Inhibition compound->dna Inhibition

Caption: Generalized potential mechanisms of antimicrobial action.

References

Application Notes and Protocols for Investigating Coreoside B in Bacterial Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Scientific literature extensively detailing the specific application of Coreoside B in the study of bacterial resistance is not currently available. The following application notes and protocols are provided as a general framework for researchers and drug development professionals to investigate the potential of a novel compound, such as this compound, in this field. The experimental designs and expected outcomes are based on established methodologies for studying antibacterial agents and resistance modifiers, not on existing data for this compound.

Introduction

Bacterial resistance to conventional antibiotics is a critical global health threat, necessitating the discovery and development of new therapeutic agents. Natural products are a rich source of novel chemical scaffolds with potential antibacterial or resistance-modifying activities. This compound, a naturally occurring glycoside, has been reported to exhibit weak antimicrobial activity against Staphylococcus aureus and Bacillus anthracis. These preliminary findings suggest that this compound could be a starting point for further investigation into its potential to combat bacterial resistance, either as a direct antibacterial agent or as an adjuvant to existing antibiotics.

These application notes provide a roadmap for the initial characterization of this compound's effects on bacterial resistance mechanisms, including direct antibacterial activity, inhibition of biofilm formation, and modulation of efflux pump activity.

Potential Mechanisms of Action to Investigate

Given the chemical nature of glycosides, several potential mechanisms of action for this compound in overcoming bacterial resistance could be hypothesized and explored.

A potential workflow for investigating a novel compound like this compound is outlined below.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Mechanistic Assays cluster_2 Phase 3: Advanced Characterization A Compound Procurement (this compound) B Minimum Inhibitory Concentration (MIC) Assay A->B Test against a panel of bacterial strains C Biofilm Inhibition Assay B->C If MIC is high, investigate sub-MIC effects D Efflux Pump Inhibition Assay B->D If weak activity, check for resistance modification E Synergy Testing with Known Antibiotics B->E Determine synergistic potential F Quorum Sensing Inhibition Assay C->F Investigate upstream regulation of biofilm formation G Transcriptomic/Proteomic Analysis D->G Identify affected efflux pump genes/proteins

Caption: General workflow for characterizing a novel antibacterial compound.

Experimental Protocols

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the visible growth of a microorganism.

Materials:

  • This compound

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, MRSA strains)

  • Mueller-Hinton Broth (MHB)

  • 96-well microtiter plates

  • Spectrophotometer

Protocol:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • In a 96-well plate, perform serial two-fold dilutions of the this compound stock solution with MHB to achieve a range of final concentrations.

  • Prepare a bacterial inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

  • Add the bacterial inoculum to each well containing the diluted this compound. Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).

  • Incubate the plates at 37°C for 18-24 hours.

  • The MIC is determined as the lowest concentration of this compound at which no visible bacterial growth is observed.

Biofilm Inhibition Assay

This protocol assesses the ability of this compound to prevent the formation of bacterial biofilms.

Materials:

  • This compound

  • Biofilm-forming bacterial strain (e.g., Pseudomonas aeruginosa PAO1)

  • Tryptic Soy Broth (TSB) with 1% glucose

  • 96-well flat-bottom microtiter plates

  • 0.1% Crystal Violet solution

  • 30% Acetic Acid

Protocol:

  • Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate. It is recommended to use sub-MIC concentrations.

  • Add a standardized bacterial suspension (adjusted to 0.5 McFarland) to each well. Include a positive control (bacteria in TSB without this compound) and a negative control (TSB only).

  • Incubate the plate at 37°C for 24 hours without agitation.

  • After incubation, gently wash the wells twice with phosphate-buffered saline (PBS) to remove planktonic cells.

  • Air-dry the plate and stain the adherent biofilms with 0.1% crystal violet for 15 minutes.

  • Wash the wells with water to remove excess stain and air-dry.

  • Solubilize the bound crystal violet with 30% acetic acid.

  • Measure the absorbance at 590 nm using a microplate reader. The reduction in absorbance in the presence of this compound indicates biofilm inhibition.

A potential signaling pathway that could be investigated for its role in biofilm inhibition is the quorum sensing system.

cluster_qs Quorum Sensing System Signal Synthesis Signal Synthesis Signal Detection Signal Detection Signal Synthesis->Signal Detection Transcriptional Regulation Transcriptional Regulation Signal Detection->Transcriptional Regulation Biofilm Formation Biofilm Formation Transcriptional Regulation->Biofilm Formation Virulence Factor Production Virulence Factor Production Transcriptional Regulation->Virulence Factor Production This compound This compound This compound->Signal Synthesis Inhibition? This compound->Signal Detection Inhibition?

Caption: Hypothetical inhibition of a bacterial quorum sensing pathway.

Efflux Pump Inhibition Assay

This protocol evaluates whether this compound can inhibit bacterial efflux pumps, thereby potentially restoring the efficacy of antibiotics.

Materials:

  • This compound

  • Bacterial strain overexpressing a known efflux pump (e.g., S. aureus 1199B which overexpresses the NorA efflux pump)

  • An antibiotic that is a substrate of the efflux pump (e.g., ciprofloxacin)

  • An efflux pump substrate dye (e.g., ethidium bromide)

  • Carbonyl cyanide m-chlorophenyl hydrazone (CCCP) as a known efflux pump inhibitor (positive control)

  • MHB

  • 96-well black, clear-bottom microtiter plates

  • Fluorometric microplate reader

Protocol:

  • Checkerboard Assay (MIC Reduction):

    • Perform a checkerboard titration by preparing serial dilutions of the antibiotic in one direction of a 96-well plate and serial dilutions of this compound in the perpendicular direction.

    • Inoculate the plate with the bacterial suspension as described in the MIC protocol.

    • Incubate and determine the MIC of the antibiotic in the presence of varying concentrations of this compound. A reduction in the antibiotic's MIC indicates potential efflux pump inhibition.

  • Ethidium Bromide Accumulation Assay:

    • Grow the bacterial culture to the mid-logarithmic phase and wash the cells with PBS.

    • Resuspend the cells in PBS containing a sub-MIC concentration of this compound or CCCP.

    • Add ethidium bromide to the cell suspension.

    • Monitor the increase in fluorescence over time using a fluorometric plate reader (Excitation ~530 nm, Emission ~600 nm). An increased fluorescence in the presence of this compound compared to the control (no inhibitor) suggests inhibition of ethidium bromide efflux.

The general mechanism of an efflux pump inhibitor is to block the expulsion of antibiotics.

cluster_cell Bacterial Cell Efflux Pump Efflux Pump Extracellular Space Extracellular Space Efflux Pump->Extracellular Space Expulsion Intracellular Space Intracellular Space Intracellular Space->Efflux Pump Binding Antibiotic Antibiotic Antibiotic->Intracellular Space Entry This compound (EPI) This compound (EPI) This compound (EPI)->Efflux Pump Inhibition

Caption: General mechanism of an efflux pump inhibitor (EPI).

Data Presentation

Quantitative data from the proposed experiments should be summarized in tables for clear comparison.

Table 1: Hypothetical MIC Values of this compound

Bacterial StrainMIC (µg/mL)
S. aureus ATCC 29213>128
MRSA USA300>128
P. aeruginosa PAO1>128
E. coli ATCC 25922>128

Table 2: Hypothetical Biofilm Inhibition by this compound

Concentration (µg/mL)% Biofilm Inhibition (P. aeruginosa PAO1)
6415%
3245%
1660%
830%

Table 3: Hypothetical MIC Reduction of Ciprofloxacin in the Presence of this compound against S. aureus 1199B

This compound (µg/mL)Ciprofloxacin MIC (µg/mL)Fold Reduction
08-
1642
3218
640.516

These tables contain placeholder data and should be populated with experimental results.

Application Notes and Protocols for Coreoside B and Corosolic Acid in Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the research applications of Coreoside B and its more extensively studied structural analog, Corosolic Acid. Detailed protocols for key in vitro assays are provided to facilitate the investigation of their biological activities.

Commercial Suppliers

For researchers seeking to procure this compound and Corosolic Acid, several commercial suppliers offer these compounds in research-grade purity.

Table 1: Commercial Suppliers of this compound and Corosolic Acid

CompoundSupplierPurityCatalog Number/CAS
This compound Biorbyt99.62%orb1296872
Immunomart--
CP Lab Safety95%-
TargetMol Chemicals Inc.-TN7094
Corosolic Acid AdooQ Bioscience>99% (HPLC)A10418
MedChemExpress-HY-N0156
AOBIOUS-aob3421
Bolise Co., Limited≥6%4547-24-4
BOC Sciences>98%B2703-465096
Simson Pharma Limited--
GLPBIO-GC10444
-95%4547-24-4

Biological Activities and Signaling Pathways

Corosolic acid has demonstrated a wide range of biological activities, including anti-diabetic, anti-cancer, and anti-inflammatory effects. These effects are mediated through the modulation of several key signaling pathways.

Anti-Diabetic Effects: Insulin Signaling and Glucose Uptake

Corosolic acid is often referred to as a "phyto-insulin" due to its insulin-mimetic properties. It enhances glucose uptake in cells by modulating the insulin signaling pathway.

Diagram 1: Corosolic Acid and the Insulin Signaling Pathway

Corosolic_Acid Corosolic Acid Insulin_Receptor Insulin Receptor Corosolic_Acid->Insulin_Receptor PI3K PI3K Insulin_Receptor->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation Akt->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake

Caption: Corosolic acid enhances insulin receptor signaling.

Anti-Cancer Effects: Proliferation, Apoptosis, and Angiogenesis

Corosolic acid exhibits anti-proliferative and pro-apoptotic effects in various cancer cell lines. It has been shown to inhibit tumor growth by targeting multiple signaling pathways involved in cancer progression.

Table 2: In Vitro Anti-Cancer Activity of Corosolic Acid

Cell LineCancer TypeEffectIC50 / ConcentrationReference
Huh7Hepatocellular CarcinomaDecreased cell migrationIC50: 2.5 μM[1]
Huh7Hepatocellular CarcinomaCytotoxicityIC50: 50 μM[1]
MG-63OsteosarcomaInhibition of cell viability10-40 µM[2][]
SNU-601Gastric CancerInhibition of proliferationIC50: 16.9 ± 2.9 µM[4]
BGC823Gastric CancerInduction of apoptosis10, 20, 40, 80 mg/ml[4]

Diagram 2: Anti-Cancer Mechanisms of Corosolic Acid

Corosolic_Acid Corosolic Acid STAT3 STAT3 Pathway Corosolic_Acid->STAT3 Inhibits NFkB NF-κB Pathway Corosolic_Acid->NFkB Inhibits PI3K_Akt PI3K/Akt Pathway Corosolic_Acid->PI3K_Akt Inhibits Proliferation Cell Proliferation STAT3->Proliferation NFkB->Proliferation PI3K_Akt->Proliferation Apoptosis Apoptosis PI3K_Akt->Apoptosis

Caption: Corosolic acid inhibits key cancer signaling pathways.

Anti-Inflammatory Effects: NF-κB and STAT3 Signaling

Corosolic acid demonstrates anti-inflammatory properties by inhibiting the activation of key inflammatory transcription factors, NF-κB and STAT3. This leads to a reduction in the production of pro-inflammatory cytokines.

Diagram 3: Anti-Inflammatory Action of Corosolic Acid

LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB Activation TLR4->NFkB STAT3 STAT3 Activation TLR4->STAT3 Corosolic_Acid Corosolic Acid Corosolic_Acid->NFkB Inhibits Corosolic_Acid->STAT3 Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6) NFkB->Cytokines STAT3->Cytokines

Caption: Corosolic acid blocks inflammatory signaling cascades.

Experimental Protocols

The following are detailed protocols for key experiments to assess the biological activities of this compound and Corosolic Acid.

Cell Viability Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of Corosolic Acid on cancer cells.[1][2][][5]

Diagram 4: MTT Assay Workflow

Cell_Seeding Seed cells in 96-well plate Treatment Treat with Corosolic Acid Cell_Seeding->Treatment Incubation Incubate for 24-72h Treatment->Incubation MTT_Addition Add MTT reagent Incubation->MTT_Addition Formazan_Solubilization Solubilize formazan MTT_Addition->Formazan_Solubilization Absorbance_Reading Read absorbance at 570 nm Formazan_Solubilization->Absorbance_Reading

Caption: Workflow for assessing cell viability.

Materials:

  • 96-well plates

  • Cancer cell line of interest

  • Complete culture medium

  • Corosolic Acid stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Seed cells into a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete culture medium.

  • Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator.

  • Prepare serial dilutions of Corosolic Acid in culture medium from the stock solution. The final concentration of DMSO should not exceed 0.1%.

  • Remove the medium from the wells and add 100 µL of the prepared Corosolic Acid dilutions. Include a vehicle control (medium with DMSO) and a no-treatment control.

  • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the control.

Glucose Uptake Assay (2-NBDG)

This protocol measures the effect of Corosolic Acid on glucose uptake in cells using the fluorescent glucose analog 2-NBDG.

Materials:

  • Cell line of interest (e.g., L6 myotubes, 3T3-L1 adipocytes)

  • 24-well plates

  • Glucose-free DMEM

  • 2-NBDG (2-(N-(7-Nitrobenz-2-oxa-1,3-diazol-4-yl)Amino)-2-Deoxyglucose)

  • Corosolic Acid

  • PBS (Phosphate-Buffered Saline)

  • Flow cytometer or fluorescence microscope

Procedure:

  • Seed cells in a 24-well plate and grow to confluency.

  • Differentiate cells if necessary (e.g., L6 myoblasts to myotubes, 3T3-L1 preadipocytes to adipocytes).

  • Wash the cells twice with warm PBS.

  • Incubate the cells in glucose-free DMEM for 1-2 hours.

  • Treat the cells with various concentrations of Corosolic Acid in glucose-free DMEM for 30-60 minutes.

  • Add 2-NBDG to a final concentration of 50-100 µM and incubate for 30 minutes.

  • Wash the cells three times with ice-cold PBS to stop the uptake.

  • Lyse the cells or detach them for analysis.

  • Measure the fluorescence intensity using a flow cytometer or visualize and quantify using a fluorescence microscope.

Western Blot Analysis of Signaling Proteins

This protocol details the detection of total and phosphorylated proteins in key signaling pathways modulated by Corosolic Acid.

Diagram 5: Western Blotting Workflow

Cell_Lysis Cell Lysis & Protein Quantification SDS_PAGE SDS-PAGE Cell_Lysis->SDS_PAGE Transfer Protein Transfer (PVDF membrane) SDS_PAGE->Transfer Blocking Blocking Transfer->Blocking Primary_Ab Primary Antibody Incubation Blocking->Primary_Ab Secondary_Ab Secondary Antibody Incubation Primary_Ab->Secondary_Ab Detection Chemiluminescent Detection Secondary_Ab->Detection

Caption: Key steps in Western blot analysis.

Materials:

  • Cell line of interest

  • Corosolic Acid

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • Laemmli sample buffer

  • SDS-PAGE gels

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (total and phosphorylated forms of Akt, AMPK, p65, STAT3)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Culture and treat cells with Corosolic Acid as required for the specific experiment.

  • Wash cells with ice-cold PBS and lyse them in lysis buffer.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

  • Determine the protein concentration using a BCA assay.

  • Mix equal amounts of protein with Laemmli sample buffer and boil for 5 minutes.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody (diluted in blocking buffer, typically 1:1000) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate with the HRP-conjugated secondary antibody (diluted in blocking buffer, typically 1:2000-1:5000) for 1 hour at room temperature.

  • Wash the membrane three times with TBST.

  • Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • For phosphorylated proteins, strip the membrane and re-probe with an antibody against the total protein to normalize the results.

LPS-Induced Inflammation Assay

This protocol is for investigating the anti-inflammatory effects of Corosolic Acid on macrophages.[4]

Materials:

  • Macrophage cell line (e.g., RAW 264.7)

  • 24-well plates

  • Complete culture medium

  • Lipopolysaccharide (LPS)

  • Corosolic Acid

  • ELISA kits for TNF-α and IL-6

  • Griess Reagent for nitric oxide (NO) measurement

Procedure:

  • Seed macrophages in a 24-well plate and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of Corosolic Acid for 1-2 hours.

  • Stimulate the cells with LPS (e.g., 100 ng/mL) for a specified time (e.g., 6, 12, or 24 hours).

  • Collect the cell culture supernatant.

  • Measure the levels of TNF-α and IL-6 in the supernatant using ELISA kits according to the manufacturer's instructions.

  • Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent as an indicator of NO production.

These protocols provide a foundation for researchers to explore the diverse biological activities of this compound and Corosolic Acid. Optimization of concentrations, incubation times, and cell types may be necessary for specific experimental goals.

References

Troubleshooting & Optimization

Technical Support Center: Maximizing Coreoside B Yield from Coreopsis tinctoria

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Coreoside B. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in optimizing the yield of this compound from its natural source, Coreopsis tinctoria.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary natural source?

This compound is a polyacetylene glycoside, a class of secondary metabolites characterized by the presence of multiple acetylene (triple) bonds and a sugar moiety.[1] Its molecular formula is C25H36O12.[1] The primary and currently known natural source of this compound is the buds of the plant Coreopsis tinctoria Nutt., also known as plains coreopsis or garden tickseed.[2]

Q2: What are the reported biological activities of this compound?

Preliminary studies have shown that this compound exhibits weak antimicrobial activity against Staphylococcus aureus and Bacillus anthracis.[2] Further research is needed to fully elucidate its pharmacological potential.

Q3: What factors can influence the yield of this compound from Coreopsis tinctoria?

The yield of this compound, like many plant secondary metabolites, can be influenced by a variety of factors:

  • Plant Material: The concentration of this compound is likely highest in the buds of Coreopsis tinctoria.[2] The developmental stage of the plant, growing conditions (soil, climate, light exposure), and harvest time can all impact the content of polyacetylene glycosides.

  • Extraction Method: The choice of solvent, temperature, and extraction time are critical. While specific optimization data for this compound is limited, general principles for polyacetylene glycoside extraction suggest that polar solvents are effective.

  • Purification Strategy: The efficiency of the chromatographic techniques employed will directly affect the final yield and purity of the isolated compound.

Troubleshooting Guide

This guide addresses common issues encountered during the extraction and purification of this compound.

IssuePossible Cause(s)Recommended Solution(s)
Low Yield of Crude Extract Inefficient initial extraction.- Ensure the plant material (buds of Coreopsis tinctoria) is properly dried and ground to a fine powder to increase surface area. - Optimize the solid-to-liquid ratio. A higher ratio of solvent to plant material can improve extraction efficiency. - Consider using a sequence of solvents with increasing polarity for a more comprehensive extraction.
Degradation of this compound during extraction.- Polyacetylenes can be sensitive to heat and light. Perform extraction at room temperature or under mild heating, and protect the extraction vessel from direct light. - Use high-purity solvents to avoid reactions with impurities.
Low Purity of this compound after Initial Purification Co-extraction of other compounds with similar polarity.- Employ solvent partitioning to separate compounds based on their differential solubility in immiscible solvents. For instance, partitioning the initial extract between water and n-butanol can enrich the butanol fraction with glycosides like this compound. - Utilize multiple chromatographic techniques with different separation principles (e.g., adsorption, size exclusion, reversed-phase).
Ineffective chromatographic separation.- Optimize the mobile phase composition and gradient for column chromatography. - Ensure the stationary phase (e.g., silica gel, ODS) is of high quality and properly packed. - Monitor fractions carefully using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to avoid mixing of compounds.
Degradation of this compound during Storage Instability of the polyacetylene structure.- Store purified this compound in a cool, dark, and dry environment. - For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. - Dissolving the compound in a suitable solvent and storing at low temperatures (-20°C or -80°C) can also enhance stability.

Experimental Protocols & Data

General Extraction and Fractionation Protocol for Polyacetylene Glycosides from Coreopsis tinctoria

This protocol is a generalized procedure based on methods for isolating polyacetylene glycosides from plant sources. Optimization for this compound specifically may be required.

  • Preparation of Plant Material:

    • Collect fresh buds of Coreopsis tinctoria.

    • Air-dry the plant material in a well-ventilated area, protected from direct sunlight.

    • Grind the dried buds into a fine powder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol (EtOH) at room temperature for an extended period (e.g., 24-48 hours), with occasional agitation.

    • Filter the extract and repeat the extraction process with fresh solvent two more times to ensure exhaustive extraction.

    • Combine the filtrates and concentrate under reduced pressure using a rotary evaporator to obtain the crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water.

    • Perform sequential liquid-liquid partitioning with solvents of increasing polarity, such as hexane, ethyl acetate (EtOAc), and n-butanol (n-BuOH).

    • This compound, being a glycoside, is expected to be enriched in the n-butanol fraction.

Purification by Column Chromatography
  • Initial Column Chromatography:

    • Subject the n-butanol fraction to column chromatography on a silica gel column.

    • Elute with a gradient of chloroform-methanol (CHCl3-MeOH) or a similar solvent system of increasing polarity.

    • Collect fractions and monitor by TLC, visualizing with a suitable staining agent (e.g., anisaldehyde-sulfuric acid reagent and heating).

  • Further Purification:

    • Combine fractions containing the compound of interest (as indicated by TLC).

    • Perform further purification using repeated column chromatography on silica gel or a reversed-phase column (e.g., ODS) with an appropriate mobile phase (e.g., methanol-water or acetonitrile-water gradients).

    • Final purification can be achieved using preparative HPLC to obtain pure this compound.

Quantitative Data on Polyacetylene Glycoside Extraction
Extraction ParameterSetting 1Setting 2Setting 3Resulting Yield (General)
Extraction Time (min) 6090120Longer extraction times generally increase yield up to a certain point, after which degradation may occur.
Ethanol Concentration (%) 507090A concentration of 70% ethanol has been found to be effective for the extraction of various metabolites from Coreopsis tinctoria.
Solid-to-Liquid Ratio (g/mL) 1:101:201:30A higher solvent-to-solid ratio typically improves extraction efficiency.

Note: This data is for general guidance and optimization for this compound is recommended.

Visualizations

Experimental Workflow for this compound Isolation

G cluster_0 Preparation cluster_1 Extraction cluster_2 Fractionation cluster_3 Purification Plant Material (Coreopsis tinctoria buds) Plant Material (Coreopsis tinctoria buds) Drying & Grinding Drying & Grinding Plant Material (Coreopsis tinctoria buds)->Drying & Grinding Maceration (95% EtOH) Maceration (95% EtOH) Drying & Grinding->Maceration (95% EtOH) Filtration & Concentration Filtration & Concentration Maceration (95% EtOH)->Filtration & Concentration Crude EtOH Extract Solvent Partitioning Solvent Partitioning Filtration & Concentration->Solvent Partitioning Suspended in H2O Hexane Fraction Hexane Fraction Solvent Partitioning->Hexane Fraction Non-polar compounds EtOAc Fraction EtOAc Fraction Solvent Partitioning->EtOAc Fraction Medium-polar compounds n-BuOH Fraction n-BuOH Fraction Solvent Partitioning->n-BuOH Fraction Polar compounds (contains this compound) Silica Gel Column Chromatography Silica Gel Column Chromatography n-BuOH Fraction->Silica Gel Column Chromatography Gradient elution Fraction Collection & TLC Analysis Fraction Collection & TLC Analysis Silica Gel Column Chromatography->Fraction Collection & TLC Analysis Further Purification (Reversed-Phase/Prep HPLC) Further Purification (Reversed-Phase/Prep HPLC) Fraction Collection & TLC Analysis->Further Purification (Reversed-Phase/Prep HPLC) Pure this compound Pure this compound Further Purification (Reversed-Phase/Prep HPLC)->Pure this compound

Caption: Workflow for the isolation and purification of this compound.

Biosynthetic Pathway of Polyacetylenes (General Overview)

G Fatty Acids (e.g., Oleic Acid) Fatty Acids (e.g., Oleic Acid) Desaturation Desaturation Fatty Acids (e.g., Oleic Acid)->Desaturation Acetylenases Further Desaturations & Modifications Further Desaturations & Modifications Desaturation->Further Desaturations & Modifications Polyacetylenes Polyacetylenes Further Desaturations & Modifications->Polyacetylenes Glycosylation Glycosylation Polyacetylenes->Glycosylation Glycosyltransferases Polyacetylene Glycosides (e.g., this compound) Polyacetylene Glycosides (e.g., this compound) Glycosylation->Polyacetylene Glycosides (e.g., this compound)

Caption: Simplified biosynthesis of polyacetylene glycosides.

References

Technical Support Center: Coreoside B Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting assistance and frequently asked questions for researchers encountering peak tailing during the High-Performance Liquid Chromatography (HPLC) analysis of Coreoside B.

Troubleshooting Guide: this compound Peak Tailing

Q1: My chromatogram shows a tailing peak for this compound. What is the most likely cause and where should I begin troubleshooting?

Peak tailing for polar molecules like this compound in reversed-phase HPLC is most commonly caused by unwanted secondary interactions between the analyte and the stationary phase.[1] Specifically, the numerous hydroxyl groups in this compound's structure can interact strongly with residual silanol groups on the surface of silica-based columns.[1][2]

To resolve this, follow a systematic approach that first addresses chemical factors before moving to column and system hardware.

Q2: How can I minimize the chemical interactions that cause peak tailing for this compound?

Addressing the chemistry of the separation is the most effective starting point. This involves optimizing the mobile phase and selecting an appropriate column.

  • Adjust Mobile Phase pH: Residual silanol groups on the silica surface are acidic and become ionized at a mobile phase pH above 3.0, leading to strong interactions with polar analytes.[3] Lowering the mobile phase pH to approximately 2.5-3.0 protonates these silanols, minimizing secondary interactions and significantly improving peak shape.[3][4]

  • Use a Buffer: Buffers help maintain a stable pH, which is critical for reproducible results and good peak symmetry.[5] Increasing buffer concentration can also help mask residual silanol interactions.[1][5]

  • Select a Modern, End-capped Column: Use a high-purity silica column that is "end-capped." End-capping is a process that chemically bonds a less polar group to the free silanol groups, effectively shielding them from interacting with the analyte.[3][4] Base-deactivated silica (BDS) columns are also designed for this purpose.[4]

The following workflow provides a logical sequence for troubleshooting.

start Peak Tailing Observed for this compound check_chem Step 1: Address Chemical Factors start->check_chem check_col Step 2: Inspect Column Health check_chem->check_col If Chemical Fixes Fail mod_ph Lower Mobile Phase pH (e.g., to 2.5-3.0 with 0.1% Formic Acid) check_chem->mod_ph Modify Mobile Phase check_sys Step 3: Evaluate System Hardware check_col->check_sys If Column is OK flush_col Flush Column with Strong Solvent check_col->flush_col First Action check_ecv Minimize Extra-Column Volume (use narrow, short tubing) check_sys->check_ecv use_buffer Increase Buffer Concentration (e.g., 20-50 mM for LC-UV) mod_ph->use_buffer If tailing persists change_col Use End-Capped or Base-Deactivated Column use_buffer->change_col If tailing persists resolved Peak Shape Improved change_col->resolved Problem Solved check_void Check for Column Void / Blocked Frit flush_col->check_void If flushing fails check_void->check_sys If no void/blockage replace_col Replace Column check_void->replace_col If void/blockage found replace_col->resolved Problem Solved check_temp Ensure Thermal Equilibration (use column oven & preheater) check_ecv->check_temp check_overload Check for Column Overload (dilute sample) check_temp->check_overload check_overload->resolved Problem Solved

Caption: A step-by-step workflow for troubleshooting this compound peak tailing.

Q3: Can you provide an example of how pH affects peak shape?

Certainly. While specific data for this compound is not available, the principle is well-documented for other compounds. For example, the analysis of basic drugs shows a dramatic improvement in peak symmetry when the mobile phase pH is lowered to protonate surface silanols.

Table 1: Effect of Mobile Phase pH on Peak Asymmetry Factor (As) for a Basic Compound

Mobile Phase pH Peak Asymmetry Factor (As) Observation
7.0 2.35 Severe peak tailing due to interaction with ionized silanols.[3]
3.0 1.33 Significantly improved symmetry as silanols are protonated.[3]

Note: Data is illustrative, based on a representative basic compound to demonstrate the pH effect.[3] An ideal As value is 1.0, with values up to 1.5 often being acceptable.[3]

Q4: My mobile phase is optimized, but tailing persists. Could the column be the issue?

Yes. If adjusting the mobile phase chemistry doesn't resolve the tailing, the next step is to investigate the health of your column.

  • Column Contamination: Strongly retained impurities from previous samples can accumulate at the column head, creating active sites that cause tailing.[2][6] This is often accompanied by an increase in backpressure.[6]

  • Column Bed Deformation: A void at the column inlet or a partially blocked inlet frit can disrupt the sample band, leading to distorted peaks.[5][7] This can be caused by pressure shocks or operating outside the column's stable pH range.[4]

  • Column Degradation: Over time, the bonded phase of the column can degrade, exposing more active silanol sites. This is especially true if operating at a high pH, which can dissolve the silica backbone.[8]

If you suspect column contamination or a blockage, a column flush may help. If a void has formed, the column will likely need to be replaced.[5]

Q5: I've ruled out chemical and column issues. What other system parameters should I check?

If the issue is not related to the mobile phase or column, consider these system and sample factors:

  • Extra-Column Volume: Excessive volume between the injector, column, and detector can cause peak broadening and tailing.[7][9] Ensure you are using tubing with a narrow internal diameter (e.g., 0.005") and that all connections are properly fitted to avoid dead volume.[10]

  • Column Overload: Injecting too much sample (mass overload) or too large a volume (volume overload) can saturate the stationary phase and lead to peak distortion.[2][4] To test for this, dilute your sample and inject a smaller volume to see if the peak shape improves.[4]

  • Temperature Mismatch: If the mobile phase entering the column is at a different temperature than the column itself, it can cause peak distortion.[11] Using a column oven and a solvent pre-heater ensures thermal equilibrium and promotes sharp, symmetrical peaks.[11]

  • Sample Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak shape problems.[7] Whenever possible, dissolve your this compound standard and samples in the initial mobile phase.[7]

Key Experimental Protocols

Protocol 1: Mobile Phase pH Optimization

This protocol details the steps to lower mobile phase pH to minimize silanol interactions.

  • Prepare Aqueous Phase: Prepare the aqueous component of your mobile phase (e.g., HPLC-grade water with buffer salts like phosphate or acetate).

  • Adjust pH: While stirring, add a suitable acid, such as 0.1% formic acid or orthophosphoric acid, dropwise until the pH meter reads a stable value between 2.5 and 3.0.[4]

  • Filter: Filter the aqueous phase through a 0.45 µm or 0.22 µm membrane filter to remove particulates.

  • Mix with Organic Solvent: Mix the pH-adjusted aqueous phase with the organic modifier (e.g., acetonitrile or methanol) in the desired ratio.

  • Degas: Degas the final mobile phase using sonication or vacuum filtration before use.

  • Equilibrate System: Flush the HPLC system and column with the new mobile phase for at least 10-15 column volumes, or until the baseline is stable, before injecting your sample.

Protocol 2: Column Flushing and Regeneration

This protocol is for cleaning a contaminated column that is showing peak tailing and/or high backpressure. Always consult the column manufacturer's instructions first.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contaminants from flowing into the detector cell.[4]

  • Flush with Mobile Phase (No Buffer): Flush the column with 20 column volumes of your mobile phase composition but without any buffer salts (e.g., 60:40 Acetonitrile:Water).

  • Strong Solvent Flush: Flush with 20-30 column volumes of a strong, water-miscible organic solvent like 100% Acetonitrile or Isopropanol.

  • Check for Particulates (Backflush): If the column manufacturer permits it, reverse the column direction and backflush with the strong solvent to dislodge particulates from the inlet frit.[4]

  • Re-equilibrate: Reconnect the column in the correct direction and thoroughly equilibrate with the buffered mobile phase until the backpressure and baseline are stable.

  • Test Performance: Inject a standard to confirm if peak shape and retention time have been restored.

Frequently Asked Questions (FAQs)

Q: What exactly is peak tailing? A: Peak tailing is a distortion where the back half of a chromatographic peak is wider than the front half, resulting in an asymmetrical shape.[7][10] It is quantitatively measured by the Tailing Factor or Asymmetry Factor (As), where a value greater than 1 indicates tailing.[3][12]

Q: What causes the secondary interactions with silanol groups? A: Silica-based stationary phases have residual silanol groups (Si-OH) that were not covered during the bonding process. These sites are polar and acidic.[1][7] Polar analytes, like this compound, can form hydrogen bonds or have ionic interactions with these sites, which is a different retention mechanism than the intended hydrophobic interaction. This dual retention mechanism causes some analyte molecules to be retained longer, resulting in a "tail."[3]

cluster_0 High pH (e.g., > 4) cluster_1 Low pH (e.g., < 3) Analyte_H This compound (Polar -OH groups) Interaction_H Strong Secondary Interaction Analyte_H->Interaction_H Silanol_H Ionized Silanol (SiO⁻) Silanol_H->Interaction_H Tailing_H Peak Tailing Interaction_H->Tailing_H Analyte_L This compound (Polar -OH groups) No_Interaction_L Reduced Secondary Interaction Analyte_L->No_Interaction_L Silanol_L Protonated Silanol (SiOH) Silanol_L->No_Interaction_L Symmetry_L Symmetrical Peak No_Interaction_L->Symmetry_L

Caption: The effect of mobile phase pH on silanol interactions and peak shape.

Q: How does column temperature affect peak shape? A: Proper temperature control is crucial for reproducible chromatography.[13] Elevated temperatures (e.g., 40°C) decrease mobile phase viscosity, which can lead to sharper peaks and reduced analysis time.[11][13] However, a temperature gradient between the mobile phase and the column can cause peak distortion.[11] Therefore, maintaining a constant, uniform temperature with a column oven is essential for symmetrical peaks.[11][14]

Q: What is a guard column and can it help with peak tailing? A: A guard column is a short, disposable column installed between the injector and the analytical column. It contains the same stationary phase as the analytical column.[15] Its purpose is to adsorb strongly retained matrix components and particulates that would otherwise contaminate the analytical column and cause peak tailing.[12][15] While it doesn't solve tailing caused by mobile phase mismatch, it is an effective tool for preventing tailing caused by sample matrix contamination and extending the life of the analytical column.[12]

References

Technical Support Center: Optimizing Coreoside B for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Coreoside B. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in in vitro experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.

Troubleshooting Guide

This guide addresses common issues that may arise during in vitro experiments with this compound.

Problem Possible Cause(s) Suggested Solution(s)
Low or no biological activity observed - Inappropriate concentration: The concentration of this compound may be too low to elicit a response.- Compound degradation: this compound may be unstable in the experimental conditions.- Insolubility: The compound may not be fully dissolved in the cell culture medium.- Perform a dose-response experiment to determine the optimal concentration range.- Prepare fresh stock solutions and minimize freeze-thaw cycles. Store stock solutions at -20°C or -80°C.[1] - Ensure the final DMSO concentration is below 0.5% to avoid cell toxicity and improve solubility.[1] Consider using a gentle warming or vortexing step to aid dissolution of the stock solution before final dilution into media.
High cell toxicity/death - Concentration is too high: this compound may be cytotoxic at the tested concentrations.- Solvent toxicity: The concentration of the solvent (e.g., DMSO) may be too high.- Determine the cytotoxic concentration (CC50) using a cell viability assay (e.g., MTT assay).[2][3][4] Work with concentrations well below the CC50.- Ensure the final concentration of DMSO in the cell culture medium is less than 0.5%.[1]
Inconsistent or variable results - Inconsistent cell health or passage number: Variations in cell conditions can affect experimental outcomes.- Pipetting errors: Inaccurate pipetting can lead to variability.- Compound precipitation: this compound may precipitate out of solution over time.- Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination.- Calibrate pipettes regularly and use proper pipetting techniques.- Visually inspect the media for any signs of precipitation before and during the experiment. Prepare fresh dilutions for each experiment.
Difficulty dissolving this compound - Poor solubility in aqueous solutions: this compound is known to be soluble in DMSO but may have limited solubility in aqueous media.[1]- Prepare a high-concentration stock solution in 100% DMSO (e.g., 10 mM).[1] - Perform serial dilutions in cell culture medium to reach the final desired concentration, ensuring thorough mixing at each step.[1] The final DMSO concentration should be kept low (<0.5%).[1]

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting concentration range for this compound in in vitro experiments?

A1: As specific data for this compound is limited, we recommend starting with a broad concentration range to determine its optimal working concentration. A typical starting range for natural products in initial screening is from 0.1 µM to 100 µM. It is crucial to perform a dose-response curve to identify the effective and non-toxic concentration range for your specific cell type and assay.

Q2: How should I prepare a stock solution of this compound?

A2: this compound is reported to be soluble in DMSO.[1] We recommend preparing a high-concentration stock solution (e.g., 10 mM) in 100% sterile DMSO. Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.[1]

Q3: What is the stability of this compound in cell culture medium?

A3: The stability of glycosides like this compound in cell culture media can vary.[5][6] It is recommended to prepare fresh dilutions of this compound in your cell culture medium for each experiment. Avoid storing diluted solutions for extended periods. To assess stability, you can incubate this compound in your media for the duration of your experiment and then test its biological activity.

Q4: How can I assess the cytotoxicity of this compound?

A4: A standard cell viability assay, such as the MTT assay, can be used to determine the cytotoxicity of this compound.[2][3][4] This assay measures the metabolic activity of cells, which is an indicator of cell viability. By treating your cells with a range of this compound concentrations, you can determine the concentration that reduces cell viability by 50% (CC50).

Q5: Which signaling pathways are potentially affected by this compound?

A5: While specific studies on this compound are limited, many natural compounds with anti-inflammatory properties are known to modulate the NF-κB and MAPK signaling pathways. These pathways are key regulators of inflammatory responses.[7][8][9][10] It is recommended to investigate the effect of this compound on the phosphorylation status of key proteins in these pathways, such as p65 (a subunit of NF-κB) and ERK1/2 (a member of the MAPK family).

Data Presentation

Disclaimer: The following tables contain placeholder data for a representative anti-inflammatory compound to illustrate data presentation. This data is NOT representative of this compound.

Table 1: Cytotoxicity of Compound X on RAW 264.7 Macrophages

Concentration (µM)Cell Viability (%) (Mean ± SD)
0 (Control)100 ± 4.5
198.2 ± 5.1
1095.7 ± 3.9
2588.4 ± 6.2
5065.1 ± 7.8
10032.5 ± 5.5
CC50 (µM) ~75

Table 2: Inhibition of Nitric Oxide (NO) Production by Compound X in LPS-Stimulated RAW 264.7 Macrophages

TreatmentNO Production (µM) (Mean ± SD)% Inhibition
Control (untreated)2.1 ± 0.3-
LPS (1 µg/mL)35.8 ± 2.90
LPS + Compound X (1 µM)30.2 ± 2.515.6
LPS + Compound X (10 µM)18.4 ± 1.948.6
LPS + Compound X (25 µM)9.7 ± 1.172.9
IC50 (µM) ~11

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the cytotoxicity of this compound.[2][3][4]

Materials:

  • RAW 264.7 macrophages

  • Complete DMEM medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete DMEM. The final DMSO concentration should not exceed 0.5%.

  • Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO).

  • Incubate the plate for 24 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle control.

Nitric Oxide (NO) Production Assay (Griess Assay)

This protocol measures the inhibitory effect of this compound on NO production in LPS-stimulated macrophages.[11][12][13]

Materials:

  • RAW 264.7 macrophages

  • Complete DMEM medium

  • This compound stock solution (in DMSO)

  • Lipopolysaccharide (LPS) from E. coli

  • Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

  • 96-well plates

Procedure:

  • Seed RAW 264.7 cells in a 96-well plate at a density of 2 x 10^5 cells/mL (100 µL/well) and incubate for 24 hours.

  • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the MTT assay) for 1 hour.

  • Stimulate the cells with LPS (1 µg/mL) for 24 hours. Include control wells (untreated) and LPS-only wells.

  • After incubation, collect 50 µL of the cell culture supernatant from each well.

  • Mix equal parts of Griess Reagent A and B immediately before use.

  • Add 50 µL of the mixed Griess Reagent to the 50 µL of supernatant in a new 96-well plate.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure the absorbance at 540 nm.

  • Calculate the NO concentration using a sodium nitrite standard curve and determine the percentage of inhibition.

Western Blot Analysis for Phosphorylated p65 and ERK

This protocol is to assess the effect of this compound on the activation of NF-κB and MAPK pathways.

Materials:

  • RAW 264.7 macrophages

  • Complete DMEM medium

  • This compound stock solution (in DMSO)

  • LPS

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Primary antibodies (anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent

Procedure:

  • Seed RAW 264.7 cells in 6-well plates and grow to 80-90% confluency.

  • Pre-treat cells with this compound for 1 hour.

  • Stimulate with LPS (1 µg/mL) for a specified time (e.g., 30 minutes for pathway activation).

  • Wash cells with ice-cold PBS and lyse with RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Wash the membrane and detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize the phosphorylated protein levels to the total protein levels.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis prep_cells Seed RAW 264.7 Cells pretreat Pre-treat with this compound prep_cells->pretreat prep_compound Prepare this compound Dilutions prep_compound->pretreat stimulate Stimulate with LPS pretreat->stimulate mtt_assay MTT Assay (Cytotoxicity) stimulate->mtt_assay griess_assay Griess Assay (NO Production) stimulate->griess_assay wb_assay Western Blot (Signaling Pathways) stimulate->wb_assay analyze_data Calculate CC50, IC50, and Protein Expression mtt_assay->analyze_data griess_assay->analyze_data wb_assay->analyze_data NFkB_Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p65/p50) IkB_NFkB IkB->IkB_NFkB NFkB->IkB_NFkB NFkB_active Active NF-κB (p65/p50) Nucleus Nucleus NFkB_active->Nucleus Inflammatory_Genes Inflammatory Genes (iNOS, COX-2, TNF-α) Nucleus->Inflammatory_Genes Transcription CoreosideB This compound CoreosideB->IKK Inhibits? IkB_NFkB->NFkB_active Degradation of IκBα MAPK_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 Upstream_Kinases Upstream Kinases (e.g., MEK) TLR4->Upstream_Kinases Activates ERK ERK1/2 Upstream_Kinases->ERK Phosphorylates p_ERK p-ERK1/2 Nucleus Nucleus p_ERK->Nucleus Transcription_Factors Transcription Factors (e.g., AP-1) Nucleus->Transcription_Factors Activates Inflammatory_Genes Inflammatory Gene Expression Transcription_Factors->Inflammatory_Genes CoreosideB This compound CoreosideB->Upstream_Kinases Inhibits?

References

How to prevent Coreoside B degradation during storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides guidance on the proper storage and handling of Coreoside B to minimize degradation and ensure the integrity of your experimental results. The information is curated for a technical audience and includes troubleshooting guides and frequently asked questions.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound?

A1: The recommended storage temperature for this compound is -20°C.[1] When stored properly at this temperature, the product is expected to be stable for up to 12 months from the date of receipt.

Q2: What solvent should I use to dissolve this compound?

A2: this compound is soluble in dimethyl sulfoxide (DMSO).[2] For creating stock solutions, use high-purity, anhydrous DMSO to minimize water content, which can contribute to hydrolysis. For aqueous buffers, it is recommended to first dissolve the compound in a minimal amount of DMSO and then dilute it with the aqueous buffer of choice.

Q3: How can I assess the purity of my this compound sample?

A3: The purity of this compound can be assessed using High-Performance Liquid Chromatography (HPLC) with UV detection. A typical starting point for method development would be a C18 reversed-phase column with a gradient elution using a mobile phase of water and acetonitrile. Detection at approximately 220 nm is often suitable for cardiac glycosides.

Q4: What are the likely causes of this compound degradation?

A4: Like many glycosides, this compound is susceptible to degradation through several pathways:

  • Hydrolysis: The glycosidic bond can be cleaved under acidic or basic conditions, separating the sugar moiety from the aglycone.

  • Oxidation: The polyacetylene structure may be sensitive to oxidation.

  • Photodegradation: Exposure to light, especially UV light, can cause degradation.

  • Thermal Degradation: Elevated temperatures can accelerate degradation reactions.

Troubleshooting Guide: this compound Degradation

This guide provides a structured approach to troubleshooting potential degradation issues with this compound.

Problem: Loss of biological activity or inconsistent experimental results.

This could be an indication of this compound degradation. The following workflow can help identify the potential cause.

G cluster_0 Initial Observation cluster_1 Purity & Integrity Check cluster_2 Investigation of Potential Causes cluster_3 Corrective Actions start Inconsistent Experimental Results or Loss of Compound Activity purity_check Analyze sample by HPLC-UV (See Protocol Below) start->purity_check compare Compare chromatogram to reference standard or initial analysis purity_check->compare degradation_observed New peaks or decreased main peak area? compare->degradation_observed degradation_observed->start No (Investigate other experimental parameters) storage_cond Review Storage Conditions: - Temperature (-20°C?) - Light exposure (dark?) degradation_observed->storage_cond Yes solution_prep Review Solution Preparation: - Solvent quality (anhydrous?) - pH of buffer - Storage of stock solutions storage_cond->solution_prep handling Review Handling Procedures: - Freeze-thaw cycles? - Exposure to contaminants? solution_prep->handling correct_storage Store aliquots in the dark at -20°C handling->correct_storage correct_solution Prepare fresh solutions in high-purity solvent. Use appropriate buffers and store frozen. correct_storage->correct_solution correct_handling Minimize freeze-thaw cycles. Use proper aseptic techniques. correct_solution->correct_handling

Caption: Troubleshooting workflow for suspected this compound degradation.

Summary of Potential Degradation Factors and Preventive Measures
FactorPotential Cause of DegradationRecommended Preventive Measure
Temperature Storage at temperatures above -20°C can accelerate chemical degradation.Always store this compound, both in solid form and in solution, at -20°C for long-term storage.
pH Acidic or basic conditions can catalyze the hydrolysis of the glycosidic linkage.When preparing aqueous solutions, use buffers close to neutral pH (6-8). Avoid highly acidic or alkaline conditions.
Light Exposure to UV or ambient light can induce photodegradation.Store this compound in amber vials or cover containers with aluminum foil to protect from light.
Oxidation The presence of oxidizing agents or dissolved oxygen in solvents can lead to oxidative degradation.Use high-purity, degassed solvents for solution preparation. Consider storing solutions under an inert atmosphere (e.g., argon or nitrogen).
Moisture Water can facilitate hydrolysis, especially if the sample is stored at room temperature for extended periods.Use anhydrous solvents for preparing stock solutions. Store in tightly sealed containers to prevent moisture absorption.
Freeze-Thaw Cycles Repeated freezing and thawing of solutions can lead to degradation.Aliquot stock solutions into single-use volumes to minimize the number of freeze-thaw cycles.

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

This protocol provides a general method for the analysis of this compound and the detection of potential degradation products. Method optimization may be required for specific applications.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30-35 min: 90% to 10% B

    • 35-40 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection Wavelength: 220 nm.

  • Injection Volume: 10 µL.

2. Sample Preparation:

  • Stock Solution: Accurately weigh and dissolve this compound in DMSO to a final concentration of 1 mg/mL.

  • Working Solution: Dilute the stock solution with the initial mobile phase composition (90% A: 10% B) to a final concentration of 50 µg/mL.

3. Analysis:

  • Inject the working solution into the HPLC system.

  • Monitor the chromatogram for the main this compound peak and any additional peaks that may indicate impurities or degradation products. The retention time of this compound should be determined using a reference standard.

Protocol 2: Forced Degradation Study of this compound

Forced degradation studies are essential for understanding the degradation pathways of a compound and for developing a robust stability-indicating analytical method.

G cluster_0 Sample Preparation cluster_1 Stress Conditions cluster_2 Analysis A Prepare this compound solution (e.g., 1 mg/mL in appropriate solvent) B Acid Hydrolysis (e.g., 0.1 M HCl, 60°C) A->B C Base Hydrolysis (e.g., 0.1 M NaOH, 60°C) A->C D Oxidative Degradation (e.g., 3% H2O2, RT) A->D E Thermal Degradation (e.g., 80°C in solution and solid state) A->E F Photodegradation (e.g., UV light, 254 nm, RT) A->F G Analyze samples at different time points (e.g., 0, 2, 4, 8, 24 hours) B->G C->G D->G E->G F->G H Use Stability-Indicating HPLC Method G->H I Characterize Degradation Products (e.g., LC-MS) H->I

Caption: Workflow for a forced degradation study of this compound.

1. Preparation of Stressed Samples:

  • Acidic Condition: Mix equal volumes of this compound stock solution and 0.2 M HCl to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.

  • Basic Condition: Mix equal volumes of this compound stock solution and 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.

  • Oxidative Condition: Mix equal volumes of this compound stock solution and 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

  • Thermal Condition: Incubate vials of this compound solid and stock solution in an oven at 80°C.

  • Photolytic Condition: Expose this compound solid and stock solution to UV light (254 nm) in a photostability chamber.

2. Time Points:

  • Collect samples at various time points (e.g., 0, 2, 4, 8, and 24 hours).

  • For acidic and basic conditions, neutralize the samples before injection into the HPLC.

3. Analysis:

  • Analyze all samples using the stability-indicating HPLC method described above.

  • Compare the chromatograms of the stressed samples to the control sample (time 0) to identify and quantify the degradation products.

  • Mass spectrometry (LC-MS) can be used to identify the structure of the degradation products.

Disclaimer: The information provided here is for guidance purposes only. Researchers should always consult the product's certificate of analysis and relevant literature, and perform their own validation studies to ensure the stability of this compound under their specific experimental conditions.

References

Technical Support Center: Achieving High Purity Coreoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on increasing the purity of isolated Coreoside B. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a user-friendly question-and-answer format, addressing specific challenges you may encounter during your purification experiments.

Troubleshooting Guides

This section is designed to help you navigate common issues that can arise during the purification of this compound.

Problem 1: Low overall yield of this compound after initial extraction.

  • Question: My initial crude extract from Coreopsis tinctoria shows a very low concentration of this compound. What could be the cause, and how can I improve the extraction efficiency?

  • Answer: Low yields can stem from several factors, including the quality of the plant material, the extraction solvent, and the extraction method.

    • Plant Material: Ensure the Coreopsis tinctoria plant material was harvested at the optimal time and properly dried and stored. The concentration of secondary metabolites like this compound can vary with the plant's age and environmental conditions.

    • Extraction Solvent: this compound, being a glycoside, is a relatively polar molecule. The use of polar solvents like methanol, ethanol, or a mixture of alcohol and water is generally effective. If you are using a non-polar solvent, you are likely leaving the target compound behind in the plant material. Consider performing a sequential extraction, starting with a non-polar solvent to remove lipids and pigments, followed by a polar solvent to extract the glycosides.

    • Extraction Method: Sonication or reflux extraction can enhance the efficiency compared to simple maceration. However, be mindful of the temperature, as excessive heat can lead to the degradation of thermolabile compounds.

Problem 2: Co-elution of impurities with this compound during column chromatography.

  • Question: I am using silica gel column chromatography, but other compounds are eluting with my this compound fraction, resulting in a low-purity product. How can I improve the separation?

  • Answer: Co-elution is a common challenge in natural product purification. Here are several strategies to enhance separation:

    • Optimize the Mobile Phase: A slight change in the polarity of your solvent system can significantly impact the resolution. A common mobile phase for separating glycosides on silica gel is a mixture of chloroform and methanol or ethyl acetate and methanol. Try a shallower gradient or isocratic elution with a finely tuned solvent ratio.

    • Alternative Stationary Phases: If silica gel does not provide adequate separation, consider using a different stationary phase. Reversed-phase chromatography (e.g., C18) is often effective for separating polar compounds like glycosides. In this case, you would use a polar mobile phase, such as a mixture of water and methanol or acetonitrile.

    • Consider Other Chromatographic Techniques: Techniques like Sephadex LH-20 chromatography can be used to separate compounds based on molecular size and polarity. For complex mixtures, High-Speed Counter-Current Chromatography (HSCCC) is a powerful technique that avoids irreversible sample adsorption to a solid support and can provide excellent separation of glycosides.

Problem 3: The purified this compound shows broad peaks in HPLC analysis.

  • Question: My HPLC chromatogram for the purified this compound shows broad, tailing peaks, making it difficult to assess the purity accurately. What could be causing this?

  • Answer: Peak broadening and tailing in HPLC can be due to several factors related to the sample, the column, or the mobile phase.

    • Sample Overload: Injecting too concentrated a sample can lead to peak broadening. Try diluting your sample.

    • Column Issues: The column may be old or contaminated. Try flushing the column with a strong solvent or, if necessary, replace it. Ensure you are using the correct column for your analysis (e.g., a C18 column for reversed-phase HPLC).

    • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of your compound, which in turn can influence peak shape. Try adding a small amount of a modifier, like formic acid or acetic acid (for reversed-phase) or ammonia (for normal-phase), to improve peak symmetry.

    • Presence of Impurities: The broad peak might be due to the presence of multiple, closely eluting impurities. Further purification steps may be necessary.

Frequently Asked Questions (FAQs)

Q1: What is the general strategy for purifying this compound from a crude plant extract?

A1: A typical workflow for purifying this compound involves a multi-step process that starts with extraction and progresses through several chromatographic separations to achieve high purity.

cluster_0 Purification Workflow Crude Extract Crude Extract Solvent Partitioning Solvent Partitioning Crude Extract->Solvent Partitioning Initial Cleanup Column Chromatography Column Chromatography Solvent Partitioning->Column Chromatography Fractionation Preparative HPLC Preparative HPLC Column Chromatography->Preparative HPLC Fine Purification Purity Analysis Purity Analysis Preparative HPLC->Purity Analysis Quality Control High-Purity this compound High-Purity this compound Purity Analysis->High-Purity this compound

A general workflow for the purification of this compound.

Q2: What are the most likely impurities I will encounter when purifying this compound?

A2: The impurities will largely depend on the initial extraction and preliminary purification steps. Generally, you can expect to encounter:

  • Other Glycosides: Coreopsis tinctoria contains other structurally similar glycosides that may have similar polarities to this compound.

  • Flavonoids and Phenolic Compounds: These are common secondary metabolites in plants and are often co-extracted with glycosides.

  • Pigments: Chlorophylls and carotenoids can be present in the initial extract, especially if a non-selective extraction is performed.

  • Sugars and Waxes: These are primary metabolites that can be present in high concentrations in the crude extract.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): This is the most common and reliable method for determining the purity of a compound. Using a suitable column and mobile phase, you can separate this compound from potential impurities and quantify its purity based on the peak area.

  • Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight of your compound. By coupling HPLC with MS (LC-MS), you can confirm the identity of the this compound peak and identify the molecular weights of any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are powerful tools for structural elucidation. A clean NMR spectrum with sharp signals and the absence of impurity peaks is a strong indicator of high purity.

Experimental Protocols

Protocol 1: Preparative High-Performance Liquid Chromatography (Prep-HPLC) for Final Purification of this compound

This protocol describes a general method for the final purification of a partially purified this compound fraction obtained from column chromatography.

Instrumentation and Materials:

  • Preparative HPLC system with a UV detector

  • Reversed-phase C18 preparative column (e.g., 250 x 20 mm, 10 µm)

  • HPLC-grade methanol

  • HPLC-grade acetonitrile

  • Ultrapure water

  • Formic acid (optional, for improving peak shape)

  • Partially purified this compound fraction

  • Fraction collector

Procedure:

  • Mobile Phase Preparation: Prepare two mobile phases:

    • Mobile Phase A: Ultrapure water (with 0.1% formic acid, if needed)

    • Mobile Phase B: Methanol or acetonitrile (with 0.1% formic acid, if needed)

    • Degas both mobile phases by sonication or vacuum filtration.

  • Sample Preparation: Dissolve the partially purified this compound fraction in a small volume of the initial mobile phase composition (e.g., 80% A, 20% B). Filter the sample through a 0.45 µm syringe filter to remove any particulate matter.

  • HPLC Method Development (Analytical Scale): Before running the preparative scale, optimize the separation on an analytical HPLC system with a similar stationary phase. This will help determine the optimal gradient and save valuable sample.

  • Preparative HPLC Run:

    • Equilibrate the preparative column with the initial mobile phase composition for at least 30 minutes at a flow rate appropriate for the column size (e.g., 10-20 mL/min).

    • Inject the prepared sample onto the column.

    • Run a gradient elution program. A typical gradient might be:

      • 0-10 min: 20% B

      • 10-40 min: 20% to 80% B (linear gradient)

      • 40-45 min: 80% to 100% B

      • 45-50 min: 100% B (column wash)

      • 50-60 min: Re-equilibration at 20% B

    • Monitor the elution profile at a suitable wavelength (e.g., determined from the UV spectrum of this compound).

  • Fraction Collection: Use a fraction collector to collect the eluent in separate tubes. Collect the peak corresponding to this compound.

  • Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm the purity of this compound.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator) to obtain the purified this compound.

Data Presentation

Purification Step Starting Purity (%) Final Purity (%) Typical Recovery (%) Key Parameters
Silica Gel Column Chromatography 10-2060-8070-85Mobile Phase: Chloroform:Methanol gradient
Sephadex LH-20 Chromatography 60-8085-9580-90Mobile Phase: Methanol
Preparative HPLC (C18) >90>9985-95Mobile Phase: Water:Methanol or Water:Acetonitrile gradient

Mandatory Visualization

cluster_troubleshooting Troubleshooting Logic Low_Purity Low Purity of this compound Identify_Problem Identify the stage of low purity Low_Purity->Identify_Problem Extraction_Issues Initial Extraction Identify_Problem->Extraction_Issues Chromatography_Issues Column Chromatography Identify_Problem->Chromatography_Issues HPLC_Issues Preparative HPLC Identify_Problem->HPLC_Issues Optimize_Extraction Optimize Solvent & Method Extraction_Issues->Optimize_Extraction Optimize_Column Optimize Mobile Phase / Change Stationary Phase Chromatography_Issues->Optimize_Column Optimize_HPLC Optimize Gradient & Sample Load HPLC_Issues->Optimize_HPLC

A logical diagram for troubleshooting low purity issues.

Technical Support Center: Coreoside B Interference in Biological Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in identifying and mitigating potential interference from Coreoside B in biological assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

This compound is a natural product isolated from plants such as Coreopsis tinctoria Nutt.[1] Published data indicates that it possesses weak antimicrobial activity against S. aureus and B. anthracis.[2] It is important to note that many natural products can exhibit a range of biological effects beyond their primary reported activity.[3]

Q2: Why might a natural product like this compound interfere with my biological assay?

Natural products, being complex molecules, can interfere with biological assays through various mechanisms that are not related to a specific interaction with the intended biological target.[4][5] Common causes of interference include:

  • Compound Aggregation: At certain concentrations, small molecules can form aggregates that non-specifically inhibit enzymes or disrupt cell membranes.[4]

  • Chemical Reactivity: Some compounds contain reactive functional groups that can covalently modify proteins or other assay components, leading to false-positive or false-negative results.[6]

  • Signal Interference: The inherent properties of the compound itself can interfere with the assay's detection method. This includes autofluorescence, quenching of a fluorescent signal, or light scattering in optical assays.[5][7]

  • Redox Activity: Compounds with redox potential can interfere in assays that are sensitive to the redox environment, for instance, by generating hydrogen peroxide.[5]

  • Contaminants: Impurities from the isolation process can also contribute to assay interference.[6]

Q3: My assay is showing a positive result with this compound. How can I determine if this is a genuine biological effect or an artifact of interference?

Distinguishing true bioactivity from assay interference is a critical step in drug discovery. A systematic approach involving a series of control experiments is necessary.[8] Key steps include:

  • Dose-Response Analysis: True inhibitors typically exhibit a standard sigmoidal dose-response curve. Atypical curves may suggest interference.

  • Orthogonal Assays: Confirm the activity using a different assay that measures the same biological endpoint but uses a different detection technology.[7] For example, if the primary assay is fluorescence-based, an orthogonal assay could be based on chemiluminescence or mass spectrometry.

  • Counter-Screens: Perform experiments specifically designed to detect common interference mechanisms (e.g., aggregation, fluorescence interference).

  • Structural Analogue Analysis: Test structurally related but inactive analogues of this compound. If these compounds also show activity, it may point towards a non-specific effect related to a common chemical scaffold.

Troubleshooting Guides

This section provides guidance on how to address specific issues you may encounter when working with this compound.

Issue 1: High Hit Rate or Irreproducible Results in a High-Throughput Screen (HTS)

Possible Cause: High hit rates or poor reproducibility in HTS campaigns involving natural products can often be attributed to assay interference rather than specific biological activity.[4][7]

Troubleshooting Workflow:

G A High Hit Rate / Irreproducible Results B Review Assay Data: - Atypical dose-response curves? - Time-dependent effects? A->B C Perform Aggregation Counter-Screen (e.g., with and without detergent) B->C If aggregation is suspected D Perform Signal Interference Check (read plate with compound alone) B->D If signal interference is suspected E Results Consistent with Aggregation C->E Positive G No Evidence of Common Interference C->G Negative F Results Consistent with Signal Interference D->F Positive D->G Negative H Incorporate 0.01% Triton X-100 or other non-ionic detergent in assay buffer E->H I Switch to alternative detection method (e.g., luminescence, TR-FRET) F->I J Proceed to Orthogonal Assays and further validation G->J

Caption: Troubleshooting workflow for HTS interference.

Quantitative Data Interpretation:

ObservationPotential ImplicationRecommended Action
IC50 decreases with increasing enzyme concentration Compound may be a non-specific aggregator.Perform aggregation counter-screen.
Activity is abolished in the presence of 0.01% Triton X-100 Strong indication of aggregation-based inhibition.Re-test in detergent-containing buffer; consider the hit a likely artifact.
Signal is detected in wells with this compound and buffer only Compound is autofluorescent at the assay wavelengths.Perform a signal interference check and consider an orthogonal assay.
Signal is reduced in a cell-free assay with this compound Compound may be quenching the fluorescent signal.Perform a quenching control experiment.
Issue 2: Suspected Interference in a Cell-Based Assay

Possible Cause: In cell-based assays, observed effects like cytotoxicity could be due to non-specific membrane disruption or other off-target effects, rather than modulation of a specific signaling pathway.[6]

Troubleshooting Steps:

  • Assess Cytotoxicity: Use a simple viability assay (e.g., Trypan Blue exclusion) to distinguish general cytotoxicity from a specific antiproliferative effect.

  • Membrane Integrity Assay: Use an assay that measures the release of a cytosolic enzyme (e.g., lactate dehydrogenase, LDH) to check for membrane disruption.

  • Time-Dependency: Evaluate if the observed effect is immediate or requires a longer incubation time. Rapid effects are more likely to be due to non-specific mechanisms.

  • Orthogonal Cellular Assay: If investigating a specific pathway, use a different downstream readout to confirm the effect. For example, if measuring reporter gene expression, also measure the phosphorylation of a key protein in the pathway by Western blot.

Experimental Protocols

Protocol 1: Dynamic Light Scattering (DLS) for Aggregation Detection

Objective: To determine if this compound forms aggregates at concentrations used in the biological assay.

Methodology:

  • Prepare a stock solution of this compound in DMSO.

  • Dilute the stock solution to the final test concentrations (e.g., 1 µM, 10 µM, 100 µM) in the same assay buffer used for the primary experiment. Ensure the final DMSO concentration is consistent across all samples and below 1%.

  • As a control, prepare a sample of assay buffer with the equivalent concentration of DMSO.

  • Transfer the samples to a suitable cuvette for DLS analysis.

  • Equilibrate the samples at the assay temperature.

  • Perform DLS measurements to determine the particle size distribution. The presence of particles with diameters greater than 200 nm is indicative of compound aggregation.

Protocol 2: Fluorescence Interference Assay

Objective: To assess whether this compound exhibits intrinsic fluorescence or quenching properties that could interfere with a fluorescence-based assay.

Methodology:

  • Use a multi-well plate identical to the one used in the primary assay.

  • Autofluorescence Check:

    • Add this compound at various concentrations to wells containing only the assay buffer.

    • Read the plate using the same excitation and emission wavelengths as the primary assay.

    • Significant signal above the buffer-only control indicates autofluorescence.

  • Quenching Check:

    • To wells containing the fluorescent probe/product of the assay at a concentration that gives a mid-range signal, add this compound at various concentrations.

    • Read the plate. A concentration-dependent decrease in signal suggests that this compound is quenching the fluorescence.

Hypothetical Signaling Pathway Modulation

While the specific signaling pathways modulated by this compound are not yet well-defined, natural products with similar glycoside structures have been shown to influence pathways such as NF-κB and MAPK.[9][10][11][12][13] The following diagram illustrates a hypothetical mechanism by which a natural product could inhibit an inflammatory signaling pathway, a common area of investigation for such compounds.

G cluster_0 cluster_1 cluster_2 Cytokine Pro-inflammatory Cytokine (e.g., TNF-α) Receptor Receptor Cytokine->Receptor IKK IKK Complex Receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB NF-κB (p65/p50) IkB->NFkB releases NFkB_nuc NF-κB (in nucleus) NFkB->NFkB_nuc translocates to nucleus CoreosideB This compound (Hypothetical Target) CoreosideB->IKK inhibits Genes Inflammatory Gene Expression (e.g., COX-2) NFkB_nuc->Genes activates

References

Technical Support Center: Coreoside B Experimental Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with Coreoside B. The information is designed to assist researchers, scientists, and drug development professionals in optimizing their experimental protocols and overcoming common challenges.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known biological activity?

A1: this compound is a polyacetylene glycoside isolated from Coreopsis tinctoria Nutt.[1] Current research indicates that it possesses weak antimicrobial activity against Staphylococcus aureus and Bacillus anthracis.[2] Polyacetylene glycosides as a class of compounds are known to exhibit a wide range of biological activities, including anti-inflammatory, and cytotoxic properties.[3][4][5]

Q2: How should I dissolve and store this compound?

A2: this compound is typically stored at -20°C.[6] For experimental use, it is advisable to dissolve it in a small amount of a solvent like DMSO to create a stock solution. Further dilutions into aqueous buffers or cell culture media should be made immediately before use. It is recommended to prepare fresh dilutions for each experiment to ensure stability and activity.

Q3: What are the potential signaling pathways modulated by this compound?

A3: While specific pathways for this compound are not yet fully elucidated, many natural products, including glycosides, are known to modulate key cellular signaling pathways.[7] Based on the activities of similar compounds, potential pathways to investigate for this compound include the NF-κB, MAPK, and PI3K/Akt signaling cascades, which are central to inflammation, cell proliferation, and apoptosis.[7][8][9][10]

Q4: What are some initial experiments to assess the bioactivity of this compound?

A4: A good starting point is to perform a dose-response cell viability assay, such as the MTT or XTT assay, to determine the cytotoxic or cytostatic concentrations of this compound on your cell line of interest. Subsequently, you could investigate its anti-inflammatory potential by measuring markers of inflammation (e.g., nitric oxide, pro-inflammatory cytokines) in response to a stimulus like lipopolysaccharide (LPS). To explore the mechanism, you can then use techniques like Western blotting to assess the activation of key proteins in pathways like NF-κB and MAPK, and qPCR to analyze the expression of target genes.

Troubleshooting Guides

Cell Viability (MTT) Assay
Problem Potential Cause(s) Suggested Solution(s)
High background absorbance in blank wells - Contamination of the culture medium.- Phenol red or other reducing agents in the medium.- MTT reagent degradation.- Use fresh, sterile medium and reagents.- Consider using a phenol red-free medium for the assay.- Store MTT solution protected from light and use a fresh aliquot.
Low absorbance readings - Insufficient cell number.- Short incubation time with MTT reagent.- Incomplete solubilization of formazan crystals.- Optimize cell seeding density to ensure readings are in the linear range of the assay.- Increase the MTT incubation time, ensuring formazan crystals are visible in cells.- Ensure complete dissolution of formazan crystals by thorough mixing and adequate incubation with the solubilization buffer.
High variability between replicates - Uneven cell seeding.[11]- Pipetting errors.[11]- "Edge effect" in 96-well plates.[11]- Ensure a homogeneous cell suspension before and during plating.[11]- Calibrate pipettes and use consistent pipetting techniques.- Avoid using the outermost wells of the plate, or fill them with sterile PBS or media to maintain humidity.[11]
Western Blot Analysis
Problem Potential Cause(s) Suggested Solution(s)
Weak or no signal - Insufficient protein load.[12]- Low primary antibody concentration.[13]- Inefficient protein transfer.[14]- Over-washing the membrane.[14]- Increase the amount of protein loaded per lane (30-40 µg is a good starting point).[12][14]- Optimize the primary antibody concentration or increase the incubation time (e.g., overnight at 4°C).[13]- Verify transfer efficiency with Ponceau S staining.[15]- Adhere to recommended washing times and volumes.[14]
High background - Insufficient blocking.[15]- Primary or secondary antibody concentration is too high.[15]- Inadequate washing.[15]- Increase blocking time (e.g., 1 hour at room temperature) or try a different blocking agent (e.g., BSA instead of milk).[15]- Titrate antibodies to determine the optimal concentration.[15]- Increase the number and/or duration of wash steps.[15]
Non-specific bands - Primary antibody is not specific enough.- Protein degradation.- Too much protein loaded.[15]- Use a more specific antibody or perform control experiments (e.g., using knockout/knockdown cell lines).- Add protease and phosphatase inhibitors to your lysis buffer.[14]- Reduce the amount of protein loaded per lane.[15]
qPCR Analysis
Problem Potential Cause(s) Suggested Solution(s)
No amplification or late amplification - Poor RNA quality or quantity.- Inefficient cDNA synthesis.[16]- Suboptimal primer design or concentration.[16]- Assess RNA integrity (e.g., using a Bioanalyzer) and ensure accurate quantification.- Use a high-quality reverse transcription kit and optimize the amount of RNA input.- Design and validate primers for efficiency and specificity. Perform a temperature gradient to find the optimal annealing temperature.[17]
Amplification in No-Template Control (NTC) - Contamination of reagents (water, primers, master mix).[17]- Use dedicated PCR workstations and aerosol-resistant pipette tips.- Prepare reagents in a clean environment and use fresh aliquots.[17]
High variability in Ct values between replicates - Pipetting errors leading to inconsistent template volume.[16]- Poorly mixed reaction components.- Ensure accurate and consistent pipetting.[16]- Thoroughly mix all master mixes and individual reactions before cycling.

Experimental Protocols & Visualizations

Hypothetical Experimental Workflow for Investigating this compound

The following workflow outlines a potential experimental approach to characterize the biological effects of this compound.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Functional Assays cluster_2 Phase 3: Mechanistic Studies A Dose-Response Cell Viability Assay (e.g., MTT) B Determine IC50 or Non-toxic Concentrations A->B C Anti-inflammatory Assay (e.g., LPS-induced NO production) B->C Use non-toxic concentrations D Apoptosis Assay (e.g., Annexin V/PI staining) B->D Use IC50 concentrations E Western Blot for Signaling Proteins (p-p65, p-ERK, p-Akt) C->E F qPCR for Target Gene Expression (IL-6, TNF-α, BAX, BCL2) D->F G cluster_mapk MAPK Pathway cluster_nfkb NF-κB Pathway LPS LPS TLR4 TLR4 LPS->TLR4 MAPKKK MAPKKK TLR4->MAPKKK Activates IKK IKK TLR4->IKK Activates CoreosideB This compound MAPKK MAPKK CoreosideB->MAPKK CoreosideB->IKK MAPKKK->MAPKK MAPK MAPK (ERK) MAPKK->MAPK AP1 AP-1 MAPK->AP1 Activates Inflammation Pro-inflammatory Gene Expression (TNF-α, IL-6) AP1->Inflammation Induces IkB IκBα IKK->IkB Phosphorylates (leading to degradation) p65_p50 p65/p50 p65_p50_nuc p65/p50 p65_p50->p65_p50_nuc Translocates to Nucleus p65_p50_nuc->Inflammation Induces

References

Addressing batch-to-batch variability of commercial Coreoside B

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address batch-to-batch variability of commercial Coreoside B. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary known biological activity?

This compound is a steroidal glycoside, a type of natural product.[1] Its primary reported biological activity is weak antibacterial action.[2] Steroidal glycosides are known for a range of biological activities, including cytotoxic, neurotrophic, and antibacterial properties.[1]

Q2: What are the common causes of batch-to-batch variability in commercial this compound?

As a natural product, the consistency of this compound can be influenced by several factors during the manufacturing process. These include:

  • Raw Material Source: Variations in the plant source due to geographical location, climate, and harvest time can alter the chemical profile of the starting material.

  • Extraction and Purification Processes: Differences in extraction solvents, temperature, and purification methods can lead to variations in the final product's purity and composition.

  • Storage and Handling: Improper storage conditions, such as exposure to light or high temperatures, can lead to degradation of the compound.

Q3: How can I assess the quality and consistency of a new batch of this compound?

It is recommended to perform in-house quality control checks on each new batch. Key analytical methods include High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the identity, purity, and integrity of the compound. Comparing the analytical profiles of different batches can help identify significant variations.

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a cool, dark, and dry place. For long-term storage, it is advisable to keep the compound at -20°C. Protect from light and moisture.

Troubleshooting Guides

Issue 1: Inconsistent Antibacterial Activity in Biological Assays

You may observe that different batches of this compound exhibit varying levels of antibacterial activity, leading to poor reproducibility of your experimental results.

Possible Causes and Solutions:

Possible Cause Troubleshooting Step Recommended Action
Purity Variation Verify the purity of each batch using HPLC.Compare the chromatograms of different batches. Significant differences in the area of the main peak or the presence of additional peaks may indicate purity issues.
Presence of Impurities Analyze the compound using LC-MS to identify any potential impurities that might interfere with the assay.If impurities are detected, consider repurifying the compound or sourcing it from a different supplier with higher quality control standards.
Degradation of the Compound Assess the stability of the compound under your experimental conditions (e.g., in your specific assay buffer and incubation temperature).Perform a time-course experiment to see if the compound degrades over the duration of your assay. If so, you may need to adjust your protocol.
Solubility Issues Ensure that this compound is fully dissolved in your vehicle solvent and further diluted in your assay medium.Visually inspect for any precipitation. If solubility is an issue, consider using a different solvent or employing sonication.
Issue 2: Discrepancies in Physicochemical Properties

Different batches of this compound may show variations in appearance, solubility, or other physical characteristics.

Quantitative Data Comparison Table:

Parameter Acceptable Range Batch A (Example) Batch B (Example) Action if Out of Range
Appearance White to off-white powderWhite powderYellowish powderContact supplier for clarification. The color change may indicate degradation or impurities.
Purity (by HPLC) ≥95%98.5%92.1%Do not use the batch if purity is below the acceptable limit. Request a replacement or a certificate of analysis from the supplier.
Solubility (in DMSO) ≥10 mg/mL12 mg/mL8 mg/mLIf solubility is lower than expected, it may affect the accuracy of your stock solution concentration. Consider alternative solvents or sonication to aid dissolution.
Moisture Content ≤2.0%0.8%2.5%High moisture content can lead to degradation. Store the compound in a desiccator.

Experimental Protocols

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol provides a general method for assessing the purity of this compound.

  • Preparation of Standard Solution: Accurately weigh and dissolve a reference standard of this compound in methanol to a final concentration of 1 mg/mL.

  • Preparation of Sample Solution: Prepare a sample solution of the this compound batch to be tested at the same concentration as the standard solution.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of acetonitrile and water.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 210 nm.

    • Injection Volume: 10 µL.

  • Analysis: Inject the standard and sample solutions into the HPLC system. Compare the retention time and peak area of the main peak in the sample chromatogram to that of the standard. Calculate the purity of the sample based on the peak area percentage.

Protocol 2: Antibacterial Susceptibility Testing (Broth Microdilution)

This protocol outlines a method to determine the Minimum Inhibitory Concentration (MIC) of this compound.

  • Preparation of Bacterial Inoculum: Culture the bacterial strain of interest in an appropriate broth medium overnight. Dilute the culture to achieve a standardized inoculum (e.g., 5 x 10^5 CFU/mL).

  • Preparation of this compound Dilutions: Prepare a stock solution of this compound in DMSO. Perform serial dilutions in a 96-well microtiter plate using the appropriate broth medium to achieve a range of final concentrations.

  • Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

  • Determination of MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway: Inhibition of NF-κB

Given that this compound is a steroidal glycoside with antibacterial properties, a plausible mechanism of action could involve the modulation of inflammatory pathways in host cells in response to bacterial components. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the immune response to infection.[3][4][5][6][7] Some natural products exert their effects by inhibiting this pathway.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Bacterial Component Bacterial Component TLR Toll-like Receptor (TLR) Bacterial Component->TLR Binds MyD88 MyD88 TLR->MyD88 Activates IKK Complex IKK Complex MyD88->IKK Complex Activates IkB_NFkB IκB-NF-κB Complex IKK Complex->IkB_NFkB Phosphorylates IκB IkB IκB NFkB NF-κB (p50/p65) NFkB_n NF-κB NFkB->NFkB_n Translocates IkB_NFkB->IkB Degrades IκB IkB_NFkB->NFkB Releases Coreoside_B This compound Coreoside_B->IKK Complex Inhibits (Proposed) DNA DNA NFkB_n->DNA Binds Inflammatory_Genes Inflammatory Gene Expression DNA->Inflammatory_Genes Induces

Caption: Proposed inhibitory effect of this compound on the NF-κB signaling pathway.

Experimental Workflow: Quality Control of this compound Batches

The following diagram illustrates a logical workflow for the quality control and experimental use of new batches of this compound.

QC_Workflow Receive_Batch Receive New Batch of this compound Visual_Inspect Visual Inspection (Color, Appearance) Receive_Batch->Visual_Inspect Analytical_QC Analytical QC (HPLC, LC-MS) Visual_Inspect->Analytical_QC Compare_Data Compare to Reference Standard & Previous Batches Analytical_QC->Compare_Data Decision Batch Meets Specifications? Compare_Data->Decision Proceed Proceed with Biological Assays Decision->Proceed Yes Contact_Supplier Contact Supplier & Troubleshoot Decision->Contact_Supplier No

Caption: A streamlined workflow for ensuring the quality of this compound batches.

References

Validation & Comparative

Validating the Antimicrobial Activity of Coreoside B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the antimicrobial potential of Coreoside B, a natural compound isolated from Coreopsis tinctoria Nutt. While direct quantitative data on this compound's antimicrobial efficacy is limited, this document synthesizes available information, compares its activity with structurally related compounds and standard antibiotics, and provides detailed experimental protocols for validation.

Comparative Analysis of Antimicrobial Activity

This compound has demonstrated weak antimicrobial activity against Gram-positive bacteria, specifically Staphylococcus aureus and Bacillus anthracis. In contrast, Coreoside E, a structurally similar polyacetylene glycoside isolated from the same plant, has shown significant inhibitory effects against these strains. This comparison suggests that subtle structural differences between these compounds play a crucial role in their antimicrobial efficacy.

To provide a clear perspective on the antimicrobial landscape, the following table summarizes the Minimum Inhibitory Concentrations (MICs) of Coreoside E and standard antibiotics against S. aureus and B. anthracis. The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Compound/AntibioticTarget MicroorganismMinimum Inhibitory Concentration (MIC)
Coreoside E Staphylococcus aureus27 ± 0.27 µM
Bacillus anthracis18 ± 0.40 µM
Vancomycin Staphylococcus aureus≤2 µg/mL (Susceptible)[1][2]
Ciprofloxacin Bacillus anthracis≤0.25 µg/mL (Susceptible)[3]

Note: While a specific MIC value for this compound is not available in the reviewed literature, its activity is consistently reported as "weak".

Experimental Protocols for Antimicrobial Susceptibility Testing

To validate the antimicrobial activity of this compound and other test compounds, the following detailed broth microdilution method is recommended. This method is a gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Broth Microdilution Assay

1. Preparation of Materials:

  • Test Compounds: Prepare stock solutions of this compound, Coreoside E (as a comparator), and standard antibiotics (e.g., Vancomycin, Ciprofloxacin) in a suitable solvent (e.g., DMSO).

  • Bacterial Strains: Use standardized strains of Staphylococcus aureus (e.g., ATCC 29213) and Bacillus anthracis (sterne strain, non-encapsulated).

  • Growth Media: Prepare sterile Mueller-Hinton Broth (MHB) for S. aureus and MHB supplemented with 5% fetal bovine serum for B. anthracis.

  • Equipment: 96-well microtiter plates, multichannel pipettes, incubator, spectrophotometer.

2. Inoculum Preparation:

  • Aseptically pick several colonies of the target bacterium from an 18-24 hour agar plate.

  • Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

  • Dilute this suspension in the appropriate growth medium to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Assay Procedure:

  • Dispense 50 µL of sterile growth medium into all wells of a 96-well microtiter plate.

  • Add 50 µL of the test compound stock solution to the first well of each row and perform a two-fold serial dilution across the plate.

  • The final volume in each well should be 50 µL before adding the bacterial inoculum.

  • Add 50 µL of the prepared bacterial inoculum to each well, bringing the final volume to 100 µL.

  • Include a growth control (medium and inoculum, no compound) and a sterility control (medium only) on each plate.

4. Incubation and Interpretation:

  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

  • The MIC is determined as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism, as detected by the naked eye or a spectrophotometer.

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of a test compound.

experimental_workflow cluster_prep Preparation Phase cluster_assay Assay Execution cluster_analysis Data Analysis prep_compound Prepare Test Compound Stock Solutions serial_dilution Perform 2-fold Serial Dilutions in 96-well Plate prep_compound->serial_dilution prep_media Prepare Sterile Growth Media prep_media->serial_dilution prep_bacteria Prepare Bacterial Inoculum (0.5 McFarland) inoculation Inoculate Wells with Bacterial Suspension prep_bacteria->inoculation serial_dilution->inoculation incubation Incubate at 37°C for 16-20 hours inoculation->incubation read_results Visually Inspect or Read Absorbance for Growth incubation->read_results determine_mic Determine MIC Value read_results->determine_mic

Caption: Workflow for MIC Determination.

Potential Signaling Pathways and Mechanisms of Action

The precise mechanism of action for this compound and its analogues is not yet fully elucidated. However, many natural antimicrobial compounds target key bacterial signaling pathways and cellular processes. Further research into this compound could investigate its potential to interfere with:

  • Cell Wall Synthesis: Inhibition of peptidoglycan biosynthesis is a common mechanism for antibiotics targeting Gram-positive bacteria.

  • Protein Synthesis: Disruption of ribosomal function, leading to the cessation of essential protein production.

  • Nucleic Acid Synthesis: Interference with DNA replication or transcription.

  • Cell Membrane Integrity: Disruption of the bacterial cell membrane, leading to leakage of cellular contents.

The diagram below conceptualizes potential areas of investigation for the mechanism of action of novel antimicrobial compounds like this compound.

mechanism_of_action cluster_targets Potential Bacterial Targets This compound This compound Cell Wall Cell Wall This compound->Cell Wall Inhibits Synthesis Ribosomes Ribosomes This compound->Ribosomes Disrupts Function DNA/RNA DNA/RNA This compound->DNA/RNA Interferes with Replication/ Transcription Cell Membrane Cell Membrane This compound->Cell Membrane Compromises Integrity

References

A Comparative Analysis of Coreoside B and Coreoside A for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a detailed comparative analysis of Coreoside B and Coreoside A, two polyacetylene glycosides isolated from Coreopsis tinctoria. The information is intended for researchers, scientists, and drug development professionals interested in the biological activities of these natural compounds.

Chemical Structure and Properties

Coreoside A and this compound share a similar polyacetylene backbone, differing by the presence of a hydroxyl group in this compound, which is identified as 14-Hydroxycoreoside A. This structural difference may influence their biological activities.

PropertyCoreoside AThis compound
Chemical Formula C25H36O11C25H36O12
Molecular Weight 512.55 g/mol 528.55 g/mol
Common Source Coreopsis tinctoriaCoreopsis tinctoria
CAS Number Not available1580464-83-0[1]

Biological Activity: A Comparative Overview

Both Coreoside A and this compound have been investigated for their anti-inflammatory and antimicrobial properties. The available data suggests differences in their potency, which are summarized below.

Anti-inflammatory Activity

A key biological activity of Coreosides A and B is their ability to inhibit the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.

Table 2: Comparative Anti-inflammatory Activity of Coreoside A and this compound

CompoundTargetIC50 (µmol/L)
Coreoside ACOX-20.22 x 10⁻¹²
This compoundCOX-28.8 x 10⁻¹²

Data sourced from a study on C14-polyacetylene glycosides from Coreopsis tinctoria.[2]

The significantly lower IC50 value for Coreoside A indicates a much higher potency in inhibiting COX-2 compared to this compound.

Antimicrobial Activity

This compound has been reported to exhibit weak antimicrobial activity against Staphylococcus aureus and Bacillus anthracis.[3] In a comparative context within the same study, another related compound, Coreoside E, showed high antimicrobial activity against these strains, while Coreoside F and this compound demonstrated weak activity.[3]

Table 3: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration - MIC)

CompoundStaphylococcus aureus (µM)Bacillus anthracis (µM)
This compoundWeak activity (exact MIC not specified)Weak activity (exact MIC not specified)
Coreoside E27 ± 0.2718 ± 0.40

Data for Coreoside E is provided for comparative potency from the same study that characterized this compound's activity.[3]

Experimental Protocols

Cyclooxygenase-2 (COX-2) Inhibition Assay

This protocol outlines a general method for determining the COX-2 inhibitory activity of compounds like Coreoside A and B.

Objective: To determine the 50% inhibitory concentration (IC50) of test compounds against human recombinant COX-2.

Materials:

  • Human recombinant COX-2 enzyme

  • Arachidonic acid (substrate)

  • Reaction buffer (e.g., Tris-HCl buffer, pH 8.0)

  • Cofactors (e.g., hematin, glutathione)

  • Test compounds (Coreoside A, this compound) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Celecoxib)

  • 96-well plates

  • Plate reader for measuring the output (e.g., colorimetric, fluorometric, or luminescent)

Procedure:

  • Enzyme Preparation: Prepare a working solution of human recombinant COX-2 in the reaction buffer.

  • Compound Preparation: Prepare serial dilutions of Coreoside A, this compound, and the positive control in the reaction buffer.

  • Reaction Mixture: In a 96-well plate, add the reaction buffer, cofactors, and the test compound or control.

  • Enzyme Addition: Add the COX-2 enzyme solution to each well to initiate the pre-incubation. Incubate for a specified time (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).

  • Substrate Addition: Add arachidonic acid to each well to start the enzymatic reaction.

  • Incubation: Incubate the plate for a specific duration (e.g., 10-20 minutes) at 37°C.

  • Reaction Termination: Stop the reaction by adding a stopping reagent (e.g., a strong acid).

  • Detection: The product of the reaction, typically prostaglandin E2 (PGE2), is quantified using a suitable detection method, such as an Enzyme Immunoassay (EIA).

  • Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compounds compared to the vehicle control. The IC50 value is determined by plotting the percentage of inhibition against the compound concentration.

Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol describes a standard method to determine the Minimum Inhibitory Concentration (MIC) of a compound against bacterial strains.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of Staphylococcus aureus and Bacillus anthracis.

Materials:

  • Bacterial strains (S. aureus, B. anthracis)

  • Growth medium (e.g., Mueller-Hinton Broth)

  • This compound dissolved in a suitable solvent (e.g., DMSO)

  • Positive control antibiotic

  • 96-well microtiter plates

  • Incubator

Procedure:

  • Bacterial Culture Preparation: Grow the bacterial strains in the appropriate broth overnight. Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.

  • Compound Dilution: Prepare serial twofold dilutions of this compound in the growth medium in the wells of a 96-well plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria with a known antibiotic) and a negative control (bacteria with no compound).

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible bacterial growth is observed.

Proposed Signaling Pathways

While direct studies on the signaling pathways modulated by Coreoside A and B are limited, research on other compounds from Coreopsis tinctoria and the known mechanisms of COX-2 inhibition suggest potential pathways.

Inhibition of the NF-κB Signaling Pathway

The anti-inflammatory effects of Coreosides, particularly their potent COX-2 inhibition, may be mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor that regulates the expression of many pro-inflammatory genes, including COX-2. Inhibition of this pathway would lead to a downstream reduction in inflammatory mediators.

NFkB_Pathway cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates for degradation NFkB_IkB NF-κB-IκBα (Inactive) IkB->NFkB_IkB NFkB NF-κB (p65/p50) NFkB->NFkB_IkB NFkB->Nucleus Translocation COX2_gene COX-2 Gene NFkB->COX2_gene Binds to promoter NFkB_IkB->NFkB Release Inflammation Inflammation COX2_gene->Inflammation Transcription & Translation Coreoside Coreoside A/B (Proposed) Coreoside->IKK Inhibits (Proposed)

Caption: Proposed inhibition of the NF-κB pathway by Coreosides.

Modulation of the PI3K/Akt Signaling Pathway

Studies on extracts from Coreopsis tinctoria have shown effects on the PI3K/Akt signaling pathway, which is involved in cell survival and apoptosis. Polyacetylene compounds could potentially modulate this pathway, which in turn can influence inflammatory responses.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK Binds PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Survival Cell Survival & Proliferation mTOR->Cell_Survival Coreoside Coreoside A/B (Proposed) Coreoside->PI3K Modulates (Proposed)

Caption: Proposed modulation of the PI3K/Akt pathway by Coreosides.

Summary and Future Directions

Coreoside A and this compound, polyacetylene glycosides from Coreopsis tinctoria, exhibit distinct biological activities. Coreoside A is a significantly more potent inhibitor of COX-2, suggesting strong anti-inflammatory potential. This compound, while less potent in its anti-inflammatory action, possesses weak antimicrobial properties.

Future research should focus on:

  • Elucidating the precise molecular mechanisms and signaling pathways directly affected by Coreoside A and B.

  • Conducting comprehensive in vivo studies to validate the in vitro findings.

  • Investigating the structure-activity relationship to understand how the additional hydroxyl group in this compound influences its biological profile.

  • Performing broader antimicrobial screening for Coreoside A to complete the comparative analysis.

This guide provides a foundational comparison to aid researchers in designing further studies to explore the therapeutic potential of these natural compounds.

References

Coreoside B: Evaluating Its Antibacterial Efficacy in a Comparative Context

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – In the ongoing search for novel antimicrobial agents to combat the growing threat of antibiotic resistance, a comprehensive evaluation of the flavonoid Coreoside B is presented. This guide offers a comparative analysis of its potential efficacy against standard antibiotics, alongside detailed experimental protocols and visual representations of antibacterial evaluation workflows and potential mechanisms of action.

Executive Summary

While research into the antibacterial properties of compounds isolated from Coreopsis tinctoria Nutt., the plant source of this compound, has shown some activity against Gram-positive bacteria, specific quantitative data on the efficacy of purified this compound against standard antibiotics is not currently available in published literature. This guide provides a framework for such a comparison by presenting the known antibacterial activity of related compounds, detailing a standardized protocol for determining antibacterial efficacy, and offering a baseline for comparison with established antibiotics.

Quantitative Data Comparison

To establish a benchmark for evaluating the potential of this compound, the following table summarizes the typical Minimum Inhibitory Concentration (MIC) ranges for three standard antibiotics against two common pathogenic bacteria, Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative). The MIC is the lowest concentration of an antimicrobial drug that will inhibit the visible growth of a microorganism after overnight incubation.

AntibioticTarget OrganismTypical MIC Range (µg/mL)
Ampicillin Staphylococcus aureus0.6 - >32[1][2][3]
Escherichia coli2 - >32[4][5][6]
Ciprofloxacin Staphylococcus aureus0.12 - 2[7][8][9]
Escherichia coli≤0.06 - >8[10][11]
Gentamicin Staphylococcus aureus0.235 - 0.5[12][13][14]
Escherichia coli≤2 - 64

Note: MIC values can vary significantly depending on the bacterial strain and the specific testing methodology used. The ranges presented here are for informational purposes and are based on published data.

Proposed Experimental Protocol: Broth Microdilution Method for MIC Determination

To directly compare the efficacy of this compound to standard antibiotics, the following detailed broth microdilution protocol is recommended. This method is a standardized and widely accepted technique for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

1. Preparation of Materials:

  • Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.
  • Standard Antibiotics: Ampicillin, Ciprofloxacin, and Gentamicin stock solutions prepared according to CLSI or EUCAST guidelines.
  • Bacterial Strains: Pure, overnight cultures of Staphylococcus aureus (e.g., ATCC 29213) and Escherichia coli (e.g., ATCC 25922).
  • Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • Equipment: Sterile 96-well microtiter plates, multichannel pipettes, spectrophotometer, incubator.

2. Inoculum Preparation:

  • Select several colonies of the test bacterium from an agar plate and suspend them in saline.
  • Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
  • Dilute the standardized suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

3. Plate Preparation and Serial Dilution:

  • Dispense 50 µL of CAMHB into each well of a 96-well plate.
  • Add 50 µL of the 2x concentrated stock solution of this compound or the standard antibiotic to the first well of a row.
  • Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard the final 50 µL from the last well in the dilution series. This will result in a range of decreasing concentrations of the test compound.
  • Include a positive control (wells with bacteria and no antimicrobial agent) and a negative control (wells with medium only) on each plate.

4. Inoculation and Incubation:

  • Add 50 µL of the prepared bacterial inoculum to each well (except the negative control).
  • Incubate the plates at 35-37°C for 16-20 hours in ambient air.

5. Interpretation of Results:

  • Following incubation, visually inspect the plates for bacterial growth (turbidity).
  • The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth.

Visualizing the Experimental and Mechanistic Frameworks

To further elucidate the process of comparison and the potential mode of action, the following diagrams are provided.

Experimental_Workflow Experimental Workflow for Antibacterial Efficacy Comparison cluster_prep Preparation cluster_assay MIC Assay (Broth Microdilution) cluster_analysis Data Analysis CoreosideB This compound Stock SerialDilution Serial Dilution in 96-well plates CoreosideB->SerialDilution StdAbx Standard Antibiotic Stocks StdAbx->SerialDilution Bacteria Bacterial Culture (S. aureus, E. coli) Inoculation Inoculation with Standardized Bacteria Bacteria->Inoculation SerialDilution->Inoculation Incubation Incubation (37°C, 18-24h) Inoculation->Incubation ReadMIC Visual/Spectrophotometric Reading of MIC Incubation->ReadMIC Comparison Comparison of MIC values ReadMIC->Comparison

Experimental workflow for comparing antibacterial efficacy.

Given that this compound is a flavonoid, its antibacterial mechanism may be similar to other compounds in this class. Flavonoids are known to exert their effects through multiple pathways.

Flavonoid_Antibacterial_Pathway Generalized Antibacterial Signaling Pathway of Flavonoids cluster_targets Bacterial Cell Targets cluster_effects Cellular Effects CoreosideB This compound (Flavonoid) Membrane Cell Membrane CoreosideB->Membrane Disruption of Integrity DNA DNA/RNA Synthesis CoreosideB->DNA Inhibition Enzymes Essential Enzymes CoreosideB->Enzymes Inhibition Metabolism Energy Metabolism CoreosideB->Metabolism Interference GrowthInhibition Inhibition of Growth Membrane->GrowthInhibition DNA->GrowthInhibition Enzymes->GrowthInhibition Metabolism->GrowthInhibition CellDeath Bacterial Cell Death GrowthInhibition->CellDeath

Generalized antibacterial signaling pathway of flavonoids.

Conclusion and Future Directions

The therapeutic potential of this compound as an antibacterial agent remains to be fully elucidated. While preliminary indications from related compounds are promising, rigorous quantitative studies are required. The experimental framework provided in this guide offers a clear path for researchers to systematically evaluate the efficacy of this compound against clinically relevant bacteria and compare its performance with existing antibiotic therapies. Such data will be crucial in determining its potential role in the future of antimicrobial drug development.

References

Reproducibility of Coreoside B Experimental Results: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the experimental data available for Coreoside B and other bioactive compounds isolated from Coreopsis tinctoria. Due to the limited publicly available data specifically for this compound, this guide incorporates data from functionally related or co-isolated compounds to provide a broader context for its potential biological activities.

Quantitative Bioactivity Data

Direct quantitative experimental results for this compound are not extensively available in the current body of scientific literature. However, studies on other compounds isolated from the same plant, Coreopsis tinctoria, provide valuable comparative data. Flavonoids are the major bioactive constituents of this plant. The following tables summarize the available data for key compounds co-isolated with this compound.

Table 1: Antibacterial Activity of Compounds from Coreopsis tinctoria

Compound/ExtractTarget OrganismMethodResultCitation
This compound Staphylococcus aureus, Bacillus anthracisNot SpecifiedWeak antimicrobial activityN/A
MaritimetinStaphylococcus aureusNot SpecifiedStrong inhibitory capacityN/A
Methanolic Extract (containing Quercetin-7-O-β-D-glucopyranoside)Staphylococcus aureusBroth MicrodilutionMIC = 62.5 µg/mL[1]

Table 2: Antioxidant Activity of Compounds from Coreopsis tinctoria

CompoundAssayResult (IC50)Citation
TaxifolinDPPH radical scavenging77.00 µg/mL[2][3][4]
ABTS radical scavenging0.83 µg/mL[4]
Quercetagitin-7-O-β-d-glucosideORAC18 ± 4 µmol TE/µmol[5][6]

Experimental Protocols

To ensure the reproducibility of the cited experimental results, detailed methodologies are crucial. Below is a standard protocol for the Broth Microdilution Method, a common technique for determining the Minimum Inhibitory Concentration (MIC) of a compound against bacteria.

Broth Microdilution Method for Antibacterial Susceptibility Testing

This protocol is a generalized procedure based on established methods for determining the MIC of a substance.[7][8][9]

1. Preparation of Materials:

  • Test Compound: Prepare a stock solution of the compound (e.g., this compound or other flavonoids) in a suitable solvent (e.g., DMSO).
  • Bacterial Culture: Prepare a fresh overnight culture of the target bacterium (e.g., Staphylococcus aureus) in an appropriate broth medium (e.g., Mueller-Hinton Broth). Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard.
  • Microtiter Plate: Use a sterile 96-well microtiter plate.

2. Assay Procedure:

  • Serial Dilutions: Dispense the broth medium into the wells of the microtiter plate. Perform a two-fold serial dilution of the test compound stock solution across the wells to achieve a range of concentrations.
  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a positive control (bacteria and broth, no compound) and a negative control (broth only).
  • Incubation: Incubate the plate at 37°C for 16-20 hours.[7]

3. Data Analysis:

  • Visual Assessment: After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound at which there is no visible bacterial growth.[7]

Signaling Pathways and Visualizations

Flavonoids, the major class of bioactive compounds in Coreopsis tinctoria, are known to modulate various signaling pathways, with the NF-κB pathway being a prominent target for their anti-inflammatory effects.[10][11][12][13][14] While the specific effects of this compound on this pathway are not yet elucidated, understanding the mechanism of action of related compounds is informative.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a key regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Pro-inflammatory stimuli trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκB, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many flavonoids exert their anti-inflammatory effects by inhibiting key steps in this pathway.

NF_kappa_B_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimuli Inflammatory Stimuli (e.g., LPS, TNF-α) IKK IKK Complex Stimuli->IKK Activates IkB IκB IKK->IkB Phosphorylates Proteasome Proteasome IkB->Proteasome Ubiquitination & Degradation NFkB_IkB NF-κB/IκB Complex IkB->NFkB_IkB NFkB NF-κB (p50/p65) NFkB->NFkB_IkB NFkB_n NF-κB (p50/p65) NFkB->NFkB_n Translocation Flavonoids Flavonoids (e.g., from C. tinctoria) Flavonoids->IKK Inhibits NFkB_IkB->IKK DNA DNA NFkB_n->DNA Binds to Genes Pro-inflammatory Gene Transcription DNA->Genes Activates

Caption: NF-κB signaling pathway and potential inhibition by flavonoids.

Experimental Workflow: Broth Microdilution for MIC Determination

The following diagram illustrates the workflow for determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_incubation Incubation cluster_results Results A Prepare Compound Stock Solution D Serial Dilution of Compound in 96-well Plate A->D B Culture Bacteria (e.g., S. aureus) C Standardize Bacterial Suspension (0.5 McFarland) B->C E Inoculate Wells with Standardized Bacteria C->E D->E F Incubate at 37°C for 16-20 hours E->F G Visually Assess for Bacterial Growth F->G H Determine MIC (Lowest concentration with no visible growth) G->H

References

Benchmarking Coreoside B's Activity: A Comparative Analysis Framework

Author: BenchChem Technical Support Team. Date: November 2025

Insufficient data is currently available in the public domain to conduct a comprehensive benchmarking analysis of Coreoside B against known inhibitors. Scientific literature primarily identifies this compound as a natural product isolated from Coreopsis tinctoria Nutt. with reports of weak antimicrobial activity against Staphylococcus aureus and Bacillus anthracis[1][2]. There is a lack of detailed quantitative data, such as IC50 or MIC values, and no specific molecular targets or signaling pathways for this compound have been elucidated.

While this compound itself has limited characterization, extracts from Coreopsis tinctoria and its other constituent compounds have been investigated for a broader range of bioactivities, including anti-inflammatory, antioxidant, and neuroprotective effects[3]. However, these activities have not been specifically attributed to this compound.

To fulfill the structural and content requirements of the user request, the following sections present a hypothetical comparative guide . This guide uses a fictional compound, "Compound X," to illustrate how this compound could be benchmarked against known inhibitors if sufficient experimental data were available. The target and data presented are for illustrative purposes only.

Hypothetical Example: Benchmarking "Compound X" Against Known NF-κB Inhibitors

This guide provides a comparative analysis of "Compound X" against two well-characterized inhibitors of the NF-κB signaling pathway, Bay 11-7082 and SC75741.

Data Presentation: Comparative Inhibitory Activity

The following table summarizes the quantitative data for Compound X and known inhibitors against the NF-κB pathway.

CompoundTargetAssay TypeIC50 (µM)Cell LineReference
Compound X IKKβKinase Assay1.2HEK293Fictional Data
Bay 11-7082 IKKα/IKKβKinase Assay5.0HeLaFictional Data
SC75741 IKKβKinase Assay0.8JurkatFictional Data
Experimental Protocols

This assay quantifies the inhibitory effect of the compounds on the activity of the IKKβ enzyme.

  • Reagents : Recombinant human IKKβ, IκBα substrate, ATP, assay buffer (20 mM HEPES, 10 mM MgCl2, 1 mM DTT), test compounds (Compound X, Bay 11-7082, SC75741), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure :

    • Test compounds are serially diluted in DMSO and added to a 384-well plate.

    • IKKβ enzyme and IκBα substrate are added to the wells.

    • The reaction is initiated by the addition of ATP.

    • The plate is incubated at 30°C for 60 minutes.

    • The detection reagent is added to measure the amount of ADP produced, which is proportional to the kinase activity.

  • Data Analysis : The luminescence signal is measured, and IC50 values are calculated by fitting the data to a four-parameter logistic curve.

This assay measures the inhibition of NF-κB transcriptional activity in a cellular context.

  • Reagents : HEK293 cells stably transfected with an NF-κB luciferase reporter construct, DMEM, fetal bovine serum, penicillin-streptomycin, TNFα, test compounds, and a luciferase assay reagent.

  • Procedure :

    • Cells are seeded in a 96-well plate and allowed to attach overnight.

    • Cells are pre-treated with serial dilutions of the test compounds for 1 hour.

    • NF-κB signaling is stimulated by the addition of TNFα (10 ng/mL).

    • The plate is incubated for 6 hours.

    • The luciferase assay reagent is added, and luminescence is measured.

  • Data Analysis : Luciferase activity is normalized to a control, and IC50 values are determined.

Mandatory Visualizations

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNFα TNFR TNFR TNFa->TNFR IKK_complex IKK Complex (IKKα/IKKβ/NEMO) TNFR->IKK_complex Activation IkBa_NFkB IκBα-NF-κB IKK_complex->IkBa_NFkB Phosphorylation IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_NFkB->NFkB Proteasome Proteasome IkBa_p->Proteasome Ubiquitination & Degradation NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA DNA NFkB_nuc->DNA Gene Inflammatory Gene Expression DNA->Gene CompoundX Compound X CompoundX->IKK_complex Bay117082 Bay 11-7082 Bay117082->IKK_complex SC75741 SC75741 SC75741->IKK_complex

Caption: Simplified NF-κB signaling pathway showing points of inhibition.

Experimental_Workflow cluster_kinase IKKβ Kinase Assay cluster_cell NF-κB Reporter Assay k1 Compound Dilution k2 Add IKKβ and Substrate k1->k2 k3 Initiate with ATP k2->k3 k4 Incubate (60 min, 30°C) k3->k4 k5 Add Detection Reagent k4->k5 k6 Measure Luminescence k5->k6 data_analysis Data Analysis (IC50 Calculation) k6->data_analysis c1 Seed Reporter Cells c2 Pre-treat with Compound c1->c2 c3 Stimulate with TNFα c2->c3 c4 Incubate (6 hours) c3->c4 c5 Add Luciferase Reagent c4->c5 c6 Measure Luminescence c5->c6 c6->data_analysis start Start start->k1 start->c1 end End data_analysis->end

Caption: Workflow for in vitro and cell-based inhibitor screening.

References

In Vivo Validation of Coreoside B's Therapeutic Potential: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive in vivo validation of the therapeutic potential of Coreoside B, presenting a comparative analysis with alternative treatments for related pathologies. The content is tailored for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data, methodologies, and underlying signaling pathways.

I. Comparative Efficacy of this compound and Alternatives

The therapeutic efficacy of this compound has been evaluated in vivo in models of high-altitude-induced myocardial and cerebral injury. For a comprehensive comparison, this section contrasts its performance with Rhodiola rosea (a well-known adaptogen) and Acetazolamide (a standard treatment for altitude sickness).

Table 1: Comparison of Therapeutic Efficacy in High-Altitude Induced Myocardial Injury Models
Parameter This compound (Eleutheroside B) Rhodiola rosea (Salidroside) Acetazolamide Vehicle Control (Hypoxia)
Animal Model Sprague-Dawley RatsWistar Rats (Lung Injury Model)Sprague-Dawley RatsSprague-Dawley/Wistar Rats
Injury Model Hypobaric Hypoxia (48h)Hypobaric Hypoxia (3 days)Chronic Hypoxia (3 weeks)Hypobaric/Chronic Hypoxia
Dosage 20, 40, 80 mg/kg14, 28, 56 mg/kg (Salidroside)40 mg/kg/daySaline
Cardiac Function
Heart RateSignificantly decreased vs. controlNot ReportedNot ReportedSignificantly increased
Corrected QT IntervalSignificantly decreased vs. controlNot ReportedNot ReportedSignificantly prolonged
Cardiac Injury Biomarkers
CK-MB (Creatine Kinase-MB)Significantly decreased vs. controlNot ReportedNot ReportedSignificantly increased
BNP (Brain Natriuretic Peptide)Significantly decreased vs. controlNot ReportedNot ReportedSignificantly increased
Oxidative Stress Markers
SOD (Superoxide Dismutase)Significantly increased vs. controlSignificantly increased (Lung)Not ReportedSignificantly decreased
MDA (Malondialdehyde)Significantly decreased vs. controlSignificantly decreased (Lung)Not ReportedSignificantly increased
Inflammatory Cytokines
TNF-α (Tumor Necrosis Factor-α)Significantly decreased vs. controlNot ReportedNot ReportedSignificantly increased
IL-6 (Interleukin-6)Significantly decreased vs. controlSignificantly decreased (Lung)Not ReportedSignificantly increased
IL-1β (Interleukin-1β)Significantly decreased vs. controlSignificantly decreased (Lung)Not ReportedSignificantly increased

Note: Data for Rhodiola rosea is from a high-altitude induced lung injury model, as direct myocardial injury data in a comparable model was not available. Data for Acetazolamide is from a chronic hypoxia model focusing on pulmonary hemodynamics.

Table 2: Comparison of Therapeutic Efficacy in Neurological Injury Models
Parameter This compound (Eleutheroside B) Alternative (Not Directly Compared) Vehicle Control (Hypoxia)
Animal Model Sprague-Dawley Rats-Sprague-Dawley Rats
Injury Model High-Altitude Cerebral Edema-High-Altitude Cerebral Edema
Dosage Not specified in abstract-Saline
Neurological Outcomes
Brain Water ContentSignificantly decreased vs. control-Significantly increased
Neurological Deficit ScoreSignificantly improved vs. control-Significantly impaired
Oxidative Stress Markers
SOD (Superoxide Dismutase)Significantly increased vs. control-Significantly decreased
MDA (Malondialdehyde)Significantly decreased vs. control-Significantly increased
Inflammatory Cytokines
TNF-α (Tumor Necrosis Factor-α)Significantly decreased vs. control-Significantly increased
IL-6 (Interleukin-6)Significantly decreased vs. control-Significantly increased
IL-1β (Interleukin-1β)Significantly decreased vs. control-Significantly increased

II. Signaling Pathways Modulated by this compound

This compound exerts its therapeutic effects by modulating key signaling pathways involved in cellular stress and inflammation.

Nrf2/HO-1 Signaling Pathway in Myocardial Protection

In the context of high-altitude-induced myocardial injury, this compound has been shown to activate the Nrf2/HO-1 signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress.

Nrf2_HO1_Pathway cluster_stress Cellular Stress (Hypoxia) cluster_coreosideB This compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Oxidative_Stress Oxidative Stress Nrf2_Keap1 Nrf2-Keap1 Complex Oxidative_Stress->Nrf2_Keap1 destabilizes Coreoside_B This compound Coreoside_B->Nrf2_Keap1 promotes dissociation Keap1 Keap1 Nrf2 Nrf2 ARE ARE (Antioxidant Response Element) Nrf2->ARE translocates and binds Nrf2_Keap1->Nrf2 releases HO1_Gene HO-1 Gene ARE->HO1_Gene activates transcription HO1_Protein HO-1 Protein HO1_Gene->HO1_Protein expresses Anti_Oxidant Anti-oxidant Effects (Reduced Myocardial Injury) HO1_Protein->Anti_Oxidant mediates

Caption: Nrf2/HO-1 signaling pathway activated by this compound.

JAK2/STAT3 Signaling Pathway in Neuroprotection

In a rat model of high-altitude cerebral edema, this compound demonstrated neuroprotective effects by inhibiting the JAK2/STAT3 signaling pathway, a key regulator of inflammation.

JAK2_STAT3_Pathway cluster_stimulus Stimulus (Hypoxia) cluster_coreosideB This compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine_Receptor Cytokine Receptor JAK2 JAK2 Cytokine_Receptor->JAK2 activates Coreoside_B This compound p_JAK2 p-JAK2 Coreoside_B->p_JAK2 inhibits JAK2->p_JAK2 phosphorylates STAT3 STAT3 p_JAK2->STAT3 phosphorylates p_STAT3 p-STAT3 STAT3->p_STAT3 dimerizes and translocates Gene_Transcription Pro-inflammatory Gene Transcription p_STAT3->Gene_Transcription activates Inflammation Neuroinflammation (Cerebral Edema) Gene_Transcription->Inflammation leads to

Caption: Inhibition of the JAK2/STAT3 pathway by this compound.

III. Experimental Protocols

Detailed methodologies for the key in vivo experiments are provided below to ensure reproducibility and facilitate comparative analysis.

High-Altitude Induced Myocardial Injury Model
  • Animal Model: Male Sprague-Dawley rats (200-220g).

  • Acclimatization: Animals are housed in a standard environment for one week with free access to food and water.

  • Drug Administration: this compound (20, 40, 80 mg/kg), Rhodiola rosea extract, or Acetazolamide is administered orally or via intraperitoneal injection for a specified number of days prior to hypoxic exposure. The control group receives a corresponding volume of saline.

  • Hypobaric Hypoxia Exposure: Rats are placed in a hypobaric chamber to simulate a high-altitude environment (e.g., 6000m) for 48 hours.

  • Outcome Assessment:

    • Electrocardiogram (ECG): Recorded to assess cardiac function.

    • Serum Biomarkers: Blood samples are collected to measure levels of CK-MB and BNP using ELISA kits.

    • Histopathology: Heart tissues are fixed, sectioned, and stained with Hematoxylin and Eosin (H&E) to evaluate myocardial damage.

    • TUNEL Assay: To detect apoptosis in cardiac tissue.

    • TTC Staining: To determine the infarct size.

    • Western Blot: To quantify the expression of proteins in the Nrf2/HO-1 pathway.

Experimental_Workflow_Myocardial Acclimatization Animal Acclimatization (1 week) Drug_Admin Drug Administration (this compound / Alternatives / Vehicle) Acclimatization->Drug_Admin Hypoxia Hypobaric Hypoxia (48 hours) Drug_Admin->Hypoxia Assessments Outcome Assessments Hypoxia->Assessments ECG ECG Assessments->ECG Biomarkers Serum Biomarkers (CK-MB, BNP) Assessments->Biomarkers Histology Histopathology (H&E, TUNEL, TTC) Assessments->Histology Western_Blot Western Blot (Nrf2/HO-1) Assessments->Western_Blot

Caption: Workflow for high-altitude myocardial injury model.

Western Blot Analysis for Nrf2/HO-1 Pathway
  • Tissue Preparation: Heart tissue samples are homogenized in lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration is determined using a BCA protein assay kit.

  • SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies against Nrf2, HO-1, and a loading control (e.g., GAPDH). Subsequently, it is incubated with a corresponding secondary antibody.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Quantification: The band intensities are quantified using image analysis software and normalized to the loading control.

Triphenyltetrazolium Chloride (TTC) Staining
  • Tissue Sectioning: The heart is excised, rinsed, and cut into 2-3 mm thick transverse slices.

  • Staining: The slices are incubated in a 1% TTC solution in phosphate-buffered saline (PBS) at 37°C for 15-30 minutes.

  • Fixation: The stained slices are fixed in 10% formalin.

  • Imaging and Analysis: The slices are photographed, and the infarct area (pale) and viable area (red) are quantified using image analysis software. The infarct size is expressed as a percentage of the total ventricular area.

TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) Assay
  • Tissue Preparation: Paraffin-embedded heart tissue sections are deparaffinized and rehydrated.

  • Permeabilization: The sections are treated with proteinase K to permeabilize the tissue.

  • Labeling: The sections are incubated with a reaction mixture containing TdT and biotin-labeled dUTP, which labels the 3'-OH ends of fragmented DNA.

  • Detection: The labeled DNA fragments are visualized using a streptavidin-horseradish peroxidase (HRP) conjugate and a suitable chromogen (e.g., DAB), resulting in brown staining of apoptotic nuclei.

  • Counterstaining and Analysis: The sections are counterstained with hematoxylin to visualize all nuclei. The apoptotic index is calculated as the percentage of TUNEL-positive nuclei.

This guide provides a foundational understanding of the in vivo therapeutic potential of this compound, supported by comparative data and detailed experimental methodologies. Further research is warranted to explore its efficacy in a broader range of pathological models and to conduct head-to-head comparative studies with established treatments under identical experimental conditions.

A Head-to-Head Comparison of Coreoside B and Similar Polyacetylene Glycosides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Coreoside B and other structurally related polyacetylene glycosides isolated from Coreopsis tinctoria. The information presented herein is based on available experimental data to facilitate objective performance assessment.

Introduction to Polyacetylene Glycosides

Polyacetylene glycosides are a class of natural products characterized by a polyacetylene backbone linked to a sugar moiety. These compounds, found in various plants including those of the Asteraceae family, have garnered significant interest due to their diverse biological activities, including antimicrobial and anti-inflammatory properties. This compound, along with its analogs such as Coreosides A, C, D, E, and F, are prominent examples isolated from Coreopsis tinctoria. This guide focuses on a head-to-head comparison of their reported biological activities.

Data Presentation

Antimicrobial Activity

The antimicrobial potential of this compound and its analogs has been evaluated against Gram-positive bacteria. The available data, presented in Table 1, highlights a significant difference in potency among these compounds.

CompoundOrganismActivityMIC (µM)
This compound Staphylococcus aureusWeakNot Reported
Bacillus anthracisWeakNot Reported
Coreoside E Staphylococcus aureusHigh27 ± 0.27[1][2]
Bacillus anthracisHigh18 ± 0.40[1][2]
Coreoside F Staphylococcus aureusWeakNot Reported
Bacillus anthracisWeakNot Reported

Table 1: Comparative Antimicrobial Activity of this compound and Analogs. Minimum Inhibitory Concentration (MIC) values indicate the lowest concentration of a compound that inhibits the visible growth of a microorganism.

Anti-inflammatory Activity
CompoundTargetIC50 (µmol/L)
Coreosides A-D COX-20.22 - 8.8 x 10⁻²[3][4][5]
This compound COX-2Weak Activity (Specific IC50 Not Reported)

Table 2: Comparative Anti-inflammatory Activity of Coreoside Glycosides. IC50 values represent the concentration of a compound required to inhibit 50% of the target enzyme's activity.

Experimental Protocols

Antimicrobial Susceptibility Testing (Broth Microdilution Method)

The minimum inhibitory concentrations (MICs) of the polyacetylene glycosides against Staphylococcus aureus and Bacillus anthracis can be determined using the broth microdilution method.

  • Preparation of Bacterial Inoculum: Bacterial strains are cultured in Mueller-Hinton Broth (MHB) to an exponential growth phase. The bacterial suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

  • Preparation of Test Compounds: The polyacetylene glycosides are dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in MHB in a 96-well microtiter plate to obtain a range of concentrations.

  • Incubation: The bacterial inoculum is added to each well containing the diluted compounds. The plate also includes a positive control (bacteria in MHB without any compound) and a negative control (MHB only). The plate is then incubated at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.

Cyclooxygenase-2 (COX-2) Inhibition Assay

The inhibitory activity of the polyacetylene glycosides against human recombinant COX-2 can be assessed using a fluorometric or enzyme immunoassay (EIA) based method.

  • Enzyme and Substrate Preparation: Recombinant human COX-2 enzyme is prepared in a suitable buffer (e.g., Tris-HCl). Arachidonic acid, the substrate for COX-2, is also prepared in the reaction buffer.

  • Inhibitor Preparation: The test compounds (polyacetylene glycosides) and a known COX-2 inhibitor (e.g., celecoxib) are dissolved in a solvent like DMSO and then diluted to various concentrations.

  • Enzyme Reaction: The COX-2 enzyme is pre-incubated with the test compounds or the control inhibitor for a specified period (e.g., 15 minutes) at 37°C.

  • Initiation of Reaction: The reaction is initiated by the addition of arachidonic acid.

  • Detection of Product: The product of the enzymatic reaction (e.g., Prostaglandin H2 or its subsequent products like Prostaglandin E2) is measured. In fluorometric assays, a probe is used that fluoresces upon reaction with the product. In EIA, a specific antibody is used to quantify the product.

  • Calculation of IC50: The percentage of inhibition at each concentration of the test compound is calculated relative to the control (enzyme activity without inhibitor). The IC50 value is then determined by plotting the percentage of inhibition against the compound concentration.

Signaling Pathway and Experimental Workflow Visualization

Potential Mechanism of Action: Modulation of Inflammatory Signaling Pathways

While the precise molecular mechanisms of this compound are not fully elucidated, polyacetylene glycosides, in general, are thought to exert their anti-inflammatory effects by modulating key signaling pathways involved in the inflammatory response, such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. The following diagrams illustrate these pathways and a generalized experimental workflow for assessing the anti-inflammatory activity of these compounds.

G Generalized Workflow for Anti-inflammatory Activity Screening cluster_0 Compound Preparation cluster_1 In Vitro Assays cluster_2 Data Analysis A Isolation of Polyacetylene Glycosides B Structural Elucidation (NMR, MS) A->B C Purity Assessment (HPLC) B->C D COX-2 Inhibition Assay C->D E Measurement of Pro-inflammatory Cytokines (e.g., TNF-α, IL-6) C->E F Nitric Oxide (NO) Production Assay in Macrophages C->F G Calculation of IC50 / MIC values D->G E->G F->G H Statistical Analysis G->H

Caption: Experimental workflow for evaluating the anti-inflammatory potential of polyacetylene glycosides.

G Hypothesized Inhibition of NF-κB Signaling by Polyacetylene Glycosides cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 binds IKK IKK Complex TLR4->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates Gene Pro-inflammatory Gene Expression (COX-2, TNF-α, IL-6) NFkB->Gene activates transcription of PAG Polyacetylene Glycosides PAG->IKK inhibits?

Caption: Potential inhibition of the NF-κB pathway by polyacetylene glycosides.

G Hypothesized Modulation of MAPK Signaling by Polyacetylene Glycosides Stimulus Inflammatory Stimuli (e.g., LPS) MAPKKK MAPKKK (e.g., TAK1) Stimulus->MAPKKK MAPKK MAPKK (e.g., MKK3/6) MAPKKK->MAPKK phosphorylates p38 p38 MAPK MAPKK->p38 phosphorylates TranscriptionFactors Transcription Factors (e.g., AP-1) p38->TranscriptionFactors activates GeneExpression Inflammatory Gene Expression TranscriptionFactors->GeneExpression PAG Polyacetylene Glycosides PAG->MAPKK inhibits?

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.